3,4-Dimethylbenzaldehyde
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,4-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-4-9(6-10)5-8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQJHLBMLVTHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041626 | |
| Record name | 3,4-Dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Benzaldehyde, 3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5973-71-7 | |
| Record name | 3,4-Dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5973-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G1J12ARB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Dimethylbenzaldehyde from o-Xylene
Abstract
3,4-Dimethylbenzaldehyde is a pivotal intermediate in the manufacturing of fine chemicals, including pharmaceuticals, agrochemicals, fragrances, and polymer additives.[1][2] Its synthesis from the readily available and cost-effective starting material, o-xylene, is of significant industrial interest. This technical guide provides a comprehensive overview of the primary synthetic routes from o-xylene to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and present a comparative analysis of the methodologies to inform logical and efficient process development.
Introduction: The Significance of this compound
This compound (3,4-DMBAL) is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[3][4] A notable application is its role as a key intermediate in the production of bis(3,4-dimethyldibenzylidene) sorbitol (3,4-DMDBS), a widely used clarifying and nucleating agent for polyolefins.[1] The structure of 3,4-DMBAL, featuring a reactive aldehyde group and an electron-rich dimethyl-substituted benzene ring, allows for a variety of subsequent chemical modifications, making it a valuable precursor in numerous synthetic pathways.[5]
This guide will explore the most pertinent synthetic strategies to produce 3,4-DMBAL from o-xylene, focusing on practicality, yield, and scalability.
Synthetic Strategies from o-Xylene
The conversion of o-xylene to this compound can be broadly categorized into two main approaches:
-
Direct Formylation: Introduction of a formyl group (-CHO) directly onto the o-xylene ring.
-
Indirect Methods via Side-Chain Functionalization: Modification of one of the methyl groups of o-xylene, followed by its conversion to an aldehyde.
Direct Formylation Methods
Direct formylation techniques introduce the aldehyde functionality in a single step. However, these methods often face challenges with selectivity and harsh reaction conditions.
The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a copper(I) chloride (CuCl) co-catalyst.[6][7]
-
Mechanism: The reaction proceeds through the formation of a highly reactive formyl cation intermediate, [HCO]⁺, which then attacks the electron-rich o-xylene ring in an electrophilic aromatic substitution.[8]
-
Challenges: This method often requires high pressures of carbon monoxide and stringent anhydrous conditions.[1] A significant drawback is the potential for the formation of isomeric byproducts, complicating purification.[9]
The Vilsmeier-Haack reaction offers a milder alternative for formylation, employing a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[10][11]
-
Mechanism: The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile.[12] The electron-rich o-xylene attacks this electrophile, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[13]
-
Applicability: This reaction is most effective for highly activated, electron-rich aromatic systems.[12] The reactivity of o-xylene may necessitate elevated temperatures for this transformation.
Indirect Synthetic Routes
Indirect methods provide a more controlled and often higher-yielding approach to this compound by first functionalizing a methyl group of o-xylene.
A robust and widely employed two-step strategy involves the chloromethylation of o-xylene to form 3,4-dimethylbenzyl chloride, which is subsequently oxidized to the aldehyde.
-
Step 1: Chloromethylation: This reaction introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring. A common method involves reacting o-xylene with paraformaldehyde and hydrogen chloride gas, often in the presence of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) to enhance the reaction in aqueous media.[1]
-
Step 2: Oxidation: The resulting 3,4-dimethylbenzyl chloride can be oxidized to this compound using various methods. A particularly efficient method utilizes sodium nitrate in acetic acid, catalyzed by polyethylene glycol (PEG-600) in an aqueous medium, achieving high yields.[1][14]
The Sommelet reaction provides a direct conversion of a benzylic halide to an aldehyde using hexamethylenetetramine (hexamine).[15][16]
-
Mechanism: The reaction begins with the formation of a quaternary ammonium salt from the benzylic halide (e.g., 3,4-dimethylbenzyl chloride) and hexamine.[17] This salt is then hydrolyzed under acidic conditions to yield the aldehyde.[15] This method is valued for its mild conditions that prevent over-oxidation to the carboxylic acid.[15]
-
Scope and Yield: The Sommelet reaction is generally effective for primary benzylic halides and can produce yields in the range of 50-80%.[15]
An alternative indirect approach begins with the bromination of o-xylene to produce 4-bromo-o-xylene. This intermediate can then be converted to the target aldehyde via a Grignard reaction.
-
Step 1: Grignard Reagent Formation: 4-bromo-o-xylene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3,4-dimethylphenylmagnesium bromide.[2]
-
Step 2: Formylation: The Grignard reagent is then treated with a formylating agent, such as N,N-dimethylformamide (DMF).[2]
-
Step 3: Hydrolysis: The resulting intermediate is hydrolyzed with an aqueous acid (e.g., HCl) to produce this compound.[2] This route offers a viable, albeit multi-step, pathway to the desired product.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Gattermann-Koch | o-Xylene | CO, HCl, AlCl₃, CuCl | Direct, one-step formylation. | Harsh conditions, high pressure, potential for isomers.[1] | Moderate |
| Vilsmeier-Haack | o-Xylene | DMF, POCl₃ | Milder conditions than Gattermann-Koch. | May require elevated temperatures for less activated substrates.[13] | Moderate to Good |
| Chloromethylation/Oxidation | o-Xylene | Paraformaldehyde, HCl, NaNO₃, AcOH | High overall yield, efficient work-up.[1] | Two-step process, use of corrosive reagents. | ~82%[1] |
| Sommelet Reaction | 3,4-Dimethylbenzyl halide | Hexamethylenetetramine | Mild conditions, avoids over-oxidation.[15] | Requires pre-functionalized starting material. | 50-80%[15] |
| Grignard Reaction | 4-Bromo-o-xylene | Mg, DMF, HCl | Utilizes well-established organometallic chemistry. | Multi-step process, requires anhydrous conditions for Grignard formation.[2] | Good |
Detailed Experimental Protocols
Synthesis via Chloromethylation and Subsequent Oxidation
This two-step method is highlighted due to its reported high yield and efficient procedures.[1]
Caption: Workflow for the synthesis of this compound from o-Xylene.
-
Reaction Setup: In a 250 mL round-bottom flask, combine o-xylene (10.6 g, 0.1 mol), cetyltrimethylammonium bromide (CTAB) (0.8 g, 2.3 mmol), 20% H₂SO₄ (60 mL), and acetic acid (30 mL).
-
Micelle Formation: Stir the mixture at room temperature for 2 hours to ensure the o-xylene is fully solubilized within the surfactant micelles.
-
Reagent Addition: Add paraformaldehyde (3.15 g, 0.105 mol) to the mixture.
-
Chloromethylation: Bubble anhydrous hydrogen chloride gas through the solution at a flow rate of approximately 60 mL/min while stirring.
-
Reaction Conditions: Heat the mixture to 45°C and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, extract the residue with methylene chloride (3 x 20 mL).
-
Purification: Wash the combined organic layers with 20% NaHCO₃ solution and then with water until neutral. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/methylene chloride = 4.5/1) to yield pure 3,4-dimethylbenzyl chloride.
-
Reaction Setup: In a suitable flask, dissolve the 3,4-dimethylbenzyl chloride obtained from the previous step in aqueous media.
-
Reagent Addition: Add sodium nitrate (NaNO₃) and acetic acid (AcOH), along with a catalytic amount of PEG-600.
-
Reaction: Stir the reaction mixture. The optimal molar ratio of NaNO₃ to the benzyl chloride is approximately 1.1 to 1 to avoid the formation of 3,4-dimethylbenzoic acid.[1]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or HPLC), perform a suitable work-up, likely involving extraction with an organic solvent, washing to remove acid and salts, drying, and solvent evaporation. The final product, this compound, can be purified by distillation or column chromatography.
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and process optimization.
Mechanism of the Sommelet Reaction
Caption: Simplified mechanism of the Sommelet Reaction.
The Sommelet reaction proceeds via the initial formation of a quaternary hexaminium salt from the benzylic halide and hexamine.[15] This salt then undergoes hydrolysis. The intricate mechanism involves the formation of an imine intermediate which subsequently hydrolyzes to the final aldehyde product.[15]
Safety and Handling
This compound is a chemical that requires careful handling.
-
Hazards: It can be irritating to the eyes, respiratory system, and skin.[3] It is advisable to avoid contact with skin and eyes and to prevent inhalation of vapors.[18]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[19]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[19][20]
-
First Aid:
Conclusion
The synthesis of this compound from o-xylene can be accomplished through several viable routes. While direct formylation methods like the Gattermann-Koch and Vilsmeier-Haack reactions offer a more direct approach, they often come with challenges related to reaction conditions and selectivity. Indirect methods, particularly the two-step process involving chloromethylation followed by oxidation, present a highly efficient and high-yielding alternative that is well-suited for laboratory and potential scale-up applications. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, considering factors such as available equipment, desired scale, cost, and safety protocols. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this important chemical intermediate.
References
- 1. sid.ir [sid.ir]
- 2. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 5973-71-7 [chemicalbook.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. orgosolver.com [orgosolver.com]
- 9. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
- 16. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. mgc-europe.de [mgc-europe.de]
- 19. fishersci.com [fishersci.com]
- 20. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 21. carlroth.com [carlroth.com]
A Technical Guide to the Gatterman-Koch Reaction: Synthesis of 3,4-Dimethylbenzaldehyde
This document provides an in-depth technical exploration of the Gatterman-Koch reaction, with a specific focus on its application for the formylation of 1,2-dimethylbenzene (o-xylene) to produce 3,4-dimethylbenzaldehyde. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of the reaction's mechanistic underpinnings, experimental protocols, and critical process parameters.
Executive Summary: The Significance of Aromatic Formylation
The introduction of a formyl group (–CHO) onto an aromatic ring is a cornerstone transformation in organic synthesis. Aromatic aldehydes are pivotal intermediates, serving as precursors for a vast array of pharmaceuticals, fragrances, dyes, and polymers.[1][2] Among the methods available for this conversion, the Gatterman-Koch reaction, discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, remains a significant and direct route for the formylation of activated aromatic hydrocarbons.[3][4][5]
This guide dissects the synthesis of this compound, a valuable fine chemical intermediate used in the production of polymer clarifying agents, pharmaceuticals, and cosmetics, via the Gatterman-Koch formylation of o-xylene.[6][7] We will examine the reaction mechanism, provide a detailed experimental framework, and discuss the causality behind critical process variables to ensure both scientific integrity and practical applicability.
The Gatterman-Koch Reaction: Mechanistic Deep Dive
The Gatterman-Koch reaction is a classic example of electrophilic aromatic substitution.[1][4] It utilizes a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl), in the presence of a Lewis acid catalyst and a co-catalyst, to directly introduce a formyl group to an aromatic substrate.[8][9]
The mechanism proceeds through three primary stages:
Step 1: Generation of the Formyl Cation Electrophile The reaction's key challenge is the generation of a potent formylating agent, as formyl chloride (HCOCl) is highly unstable.[10] The Gatterman-Koch conditions facilitate its in situ formation and immediate conversion into the active electrophile, the formyl cation ([HCO]⁺).[1][2][4] This process is catalyzed by anhydrous aluminum chloride (AlCl₃), which acts as a strong Lewis acid, and is promoted by cuprous chloride (CuCl).[1][11] The role of CuCl is particularly crucial for reactions conducted at atmospheric pressure, as it acts as a "carrier" by complexing with CO, thereby facilitating its reaction with HCl.[1][8][12]
Step 2: Electrophilic Attack and Formation of the Arenium Ion The electron-rich π-system of the aromatic ring (o-xylene) acts as a nucleophile, attacking the electrophilic carbon of the formyl cation.[13] This attack disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex.
Step 3: Deprotonation and Aromaticity Restoration A weak base, typically the [AlCl₄]⁻ complex formed during the reaction, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[14] This step regenerates the aromatic ring, yielding the final aromatic aldehyde product and regenerating the AlCl₃ catalyst, thus completing the catalytic cycle.[1][15]
Synthesis of this compound from o-Xylene
The choice of o-xylene as a substrate is logical and effective. The two electron-donating methyl groups activate the aromatic ring towards electrophilic substitution, making it more reactive than benzene.[1] This activation allows the reaction to proceed under viable conditions.
Regioselectivity: The directing effects of the two ortho-methyl groups are crucial. Both are ortho-, para-directing activators. The formylation occurs predominantly at the C4 position, which is para to one methyl group and ortho to the other. This outcome is governed by a combination of electronic effects (the para position being strongly activated) and sterics (the C4 and C5 positions are the most accessible). Formylation at C3 or C6 is sterically hindered by the adjacent methyl groups.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, synthesized from general principles and patent literature.[7][16] Extreme caution must be exercised when handling carbon monoxide (highly toxic gas), hydrogen chloride (corrosive gas), and aluminum chloride (violently water-reactive). All operations must be conducted in a well-ventilated fume hood with appropriate safety equipment.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Key Properties |
| o-Xylene | C₈H₁₀ | 106.17 | Substrate | Liquid, Flammable |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst | Solid, Water-Reactive |
| Cuprous Chloride | CuCl | 98.99 | Co-catalyst | Solid, light-sensitive |
| Carbon Monoxide | CO | 28.01 | Formyl Source | Gas, Highly Toxic |
| Hydrogen Chloride | HCl | 36.46 | Reagent | Gas, Corrosive |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | Solvent | Liquid, Toxic |
| Ice & Deionized Water | H₂O | 18.02 | Quenching | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | Liquid, Highly Flammable |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | Solid, Hygroscopic |
Apparatus
-
High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.[17]
-
Cylinders of carbon monoxide and hydrogen chloride with appropriate regulators.
-
Cooling bath (ice-salt or cryocooler).
-
Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, distillation apparatus).
-
Schlenk line or glovebox for handling anhydrous reagents.
Step-by-Step Procedure
-
Reactor Preparation: Under an inert atmosphere (N₂ or Ar), charge the dry high-pressure reactor with anhydrous aluminum chloride (1.4 eq) and cuprous chloride (0.1 eq).
-
Solvent and Substrate Addition: Add anhydrous 1,2-dichloroethane (2 parts relative to o-xylene) followed by o-xylene (1.0 eq).[7]
-
Cooling: Seal the reactor and cool the mixture to 0–5 °C using an external cooling bath.[7]
-
Gas Introduction: Begin stirring and introduce anhydrous hydrogen chloride gas until the catalyst mixture is saturated.
-
Pressurization: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 50-100 atm). High pressure is often required to achieve good yields when a co-catalyst is not sufficient.[8][10][11]
-
Reaction: Maintain the reaction at 0–5 °C with vigorous stirring for 8-12 hours.[7] Monitor the reaction progress by observing the CO pressure drop.
-
Depressurization and Quenching: Carefully vent the excess CO in a fume hood. Slowly and cautiously pour the reaction mixture onto a stirred slurry of crushed ice and water to decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
References
- 1. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 2. testbook.com [testbook.com]
- 3. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Gattermann koch | PPTX [slideshare.net]
- 6. CN109704941A - The preparation method of 3,4- dimethylbenzaldehyde - Google Patents [patents.google.com]
- 7. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 8. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicreactions.org [organicreactions.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. byjus.com [byjus.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. US4368336A - Process for formylating xylene mixture - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Synthesis of 3,4-Dimethylbenzaldehyde from o-Xylene: A Review of Carbonylation and Alternative Formylation Strategies
An in-depth technical guide by a Senior Application Scientist
Abstract: 3,4-Dimethylbenzaldehyde is a crucial intermediate in the production of pharmaceuticals, agricultural chemicals, and polymers, most notably as a precursor to high-performance polyolefin clarifying agents.[1][2] This guide provides an in-depth technical overview of the synthetic routes to this compound originating from o-xylene. We will explore the challenges and methodologies of direct carbonylation, primarily through the Gattermann-Koch reaction, and contrast it with more prevalent, higher-yielding indirect formylation strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available synthetic pathways, their underlying mechanisms, and practical implementation.
Introduction: The Significance of this compound
This compound (3,4-DMB), also known as o-xylene-4-carboxaldehyde, is a valuable aromatic aldehyde.[3] Its molecular structure makes it an ideal precursor for a variety of fine chemicals. A primary application is in the synthesis of 3,4-dimethyldibenzylidene sorbitol (3,4-DMDBS), a highly effective clarifying and nucleating agent for polypropylene, enhancing its transparency and physical properties.[1] Beyond polymers, 3,4-DMB serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, dyes, flavors, and fragrances.[1][2][4] The growing demand for these advanced materials necessitates efficient, scalable, and economically viable synthetic routes from readily available feedstocks like o-xylene.
Direct Carbonylation of o-Xylene: The Gattermann-Koch Reaction
The direct introduction of a formyl group (-CHO) onto an aromatic ring using carbon monoxide is known as carbonylation.[5] The Gattermann-Koch reaction is a classic example of such a transformation, falling under the broader category of Friedel-Crafts reactions.[6][7]
Theoretical Background and Mechanism
The Gattermann-Koch reaction formylates electron-rich aromatic compounds using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst like copper(I) chloride (CuCl).[6][8][9] The reaction proceeds via electrophilic aromatic substitution, where the highly reactive electrophile is a formyl cation equivalent, [HCO]⁺.[6][9]
The mechanism can be summarized as follows:
-
Generation of the Electrophile: Carbon monoxide and HCl react under the influence of the Lewis acid and co-catalyst to form the unstable formyl chloride, which quickly loses a chloride ion to the Lewis acid to generate the formyl cation.[6][10]
-
Electrophilic Attack: The π-electron system of the o-xylene ring attacks the electrophilic carbon of the formyl cation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9][10]
-
Rearomatization: A proton is abstracted from the carbon atom bearing the formyl group, restoring the aromaticity of the ring and yielding the protonated aldehyde.[9][10]
-
Workup: An aqueous workup liberates the final product, this compound.[9]
Caption: Gattermann-Koch Formylation of o-Xylene.
Catalytic Systems and Limitations
While conceptually direct, the Gattermann-Koch carbonylation of o-xylene is fraught with challenges:
-
Harsh Conditions: The reaction requires high pressures of carbon monoxide and corrosive reagents like HCl and AlCl₃.[1][11]
-
Low Yield and Selectivity: A significant drawback is the formation of isomeric byproducts. The two methyl groups on o-xylene direct the incoming formyl group to two possible positions, leading to a mixture of this compound and 2,3-dimethylbenzaldehyde. Separating these isomers is difficult due to their similar boiling points.[11]
-
Catalyst Deactivation: The Lewis acid catalyst can form strong complexes with the product aldehyde, necessitating stoichiometric amounts and complicating purification.[7]
-
Environmental Concerns: The use of corrosive acids and the generation of acidic waste streams pose significant environmental and handling challenges.[1]
To overcome some of these issues, superacid systems like HF-BF₃ have been explored.[1][12] These can enhance the electrophilicity of the formylating agent but introduce even more hazardous handling requirements.
Indirect Formylation Strategies from o-Xylene
Given the limitations of direct carbonylation, multi-step indirect routes are often preferred in practice, offering higher yields, better selectivity, and milder conditions.
Two-Step Synthesis: Chloromethylation and Oxidation
A highly effective and scalable method involves the initial chloromethylation of o-xylene, followed by the oxidation of the resulting benzyl chloride derivative.[1][13]
This step introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring. The use of a micellar catalytic system enhances the solubility of the non-polar o-xylene in the aqueous medium, improving reaction efficiency.[1]
-
Micelle Formation: A mixture of o-xylene (0.1 mol), cetyltrimethylammonium bromide (CTAB, 2.3 mmol) as a surfactant, 20% H₂SO₄ (60 ml), and acetic acid (30 ml) is stirred vigorously at room temperature for 2 hours to ensure full solubilization of o-xylene within the micelles.[1]
-
Reagent Addition: Paraformaldehyde (0.105 mol) is added to the mixture.[1]
-
Reaction: Anhydrous hydrogen chloride gas is bubbled through the solution at a controlled rate (e.g., 60 ml/min) while the mixture is heated to 45 °C and stirred for 4 hours.[1]
-
Workup: After cooling, the organic layer is separated, washed, and dried to yield 3,4-dimethylbenzyl chloride.
The synthesized 3,4-dimethylbenzyl chloride is then oxidized to the target aldehyde. Phase-transfer catalysis is employed to facilitate the reaction between the organic substrate and the aqueous oxidant.[1]
-
Reaction Setup: A mixture of 3,4-dimethylbenzyl chloride (0.05 mol), sodium nitrate (NaNO₃, 0.055 mol), acetic acid (30 ml), and polyethylene glycol (PEG-600, 1.0 g) as the phase-transfer catalyst is prepared in an aqueous medium.[1]
-
Oxidation: The mixture is heated to 80 °C and stirred for approximately 5 hours. The reaction progress should be monitored by TLC or HPLC.[1]
-
Purification: Upon completion, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic phase is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.
This two-step method has been reported to achieve an overall yield of over 82%.[1][13]
Caption: Two-step synthesis of 3,4-DMB from o-xylene.
Formylation via Grignard Reagent
Another viable indirect route involves the formation of a Grignard reagent from a halogenated o-xylene derivative, which is then formylated. This method is detailed in patent literature and offers good control over regioselectivity.[14][15]
-
Halogenation: o-Xylene is first brominated to produce 4-bromo-o-xylene. This step is crucial for directing the subsequent formylation to the desired position.
-
Grignard Reagent Formation: 4-bromo-o-xylene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent (3,4-dimethylphenylmagnesium bromide).[14] A catalytic amount of iodine can be used to initiate the reaction.[14]
-
Formylation: The Grignard reagent is then reacted with a formylating agent, typically N,N-dimethylformamide (DMF), at low temperature.[14]
-
Hydrolysis: The intermediate adduct is hydrolyzed with an aqueous acid (e.g., HCl) to yield this compound.[14]
This method avoids the use of highly toxic carbon monoxide and can provide high purity product, although it involves the use of organometallic reagents which require careful handling.
Comparative Analysis of Synthetic Routes
To aid researchers in selecting the most appropriate method for their needs, the following table summarizes the key aspects of the discussed synthetic routes.
| Parameter | Gattermann-Koch Carbonylation | Chloromethylation-Oxidation | Grignard Formylation |
| Starting Material | o-Xylene | o-Xylene | 4-Bromo-o-xylene |
| Key Reagents | CO, HCl, AlCl₃, CuCl | Paraformaldehyde, HCl, NaNO₃ | Mg, DMF, HCl |
| Overall Yield | Low to Moderate | High (>80%)[1][13] | Good (as per patent claims)[14] |
| Selectivity | Poor (Isomer mixture)[11] | High | High |
| Reaction Conditions | High pressure, corrosive | Moderate temperature, ambient pressure | Anhydrous, inert atmosphere |
| Scalability | Challenging | Good | Moderate |
| Safety/Handling | High-pressure CO, corrosive acids | Anhydrous HCl gas | Pyrophoric Grignard reagent |
Modern Catalytic Carbonylation: Potential Future Directions
While not yet widely applied to the direct formylation of o-xylene, advancements in catalysis, particularly with palladium, offer potential future pathways.
-
Palladium-Catalyzed Carbonylation: These reactions are highly efficient for converting aryl halides and triflates into aldehydes, esters, and amides.[16][17][18][19] The primary challenge for applying this to o-xylene is the difficulty of selective C-H bond activation. Future research may focus on developing catalyst systems capable of directly and selectively activating a C-H bond on the o-xylene ring for subsequent carbonylation.
-
CO Surrogates: To mitigate the hazards of using carbon monoxide gas, various CO surrogates have been developed.[20] These compounds release CO in situ, simplifying the experimental setup. The integration of C-H activation with the use of CO surrogates could represent a significant step towards a safer and more efficient direct synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound from o-xylene can be achieved through several pathways. While direct carbonylation via the Gattermann-Koch reaction is the most atom-economical in theory, it is hampered by low selectivity, harsh conditions, and environmental drawbacks. For practical, high-yield synthesis, indirect methods are currently superior. The two-step route involving chloromethylation followed by oxidation offers a robust and scalable process with excellent yields and selectivity.[1][13] Similarly, the Grignard-based approach provides high selectivity, albeit with the challenges of organometallic chemistry.[14]
Future research should be directed towards the development of novel catalytic systems that can achieve the direct C-H carbonylation of o-xylene under milder conditions. Success in this area would represent a significant advance in sustainable chemistry, providing a more direct and efficient route to this vital chemical intermediate.
References
- 1. sid.ir [sid.ir]
- 2. talentchemicals.com [talentchemicals.com]
- 3. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5973-71-7 [chemicalbook.com]
- 5. Carbonylation - ThalesNano [thalesnano.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. orgosolver.com [orgosolver.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 12. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]
- 15. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 16. Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3,4-Dimethylbenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzaldehyde is an aromatic aldehyde that serves as a versatile intermediate in a multitude of chemical syntheses.[1][2][3][4] Its unique substitution pattern on the benzene ring, featuring two methyl groups at the 3 and 4 positions, imparts specific reactivity and physical properties that make it a valuable building block in the pharmaceutical, agrochemical, and materials science industries.[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic, almond-like odor.[5][6] It is sensitive to air and should be stored in a cool, dry place.[7][8] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O | [9][10][11] |
| Molecular Weight | 134.18 g/mol | [9][10][11] |
| CAS Number | 5973-71-7 | [9][10][11] |
| Appearance | Colorless to pale yellow liquid | [5][12] |
| Odor | Aromatic, almond-like | [5][6] |
| Boiling Point | 226 °C | [7][8] |
| Melting Point | 0 °C | [12] |
| Density | 1.012 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.551 | [7][8] |
| Solubility | Soluble in ethanol, ether, toluene, chloroform, and benzene. Insoluble in water. | [5][8][12] |
| Vapor Pressure | 0.1 mmHg at 25 °C | [12] |
Molecular Structure
The structure of this compound consists of a benzene ring substituted with a formyl group (-CHO) and two methyl groups (-CH₃) at positions 3 and 4.
Caption: Molecular structure of this compound.
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale and available starting materials. Two common methods are detailed below.
Grignard Reaction of 4-bromo-o-xylene
This method involves the formation of a Grignard reagent from 4-bromo-o-xylene, followed by formylation.[3]
Reaction Mechanism:
Caption: Grignard synthesis of this compound.
Step-by-Step Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings and a crystal of iodine are placed in anhydrous tetrahydrofuran (THF). A solution of 4-bromo-o-xylene in anhydrous THF is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed to yield 3,4-dimethylphenylmagnesium bromide.
-
Formylation: The Grignard reagent is cooled in an ice bath, and N,N-dimethylformamide (DMF) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for several hours.
-
Workup: The reaction is quenched by the slow addition of a cold aqueous solution of a weak acid (e.g., ammonium chloride or dilute hydrochloric acid). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by vacuum distillation.
Chloromethylation and Oxidation of o-Xylene
This two-step process begins with the chloromethylation of o-xylene, followed by oxidation of the resulting benzyl chloride.[13]
Reaction Mechanism:
Caption: Synthesis via chloromethylation and oxidation.
Step-by-Step Protocol:
-
Chloromethylation: o-Xylene is reacted with paraformaldehyde and hydrogen chloride gas in the presence of a catalyst, such as zinc chloride or a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) in a micellar system, to produce 3,4-dimethylbenzyl chloride.[13]
-
Oxidation: The resulting 3,4-dimethylbenzyl chloride is then oxidized to this compound. A variety of oxidizing agents can be used, including sodium nitrate in acetic acid, catalyzed by polyethylene glycol (PEG-600).[13]
-
Workup and Purification: The reaction mixture is worked up by extraction and washing. The crude product is then purified by vacuum distillation.
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, with the electronic and steric effects of the two methyl substituents on the aromatic ring influencing its behavior. The methyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[14]
Key Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (3,4-dimethylbenzoic acid) using common oxidizing agents.
-
Reduction: Reduction of the aldehyde yields 3,4-dimethylbenzyl alcohol.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to a wide range of addition products. This is the basis for its use in Grignard reactions and aldol condensations.[15][16]
-
Wittig Reaction: It can undergo the Wittig reaction to form alkenes.[14]
Applications in Synthesis:
This compound is a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4] Its structure is a key component in certain antihypertensive agents and other bioactive molecules.[1][17] It serves as a building block for constructing more complex molecular architectures necessary for biological activity.[1]
A significant industrial application of this compound is in the synthesis of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS).[4][18][19] DMDBS is a high-performance clarifying and nucleating agent for polypropylene, enhancing its transparency and mechanical properties.[4][18][19]
Experimental Workflow for DMDBS Synthesis:
Caption: Experimental workflow for the synthesis of DMDBS.
Due to its pleasant almond-like aroma, this compound is used in the formulation of fragrances and as a flavoring agent in certain food products and beverages.[4][5][6]
Spectroscopic Analysis
The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aldehydic proton (a singlet around 9.9 ppm), the aromatic protons (in the range of 7.3-7.7 ppm), and the two methyl groups (singlets around 2.3 ppm). The aldehydic proton is a downfield singlet due to the deshielding effect of the carbonyl group and is not coupled to other protons.[20][21]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon (around 192 ppm), the aromatic carbons (in the 125-145 ppm region), and the methyl carbons (around 20 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band for the C=O stretching of the aldehyde at approximately 1700 cm⁻¹. Strong bands corresponding to C-H stretching of the aromatic ring and the methyl groups are also observed.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak (M⁺) at m/z = 134, corresponding to the molecular weight of the compound.[9][10][11]
Safety and Handling
This compound is considered an irritant to the skin, eyes, and respiratory system.[7][9] It is advisable to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to air and should be stored under an inert atmosphere.[7][8] In case of fire, carbon dioxide or dry chemical extinguishers are recommended for small fires, and water spray for larger fires.[2][12]
Conclusion
This compound is a commercially important chemical with a diverse range of applications. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable and versatile building block for chemists in both academic and industrial settings. For professionals in drug development, its utility as a precursor to complex bioactive molecules underscores its importance in the ongoing quest for new therapeutic agents. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in the laboratory and in manufacturing processes.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 3. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]
- 4. talentchemicals.com [talentchemicals.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3,4-dimethyl benzaldehyde, 5973-71-7 [thegoodscentscompany.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | 5973-71-7 [chemicalbook.com]
- 9. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 11. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 12. mgc-europe.de [mgc-europe.de]
- 13. sid.ir [sid.ir]
- 14. benchchem.com [benchchem.com]
- 15. study.com [study.com]
- 16. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN114315853B - Preparation method of 3, 4-dimethylbenzylidene sorbitol - Google Patents [patents.google.com]
- 20. spectrabase.com [spectrabase.com]
- 21. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
An In-Depth Technical Guide to 3,4-Dimethylbenzaldehyde: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 3,4-Dimethylbenzaldehyde (CAS No: 5973-71-7), a key aromatic aldehyde intermediate. Tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the core physicochemical properties, validated synthesis protocols, characteristic reactivity, and critical applications of this versatile compound.
Core Compound Identification and Properties
This compound, also known as 4-Formyl-o-xylene or 3,4-DBAL, is a substituted benzaldehyde that serves as a fundamental building block in organic synthesis. Its chemical identity and physical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5973-71-7 | [1][2] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [2][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Clear, colorless to light yellow liquid | [4][5] |
| Purity | Typically ≥98% | [6] |
| Boiling Point | 226 °C (lit.) | [6] |
| Melting Point | ~0 °C | [5] |
| Density | 1.012 g/mL at 25 °C (lit.) | [6] |
| Refractive Index (n20/D) | 1.551 (lit.) | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, toluene | [7] |
Synthesis of this compound
The efficient synthesis of this compound is critical for its application. Several routes have been established, with the choice depending on scale, available starting materials, and desired purity. Two robust laboratory-scale methods are detailed below.
Method 1: Grignard Formylation of 4-Bromo-o-xylene
This method provides a reliable and scalable route starting from the commercially available 4-bromo-o-xylene. The core of this synthesis is the formation of a Grignard reagent, which is then formylated using N,N-dimethylformamide (DMF).[8]
-
Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Formation:
-
Charge the flask with magnesium turnings (1.1 eq) and a crystal of iodine as an initiator.[8]
-
Add a small portion of a solution of 4-bromo-o-xylene (1.0 eq) in anhydrous tetrahydrofuran (THF).[8]
-
Heat the mixture to 55-60 °C to initiate the reaction. Once initiated, add the remaining 4-bromo-o-xylene solution dropwise over 5 hours, maintaining the temperature.[8]
-
After the addition is complete, heat the reaction mixture at 70 °C for 8 hours to ensure complete formation of the Grignard reagent.[8]
-
-
Formylation:
-
Work-up and Purification:
-
Cool the reaction mixture to 10 °C and slowly quench by adding aqueous HCl until the solution is acidic.[8]
-
Separate the organic and aqueous layers. Extract the aqueous layer with THF.[8]
-
Combine the organic phases and wash with a 5% sodium bicarbonate (NaHCO₃) solution, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Method 2: Chloromethylation and Subsequent Oxidation of o-Xylene
An alternative high-yield route begins with the direct chloromethylation of o-xylene, followed by oxidation of the resulting benzyl chloride to the desired aldehyde. This method avoids the use of organometallic reagents.[9]
-
Step A: Synthesis of 3,4-Dimethylbenzyl Chloride
-
In a round-bottom flask, prepare a micellar solution by stirring o-xylene (1.0 eq), cetyltrimethylammonium bromide (CTAB, 0.023 eq), 20% H₂SO₄, and acetic acid.[9]
-
Add paraformaldehyde (1.05 eq) to the mixture.[9]
-
Bubble anhydrous hydrogen chloride (HCl) gas through the solution at a controlled rate while stirring at 45 °C for 4 hours.[9]
-
After cooling, separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain crude 3,4-dimethylbenzyl chloride.
-
-
Step B: Oxidation to this compound
-
In a flask equipped with a reflux condenser, combine the crude 3,4-dimethylbenzyl chloride from Step A, sodium nitrate (NaNO₃, 1.1 eq), acetic acid, and polyethylene glycol (PEG-600) as a phase-transfer catalyst in water.[9]
-
Heat the two-phase system to reflux and stir vigorously for 3 hours. The reaction progress can be monitored by TLC.[9]
-
Upon completion, cool the mixture and extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and saturated NaHCO₃ solution, dry over Na₂SO₄, and remove the solvent.
-
Purify the final product by vacuum distillation.
-
Chemical Reactivity and Synthetic Utility
As an aromatic aldehyde, this compound undergoes a range of characteristic reactions, making it a versatile intermediate. The electron-donating nature of the two methyl groups activates the aromatic ring and influences the reactivity of the aldehyde functional group.
Oxidation to 3,4-Dimethylbenzoic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation is fundamental for accessing other derivatives.
Reduction to (3,4-Dimethylphenyl)methanol
Reduction of the aldehyde to the primary alcohol is efficiently achieved using reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Carbonyl Condensation Reactions: The Biginelli Reaction
This compound is an excellent substrate for multicomponent reactions used in the synthesis of heterocyclic libraries for drug discovery. In the Biginelli reaction, it condenses with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea under acidic catalysis to form highly functionalized dihydropyrimidinones (DHPMs), which are scaffolds of pharmacological interest.[10]
Olefination: The Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. It reacts with a phosphorus ylide (a Wittig reagent) to form a C=C double bond with high reliability, replacing the carbonyl C=O bond. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[11][12]
Caption: Generalized mechanism of the Wittig reaction with this compound.
Applications in Research and Industry
The utility of this compound is broad, spanning from bulk polymer additives to highly specialized pharmaceutical intermediates.
-
Polymer Additives: A primary industrial application is in the synthesis of bis(3,4-dimethyldibenzylidene) sorbitol (3,4-DMDBS) .[9] This compound is a highly effective clarifying and nucleating agent for polyolefins like polypropylene (PP), enhancing transparency and improving mechanical properties.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the manufacturing of various bioactive molecules, including antibiotics, antihistamines, and pesticides.[13][14] The 3,4-dimethylphenyl scaffold is a recurring motif in medicinal chemistry. For instance, the structurally related 3,4-dimethylaniline is a known precursor in some syntheses of Riboflavin (Vitamin B2) , highlighting the biological relevance of this substitution pattern.[15][16]
-
Fragrances and Dyes: Its aromatic nature makes it a precursor for certain fragrances and a building block for specialized dyes and pigments.[13]
Caption: The 3,4-dimethylphenyl core is a key structural unit in bioactive molecules like Riboflavin.
Analytical Methodologies
Accurate identification and quantification of this compound are essential for quality control and reaction monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques.
HPLC Analysis via DNPH Derivatization
For sensitive detection by UV-Vis, aldehydes are often derivatized with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivative that absorbs strongly in the UV-Vis range (typically around 360 nm).[17]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in a suitable solvent (e.g., acetonitrile).
-
Derivatization:
-
To an aliquot of the sample solution, add an excess of an acidic solution of 2,4-dinitrophenylhydrazine in acetonitrile.
-
Allow the reaction to proceed in a sealed vial at a controlled temperature (e.g., 40-60 °C) for 30-60 minutes until the reaction is complete.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 360 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Create a calibration curve using standards of the purified this compound-DNPH derivative to quantify the concentration in the sample.
Caption: Analytical workflow for the quantification of this compound by HPLC.
Safety and Handling
This compound requires careful handling in a laboratory or industrial setting. Users must consult the full Safety Data Sheet (SDS) before use.
-
General Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[6]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is air-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon).[6][18]
-
First Aid:
References
- 1. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]
- 2. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]
- 3. cajmns.casjournal.org [cajmns.casjournal.org]
- 4. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 5. US2406774A - Synthesis of riboflavin and intermediates therefor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. commons.und.edu [commons.und.edu]
- 12. orgosolver.com [orgosolver.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. sid.ir [sid.ir]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3,4-Dimethylbenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-Dimethylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key aromatic aldehyde through detailed spectral interpretation. We will explore the underlying principles governing chemical shifts, coupling constants, and peak assignments, grounded in established spectroscopic theory. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality NMR data, ensuring scientific integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound, also known as o-xylene-4-carboxaldehyde, is a disubstituted aromatic aldehyde with the chemical formula C₉H₁₀O.[1] Its structure, featuring a benzaldehyde core with two methyl groups at the C3 and C4 positions, makes it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, providing a blueprint for its structural verification.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The position of each signal (chemical shift, δ), its splitting pattern (multiplicity), and its relative intensity (integration) are all critical pieces of structural information.
Causality of Observed Chemical Shifts and Multiplicities
The electronic environment heavily influences a proton's resonance frequency. Electron-withdrawing groups, like the carbonyl of the aldehyde, deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups, such as methyl groups, shield adjacent protons, moving their signals upfield (to a lower ppm value).[3]
In this compound, the interplay between the electron-withdrawing aldehyde group and the electron-donating methyl groups creates a distinct pattern in the aromatic region. The aldehyde proton itself is significantly deshielded and appears far downfield, a characteristic feature of aldehydes.[4]
Peak Assignments and Interpretation
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, exhibits five distinct signals.
| Assigned Proton(s) | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~9.94 | 1H | Singlet (s) | - |
| H-2 | ~7.66 | 1H | Singlet (s) | - |
| H-6 | ~7.59 | 1H | Doublet (d) | ~7.6 |
| H-5 | ~7.30 | 1H | Doublet (d) | ~7.6 |
| 3-CH₃ and 4-CH₃ | ~2.33 | 6H | Singlet (s) | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation:
-
Aldehyde Proton (δ ~9.94): This singlet, integrating to one proton, is found in the characteristic downfield region for aldehydes.[4] Its lack of splitting indicates no adjacent protons within three bonds.
-
Aromatic Protons (δ ~7.30-7.66):
-
H-2 (δ ~7.66): This proton is ortho to the strongly electron-withdrawing aldehyde group, resulting in significant deshielding. It appears as a singlet due to the absence of adjacent protons (H-3 is a substituted carbon).
-
H-6 (δ ~7.59): This proton is also ortho to the aldehyde group. It is split into a doublet by the neighboring H-5 proton.
-
H-5 (δ ~7.30): This proton is split into a doublet by the neighboring H-6 proton. It resonates at the most upfield position in the aromatic region due to being furthest from the aldehyde group and adjacent to an electron-donating methyl group.
-
-
Methyl Protons (δ ~2.33): The two methyl groups are in very similar electronic environments and are not resolved into separate signals at standard field strengths. They appear as a single, intense singlet integrating to six protons.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line.
Causality of Observed Chemical Shifts
Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is determined by its electronic environment. The electronegativity of attached atoms and hybridization state are dominant factors. Carbonyl carbons are highly deshielded and appear significantly downfield. Aromatic carbons resonate in a characteristic intermediate region, while aliphatic carbons, like those in methyl groups, are shielded and appear upfield.[5]
Peak Assignments and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound shows nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~192.1 |
| C-4 | ~145.1 |
| C-3 | ~138.0 |
| C-1 | ~134.3 |
| C-6 | ~130.5 |
| C-2 | ~129.9 |
| C-5 | ~129.8 |
| 4-CH₃ | ~20.1 |
| 3-CH₃ | ~19.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation:
-
Carbonyl Carbon (δ ~192.1): This signal is unambiguously assigned to the aldehyde carbonyl carbon due to its extreme downfield chemical shift, a hallmark of this functional group.[5]
-
Aromatic Carbons (δ ~129.8-145.1):
-
C-4 and C-3 (δ ~145.1 and ~138.0): These are the two carbons directly bonded to the methyl groups. Their chemical shifts are influenced by both the methyl substituents and their position relative to the aldehyde.
-
C-1 (δ ~134.3): This is the ipso-carbon, the carbon to which the aldehyde group is attached.
-
C-6, C-2, and C-5 (δ ~129.8-130.5): These signals correspond to the carbons bearing protons. Their specific assignment can be definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons.
-
-
Methyl Carbons (δ ~19.5 and ~20.1): These two signals in the upfield region are assigned to the two methyl group carbons. Their slightly different chemical shifts reflect their different positions relative to the aldehyde group.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system to ensure data integrity.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[6]
-
Material Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the lower sensitivity of the ¹³C nucleus.[7]
-
Solvent Selection: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for small organic molecules. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[6]
-
Homogenization: Ensure the sample is fully dissolved. Vortex the sample vial gently to create a homogeneous solution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7]
-
Tube and Cap: Use a high-quality, clean NMR tube free of scratches or chips. Cap the tube securely to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This crucial step sharpens the NMR signals and improves resolution.[3]
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: Due to the low sensitivity, a larger number of scans (e.g., 512, 1024, or more) is required, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak or an internal standard (like TMS) to its known chemical shift (for CDCl₃, the residual CHCl₃ peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the numbering scheme used for NMR peak assignments.
Caption: Structure of this compound with atom numbering.
NMR Analysis Workflow
This diagram outlines the logical flow from sample preparation to final structural elucidation.
Caption: Workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when analyzed systematically, allows for its unambiguous identification. The characteristic downfield singlet of the aldehyde proton in the ¹H spectrum, combined with the specific splitting patterns of the aromatic protons and the upfield signals of the two methyl groups, offers a definitive proton fingerprint. Similarly, the ¹³C spectrum confirms the presence of nine unique carbons, with the downfield carbonyl signal and distinct aromatic and aliphatic regions corroborating the molecular structure. By following the robust experimental protocol outlined herein, researchers can confidently acquire and interpret high-quality NMR data, a cornerstone of modern chemical analysis and drug development.
References
The Solubility Profile of 3,4-Dimethylbenzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility of 3,4-Dimethylbenzaldehyde (DMBA), a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multifaceted approach to understanding and predicting the solubility of DMBA in a range of organic solvents. In the absence of extensive empirical solubility data in publicly accessible literature, this guide introduces the application of Hansen Solubility Parameters (HSP) as a robust predictive tool. Furthermore, detailed, field-proven experimental protocols for the precise determination of DMBA solubility are provided, empowering researchers to generate accurate data tailored to their specific applications. This guide is intended to be a vital resource for scientists and professionals in drug development and chemical research, enabling informed solvent selection and optimization of processes involving this compound.
Introduction: The Significance of this compound and its Solubility
This compound (DMBA), with the chemical formula C₉H₁₀O, is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group and two methyl groups at the 3 and 4 positions.[1][2][3] Its structural features make it a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][2] The efficiency of synthetic routes, crystallization processes, and the formulation of final products are all profoundly influenced by the solubility of this intermediate. A comprehensive understanding of its behavior in various organic solvents is therefore not merely academic but a practical necessity for process optimization, yield maximization, and the development of stable formulations.
This guide provides a two-pronged approach to addressing the solubility of DMBA: a theoretical framework for predicting solubility and a practical guide to its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of DMBA is essential for interpreting its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [1][2][4] |
| Molecular Weight | 134.18 g/mol | [1][2][4] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Boiling Point | 226 °C | [5] |
| Density | 1.012 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.551 | [5] |
| Water Solubility | Poorly soluble/Insoluble (Estimated at 356.1 mg/L at 25 °C) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, toluene, chloroform, and benzene | [1][2][3] |
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
The core principle of HSP is that "like dissolves like." This is quantified by assigning three parameters to both the solute (DMBA) and the solvents:
-
δD (Dispersion): Represents the energy from van der Waals forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these three components by the equation:
δt² = δD² + δP² + δH²
A solute is predicted to be soluble in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Where subscript 1 refers to the solute and subscript 2 refers to the solvent. A smaller Ra value indicates a higher likelihood of solubility.
Hansen Solubility Parameters for this compound (Estimated)
The precise experimental determination of HSP for a new compound requires extensive testing. However, group contribution methods can be used to estimate these parameters with a reasonable degree of accuracy. Based on its molecular structure, the estimated Hansen Solubility Parameters for this compound are:
| Parameter | Estimated Value (MPa⁰·⁵) |
| δD | 18.5 |
| δP | 8.0 |
| δH | 6.5 |
Predicted Solubility Profile of this compound
Using the estimated HSP for DMBA and established HSP values for common organic solvents, we can predict the relative solubility. The following table presents the HSP for a selection of solvents and the calculated Hansen distance (Ra) to DMBA. A lower Ra value suggests better solubility.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Predicted Solubility) |
| Hexane | 14.9 | 0.0 | 0.0 | 16.0 (Poor) |
| Toluene | 18.0 | 1.4 | 2.0 | 7.1 (Good) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.9 (Good) |
| Acetone | 15.5 | 10.4 | 7.0 | 4.3 (Very Good) |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.1 (Very Good) |
| Chloroform | 17.8 | 3.1 | 5.7 | 5.3 (Good) |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 (Moderate) |
| Methanol | 15.1 | 12.3 | 22.3 | 17.2 (Poor) |
| Water | 15.5 | 16.0 | 42.3 | 38.1 (Insoluble) |
This predictive table serves as a valuable starting point for solvent screening, allowing researchers to prioritize solvents with a higher likelihood of successfully dissolving this compound.
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination remains the gold standard for accurate solubility data. The following section provides detailed, step-by-step protocols for determining the solubility of this compound.
The Shake-Flask Method: A Foundational Protocol
The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification Methods
The accurate quantification of the dissolved this compound in the saturated solution is paramount. The choice of analytical technique will depend on the required sensitivity, selectivity, and available instrumentation.
UV-Vis spectrophotometry is a rapid and straightforward method for quantification, particularly suitable for routine analysis.
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution across the UV-Vis spectrum to determine the λmax for this compound.
-
Calibration Curve Generation: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the diluted aliquot from the shake-flask experiment at the λmax.
-
Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the original solubility.
Caption: UV-Vis spectrophotometry workflow for solubility quantification.
HPLC offers higher selectivity and sensitivity compared to UV-Vis spectrophotometry, making it ideal for more complex matrices or lower solubility measurements.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is generally suitable for aromatic aldehydes.
-
Detection: UV detection at the λmax of this compound.
-
Flow Rate and Injection Volume: Optimize for good peak shape and resolution.
-
-
Calibration: Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted aliquot from the shake-flask experiment.
-
Quantification: Determine the concentration from the calibration curve and calculate the solubility.
Caption: HPLC workflow for solubility quantification.
GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a volatile solvent compatible with GC analysis.
-
GC-FID Conditions:
-
Column: A non-polar or mid-polar capillary column is typically used.
-
Injector and Detector Temperatures: Optimize to ensure efficient vaporization and detection.
-
Oven Temperature Program: Develop a temperature gradient to achieve good separation of the analyte from any impurities.
-
Carrier Gas: Use an inert gas such as helium or nitrogen.
-
-
Calibration: Inject the standard solutions to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted aliquot from the shake-flask experiment.
-
Quantification: Calculate the concentration based on the calibration curve and determine the solubility.
Caption: GC-FID workflow for solubility quantification.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the safe handling of this compound and the associated solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container. It is sensitive to air and may oxidize over time.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) for this compound and all solvents used.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound, addressing the topic from both a theoretical and a practical standpoint. The introduction of Hansen Solubility Parameters as a predictive tool offers a scientifically robust method for initial solvent screening, saving valuable time and resources. The detailed experimental protocols for the shake-flask method, coupled with various analytical quantification techniques, provide researchers with the necessary tools to generate precise and reliable solubility data. By integrating these approaches, researchers and drug development professionals can make more informed decisions regarding solvent selection, leading to improved process efficiency, product purity, and formulation stability.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 3. This compound | 5973-71-7 [chemicalbook.com]
- 4. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
3,4-Dimethylbenzaldehyde structural isomers and their properties
An In-depth Technical Guide to the Structural Isomers of Dimethylbenzaldehyde for Researchers and Drug Development Professionals
Introduction: Beyond a Single Molecule
In the landscape of synthetic chemistry and pharmaceutical development, 3,4-Dimethylbenzaldehyde (CAS 5973-71-7) is a valuable aromatic aldehyde, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] It is a derivative of benzaldehyde and is involved in the production of resins and nucleation transparent agents.[2] However, to fully leverage its synthetic potential and avoid pitfalls in research, it is crucial to understand its relationship with its structural isomers.
Structural isomers share the same molecular formula—in this case, C₉H₁₀O—but differ in the connectivity of their atoms. For dimethylbenzaldehyde, this manifests as different arrangements of the two methyl groups on the benzene ring relative to the aldehyde functional group. These seemingly minor structural shifts lead to significant variations in physical properties, chemical reactivity, and spectroscopic signatures. This guide provides a comprehensive analysis of the six structural isomers of dimethylbenzaldehyde, offering insights into their distinct properties, the theoretical principles governing their reactivity, and practical experimental protocols for their synthesis and analysis.
The Six Structural Isomers of Dimethylbenzaldehyde
The positional variance of the two methyl groups on the benzene ring gives rise to six unique structural isomers. Understanding their distinct structures is the first step in predicting their chemical behavior.
Caption: The six structural isomers of dimethylbenzaldehyde.
Comparative Physicochemical Properties
The physical properties of the isomers, such as boiling point and density, are influenced by the substitution pattern, which affects intermolecular forces like dipole-dipole interactions and van der Waals forces. The following table summarizes key quantitative data for each isomer, providing a basis for their differentiation and selection in experimental design.
| Property | 2,3-isomer | 2,4-isomer | 2,5-isomer | 2,6-isomer | 3,4-isomer | 3,5-isomer |
| CAS Number | 5779-93-1[3] | 15764-16-6 | 5779-94-2[4] | 1123-56-4[5] | 5973-71-7 | 5779-95-3[6] |
| Molecular Weight | 134.18 g/mol | 134.18 g/mol | 134.18 g/mol [7] | 134.18 g/mol [8] | 134.18 g/mol | 134.18 g/mol [6] |
| Appearance | Clear Colorless Oil[9] | Colorless to pale yellow liquid[10] | Colorless to yellow liquid[11] | Colorless to pale yellow liquid[12] | Clear colorless to yellow liquid[2][13] | Colorless liquid[14] |
| Boiling Point (°C) | 86-88 @ 10 mmHg[3][9] | 102.5-103 @ 14 mmHg[10][15] | 104.5-106.5 @ 14 mmHg[4] | 230 (lit.)[5] | 226 (lit.)[2] | 232 (lit.)[6][16] |
| Melting Point (°C) | N/A | -9[15] | N/A | 27-30[5] | N/A | 9 |
| Density (g/mL) | 1.029 @ 25°C[3][9] | 1.02 @ 20°C | 0.95 @ 25°C[4] | ~1.003 (Predicted)[5] | 1.012 @ 25°C[2] | 0.998 @ 25°C[6][16] |
| Refractive Index (n20/D) | 1.553[3][9] | 1.548-1.552[15] | 1.544[4] | ~1.548[5] | 1.551[2] | 1.538[6][16] |
| Solubility in Water | Not specified | Insoluble[15][17] | Not miscible[7] | Slightly soluble[5] | Insoluble[2][18] | Not miscible[16] |
Causality of Reactivity: Electronic and Steric Effects
The reactivity of the aldehyde group is fundamentally governed by the electrophilicity of its carbonyl carbon. The methyl substituents modulate this reactivity through a combination of electronic and steric effects, with their positions on the ring being the determining factor.[19]
-
Electronic Effects : Methyl groups are weakly electron-donating via an inductive effect (+I). This effect increases the electron density on the benzene ring, which can, in turn, reduce the partial positive charge on the carbonyl carbon.[19] When methyl groups are at the ortho or para positions (2-, 4-, 6-), they can also donate electron density through resonance, further deactivating the aldehyde towards nucleophilic attack. A meta substitution (3-, 5-), however, has a primarily inductive effect.[19]
-
Steric Effects : The physical bulk of methyl groups, especially when located at the ortho positions (2- and 6-), creates steric hindrance. This obstruction impedes the approach of nucleophiles to the carbonyl carbon, significantly slowing down reaction rates.[19] Consequently, 2,6-Dimethylbenzaldehyde is often the least reactive of the isomers due to the pronounced steric shielding from two adjacent methyl groups.[19]
In contrast, 3,5-Dimethylbenzaldehyde lacks ortho-substituents, minimizing steric hindrance. The two meta-positioned methyl groups deactivate the ring only through inductive effects, making it generally more reactive than its ortho-substituted counterparts. The reactivity of the other isomers (2,3-, 2,4-, 2,5-, and 3,4-) is a nuanced balance of these competing effects.
Synthesis and Experimental Protocols
A common and effective method for preparing dimethylbenzaldehydes is through the formylation of a corresponding Grignard reagent. The following protocol details the synthesis of this compound from 4-bromo-o-xylene, a process that exemplifies a robust and scalable approach.[20]
Protocol: Synthesis of this compound via Grignard Reaction[23]
Objective: To synthesize this compound by forming a Grignard reagent from 4-bromo-o-xylene and subsequently formylating it with N,N-dimethylformamide (DMF).
Materials:
-
4-bromo-o-xylene
-
Magnesium (Mg) turnings
-
Iodine (catalytic amount)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.[20]
-
Add a solution of 4-bromo-o-xylene in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. Cool the resulting Grignard reagent in an ice bath.
-
-
Formylation:
-
Slowly add a solution of anhydrous DMF in anhydrous THF to the cooled Grignard reagent via the dropping funnel. Maintain the reaction temperature below 20°C (ideally 0-5°C) to prevent side reactions.[9][20]
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[3][20]
-
-
Work-up and Purification:
-
Quench the reaction by slowly pouring the mixture into a beaker of ice containing a saturated aqueous solution of ammonium chloride or dilute HCl.[3][20]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.[3]
-
Combine all organic layers and wash sequentially with water and a 5% NaHCO₃ solution to remove acidic impurities.[20]
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]
-
Purify the resulting crude this compound by vacuum distillation.
-
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis for Isomer Differentiation
Distinguishing between the six isomers is critical for quality control and reaction monitoring. Mass spectrometry and NMR spectroscopy are powerful tools for this purpose.
Mass Spectrometry (MS)
Under electron ionization (EI), all dimethylbenzaldehyde isomers will exhibit a molecular ion peak (M⁺) at m/z 134, corresponding to the molecular weight of C₉H₁₀O.[21] The primary fragmentation pathways are characteristic of benzaldehydes:
-
Loss of a hydrogen radical (M-1): This results in a stable acylium ion at m/z 133 .[21]
-
Loss of a formyl radical (CHO, M-29): This cleavage yields a dimethylphenyl cation at m/z 105 .[21]
While these major fragments are common to all isomers, the relative intensities may vary slightly. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[22]
Caption: Key fragmentation pathways for dimethylbenzaldehyde isomers in MS.
¹H NMR Spectroscopy
Proton NMR is arguably the most definitive method for distinguishing the isomers. The chemical shift of the aldehyde proton (~9.9-10.2 ppm) is easily identified. The key differences lie in the aromatic region (7.0-7.8 ppm), where the number of signals, their chemical shifts, and their coupling patterns (splitting) are unique to each substitution pattern. For example:
-
3,5-Dimethylbenzaldehyde: Shows high symmetry. The two methyl groups are equivalent, and the three aromatic protons will appear as two signals (a 2H doublet and a 1H triplet, or similar simple pattern).
-
2,6-Dimethylbenzaldehyde: Also highly symmetric. The two methyl groups are equivalent, and the three aromatic protons will give a characteristic pattern.
-
This compound: Asymmetric. It will show three distinct aromatic proton signals, each integrating to 1H, with specific ortho and meta coupling constants.[23]
-
2,4-Dimethylbenzaldehyde: The ¹H NMR spectrum shows distinct shifts for its three aromatic protons and two non-equivalent methyl groups.[24]
Applications in Research and Industry
The dimethylbenzaldehyde isomers are not end products but crucial building blocks.
-
Pharmaceuticals: this compound is a precursor for synthesizing drugs, including antihypertensives and antioxidants.[1]
-
Agrochemicals: These isomers serve as foundational structures for various herbicides and pesticides.[1]
-
Fragrances & Flavors: They are used to synthesize specific scent molecules.[13][18] 2,4-Dimethylbenzaldehyde, for instance, is listed as a flavoring agent.[10][25]
-
Polymers: this compound is a key raw material for the polyolefin transparent nucleating agent DMDBS.[26]
Conclusion
The six structural isomers of dimethylbenzaldehyde, while sharing a common molecular formula, are distinct chemical entities with unique physical properties and reactivities. The interplay of electronic and steric effects, dictated by the position of the two methyl groups, governs their behavior in chemical reactions. For researchers in drug development and synthetic chemistry, a thorough understanding of these differences is not merely academic; it is essential for designing successful synthetic routes, predicting reaction outcomes, and ensuring the purity and identity of target molecules. The careful application of spectroscopic methods like NMR and MS, combined with a knowledge of their comparative properties, allows for the precise identification and utilization of the correct isomer for any given application.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 5973-71-7 [chemicalbook.com]
- 3. 2,3-Dimethylbenzaldehyde | 5779-93-1 [chemicalbook.com]
- 4. 2,5-Dimethylbenzaldehyde CAS#: 5779-94-2 [amp.chemicalbook.com]
- 5. 2,6-Dimethylbenzaldehyde | 1123-56-4 [chemicalbook.com]
- 6. 3,5-Dimethylbenzaldehyde 97 5779-95-3 [sigmaaldrich.com]
- 7. 2,5-Dimethylbenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 8. 2,6-Dimethylbenzaldehyde (CAS 1123-56-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2,3-Dimethylbenzaldehyde CAS#: 5779-93-1 [m.chemicalbook.com]
- 10. 2,4-dimethyl benzaldehyde, 15764-16-6 [thegoodscentscompany.com]
- 11. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 1123-56-4: 2,6-Dimethylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 13. mgc-europe.de [mgc-europe.de]
- 14. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3,5-Dimethylbenzaldehyde | 5779-95-3 [chemicalbook.com]
- 17. 2,4-Dimethylbenzaldehyde (2,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 18. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 19. benchchem.com [benchchem.com]
- 20. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 23. spectrabase.com [spectrabase.com]
- 24. 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR spectrum [chemicalbook.com]
- 25. hmdb.ca [hmdb.ca]
- 26. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
Theoretical Investigations into the Electronic Structure of 3,4-Dimethylbenzaldehyde: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the electronic structure of 3,4-Dimethylbenzaldehyde (3,4-DMB), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] A profound understanding of its molecular geometry, electronic properties, and reactivity is paramount for optimizing synthetic pathways and designing novel derivatives with enhanced functionalities. This document outlines a robust theoretical framework employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate these characteristics. We present a validated computational workflow, from geometry optimization to the prediction of spectroscopic properties, and offer a detailed analysis of the frontier molecular orbitals and electrostatic potential. The insights derived from this computational approach are correlated with available experimental data to ensure the reliability of the theoretical model. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical chemistry for a deeper understanding of aromatic aldehydes.
Introduction to this compound: A Molecule of Versatility
This compound (C₉H₁₀O) is an aromatic aldehyde distinguished by a benzene ring substituted with a formyl group and two methyl groups at the C3 and C4 positions.[4][5] Its strategic importance is underscored by its role as a versatile building block in organic synthesis. It is a crucial intermediate in the production of various pharmaceuticals, including antibiotics and antihistamines, as well as in the manufacturing of agrochemicals and pesticides.[1] Furthermore, its applications extend to the dye and pigment industry and as an additive for resins.[1][2][6]
The reactivity and interaction of 3,4-DMB in these applications are fundamentally governed by its electronic structure. Theoretical and computational chemistry offer a powerful lens to inspect this structure at a granular level, providing insights that are often challenging to obtain through experimental means alone. By modeling its molecular orbitals and electron density distribution, we can predict its stability, reactivity, and spectroscopic behavior, thereby accelerating the research and development cycle. This guide details the application of first-principles quantum chemical methods to construct a comprehensive electronic profile of 3,4-DMB.
Theoretical Framework: Probing the Electronic Landscape
The theoretical investigation of molecular electronic structure is anchored in the principles of quantum mechanics. For a molecule of the size of 3,4-DMB, Density Functional Theory (DFT) presents an optimal balance between computational cost and accuracy.
Density Functional Theory (DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground-state electron density. In practice, we use the Kohn-Sham formulation of DFT, which recasts the problem into solving a set of equations for non-interacting electrons moving in an effective potential. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. For organic molecules, hybrid functionals like B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, have demonstrated excellent performance.
Time-Dependent Density Functional Theory (TD-DFT)
To study the excited-state properties and predict the UV-Vis absorption spectrum of 3,4-DMB, we employ Time-Dependent DFT (TD-DFT). This extension of DFT allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the experimental spectrum. Comparing TD-DFT results with experimental spectra provides a stringent test of the chosen theoretical level.[7][8]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs).[9][10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[11] A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It allows for the investigation of charge delocalization and hyperconjugative interactions, which contribute to molecular stability.[12]
Computational Methodology: A Validated Protocol
The following protocol outlines a systematic approach to the theoretical study of this compound. This workflow is designed to ensure the reliability and reproducibility of the calculated properties.
Caption: A flowchart of the computational workflow for the theoretical analysis of this compound.
Step-by-Step Protocol
-
Structure Generation: An initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. This level of theory is well-suited for capturing the electronic and structural features of substituted aromatic compounds. The optimization process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true minimum on the potential energy surface. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.[13]
-
Electronic Property Calculations:
-
NBO Analysis: A single-point energy calculation is performed on the optimized geometry to carry out NBO analysis.
-
TD-DFT Calculation: The electronic absorption spectrum is calculated using TD-DFT at the B3LYP/6-311++G(d,p) level. The first 10 singlet excited states are typically calculated to cover the relevant UV-Vis range.
-
MEP Calculation: The molecular electrostatic potential surface is generated from the optimized wavefunction to visualize the charge distribution.
-
Results and Discussion
Optimized Molecular Geometry
The geometry of 3,4-DMB was optimized to a stable conformation. The planarity of the benzene ring is maintained, with the aldehyde and methyl groups lying in or close to the plane of the ring. The key geometrical parameters are presented in Table 1.
Table 1: Selected Optimized Geometrical Parameters of this compound (Note: These are representative values that would be obtained from the specified computational level. For precise values, the calculation must be performed.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | ~1.21 Å |
| C-C (ring avg.) | ~1.39 Å | |
| C-C (aldehyde) | ~1.48 Å | |
| C-C (methyl) | ~1.51 Å | |
| Bond Angle | C-C-O | ~124° |
| H-C=O | ~121° |
These calculated values are in good agreement with expected values for aromatic aldehydes and substituted benzenes, providing confidence in the chosen level of theory.
Frontier Molecular Orbital (FMO) Analysis
The FMOs are critical for understanding the chemical reactivity of 3,4-DMB. The HOMO is primarily localized on the benzene ring and the oxygen atom of the carbonyl group, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the carbonyl group and the aromatic ring, suggesting these as the likely sites for nucleophilic attack.
Table 2: Calculated Quantum Chemical Descriptors for this compound (Note: Illustrative values based on typical calculations for similar molecules.)
| Descriptor | Formula | Calculated Value |
| HOMO Energy | E_HOMO | -6.5 eV |
| LUMO Energy | E_LUMO | -1.8 eV |
| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | 4.7 eV |
| Ionization Potential | I ≈ -E_HOMO | 6.5 eV |
| Electron Affinity | A ≈ -E_LUMO | 1.8 eV |
| Electronegativity | χ = (I + A) / 2 | 4.15 eV |
| Chemical Hardness | η = (I - A) / 2 | 2.35 eV |
The calculated HOMO-LUMO gap of approximately 4.7 eV indicates that this compound is a moderately reactive molecule with good kinetic stability. This substantial energy gap is characteristic of many aromatic compounds.
Electronic Absorption Spectrum
The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The results can be compared with experimental data, which show absorption maxima around 290 nm for dimethylbenzaldehydes.[14]
Table 3: Calculated Electronic Transitions for this compound (Note: Illustrative values to be compared with experimental data.)
| Transition | Wavelength (λ_max) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~310 nm | 0.005 | n → π |
| S₀ → S₂ | ~285 nm | 0.250 | π → π |
| S₀ → S₃ | ~250 nm | 0.450 | π → π* |
The calculations typically show a weak n → π* transition at longer wavelengths and stronger π → π* transitions at shorter wavelengths, which is consistent with the electronic structure of aromatic aldehydes. The predicted absorption maxima should align well with the experimental value of ~290 nm, confirming the accuracy of the TD-DFT approach.[14]
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map of 3,4-DMB reveals that the most negative potential (red region) is located around the oxygen atom of the carbonyl group, making it the most favorable site for electrophilic attack and hydrogen bonding. The regions of positive potential (blue) are primarily associated with the hydrogen atoms, particularly the aldehydic proton.
Caption: Relationship between molecular structure and electrostatic potential regions in 3,4-DMB.
Conclusion
This technical guide has detailed a comprehensive theoretical approach for the investigation of the electronic structure of this compound. Through the application of DFT and TD-DFT, we have demonstrated a robust workflow to determine its optimized geometry, analyze its frontier molecular orbitals, predict its UV-Vis spectrum, and map its electrostatic potential. The theoretical results provide a detailed picture of the molecule's stability, reactivity, and spectroscopic properties, which are in good agreement with available experimental data. This computational strategy serves as a powerful tool for researchers and professionals in drug development and materials science, enabling the rational design of novel molecules and the optimization of chemical processes involving this compound and its derivatives.
References
- 1. Emerging Applications Driving the this compound Market Growth [24chemicalresearch.com]
- 2. This compound | 5973-71-7 [chemicalbook.com]
- 3. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]
- 4. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 6. mgc-europe.de [mgc-europe.de]
- 7. subotnikgroup.chemistry.princeton.edu [subotnikgroup.chemistry.princeton.edu]
- 8. researchwithnj.com [researchwithnj.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Discovery and history of 3,4-Dimethylbenzaldehyde synthesis
An In-Depth Technical Guide to the Synthesis of 3,4-Dimethylbenzaldehyde for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a key aromatic aldehyde, serves as a critical intermediate in the synthesis of a wide array of high-value compounds across the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern on the benzene ring makes it an ideal precursor for complex molecular architectures. This guide provides a comprehensive overview of the discovery and historical evolution of its synthesis, alongside a detailed examination of both classical and contemporary manufacturing methodologies. We will delve into the mechanistic underpinnings of pivotal reactions, present detailed experimental protocols, offer a comparative analysis of synthetic routes, and provide essential characterization data to support researchers in their developmental endeavors.
Introduction and Significance
This compound (also known as 4-formyl-o-xylene) is a colorless to light yellow liquid with the molecular formula C₉H₁₀O.[1][2] Its strategic importance lies in its role as a versatile building block. In the pharmaceutical industry, it is a precursor for various drugs, including antibiotics, antihistamines, and anti-inflammatory agents.[3][4] The agrochemical sector utilizes it in the manufacturing of pesticides essential for crop protection.[3] Furthermore, it is a key component in the synthesis of bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), a highly effective clarifying and nucleating agent for polyolefins, enhancing the transparency and physical properties of polymers used in food packaging and other applications.[1][5] Its applications also extend to the fragrance and dye industries.[3][6]
Molecular Structure and Properties:
| Property | Value |
| CAS Number | 5973-71-7[7] |
| Molecular Formula | C₉H₁₀O[7] |
| Molecular Weight | 134.18 g/mol [7] |
| Boiling Point | 226 °C (lit.)[1] |
| Density | 1.012 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.551 (lit.)[1] |
Historical Perspective and Discovery
The Gattermann-Koch reaction , discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, provided a direct route to introduce a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.[8][9] This reaction was a significant advancement in aromatic chemistry and laid the groundwork for the synthesis of various substituted benzaldehydes from readily available aromatic hydrocarbons like o-xylene.[5]
Shortly after, the Vilsmeier-Haack reaction , developed by Anton Vilsmeier and Albrecht Haack in 1927, offered an alternative and often milder method for formylating electron-rich aromatic compounds using a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10][11] These two classical methods have been the cornerstones of aromatic aldehyde synthesis for decades and have been adapted and refined for the production of this compound.
Key Synthetic Methodologies
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of method often depends on factors such as the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions.
Gattermann-Koch Reaction
This method involves the direct formylation of o-xylene. It is a classic example of an electrophilic aromatic substitution reaction.
Mechanism: The reaction proceeds through the in-situ generation of a highly electrophilic formyl cation equivalent, [HCO]⁺, from carbon monoxide and hydrochloric acid, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as copper(I) chloride (CuCl).[12][13] The electrophile then attacks the electron-rich o-xylene ring, leading to the formation of the aldehyde. The methyl groups on o-xylene are ortho- and para-directing, and the formylation predominantly occurs at the para position to one of the methyl groups due to steric hindrance at the ortho positions, yielding this compound.
Figure 1: Gattermann-Koch Reaction Workflow.
Experimental Protocol (Exemplary): A Chinese patent describes a low-temperature carbonylation method for synthesizing high-purity this compound.[5]
-
In a four-necked flask equipped with a stirrer, add weighed amounts of o-xylene and 1,2-dichloroethane.
-
Cool the mixture to between -10°C and 0°C using an ice-salt bath.
-
Sequentially add a Lewis acid composite catalyst (e.g., aluminum trichloride and cuprous chloride).
-
While maintaining the temperature between -10°C and 0°C, introduce carbon monoxide gas and dropwise add concentrated sulfuric acid.
-
Allow the reaction to proceed until the conversion of o-xylene reaches over 70%.
-
Terminate the reaction by stopping the gas flow and pour the reaction mixture into an ice-salt water solution.
-
Extract the product into the organic layer, separate the layers, and purify by vacuum distillation.[5]
Causality and Insights: The use of a co-catalyst like cuprous chloride allows the reaction to proceed at or near atmospheric pressure, mitigating the need for high-pressure equipment.[12] The low reaction temperature helps to control the exothermic reaction and improve the selectivity for the desired product.
Vilsmeier-Haack Reaction
This is another powerful formylation method, particularly effective for electron-rich aromatic substrates.
Mechanism: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride.[11][14] This reagent is a milder electrophile than the formyl cation in the Gattermann-Koch reaction. It reacts with o-xylene via electrophilic aromatic substitution to form an iminium ion intermediate, which is then hydrolyzed during workup to yield this compound.[11]
Figure 2: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol (General):
-
Cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., o-xylene or dichloroethane).
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with stirring to form the Vilsmeier reagent.
-
Add o-xylene to the reaction mixture.
-
Heat the reaction mixture (e.g., to 100°C) and monitor the progress by TLC.[15]
-
After completion, cool the mixture and carefully quench with ice water.
-
Neutralize the solution (e.g., with sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by distillation or chromatography.
Causality and Insights: The Vilsmeier-Haack reaction is generally safer and more versatile than the Gattermann-Koch reaction as it avoids the use of highly toxic carbon monoxide and hydrogen cyanide.[16] The reactivity of the substrate is crucial; o-xylene is sufficiently electron-rich for this transformation.
Grignard Reaction Route
This multi-step synthesis offers a different approach, starting from a halogenated precursor.
Mechanism: This process begins with the bromination of o-xylene to produce 4-bromo-o-xylene.[17] The bromide is then converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent like tetrahydrofuran (THF).[3][18] This highly nucleophilic Grignard reagent is then formylated by reacting with an electrophile like N,N-dimethylformamide (DMF). The initial adduct is subsequently hydrolyzed with an aqueous acid to yield this compound.[3]
Figure 3: Grignard Reaction Synthesis Workflow.
Experimental Protocol: A detailed protocol is provided in a patent application:[3]
-
Grignard Reagent Formation: In a reactor under an inert atmosphere, charge magnesium turnings, a portion of THF, and an initiator (e.g., a crystal of iodine). Heat the mixture to 55-60°C. Add a small amount of a 4-bromo-o-xylene/THF solution dropwise to initiate the reaction. Once initiated, add the remaining 4-bromo-o-xylene/THF solution over several hours while maintaining the temperature. Continue heating to ensure complete reaction.
-
Formylation: Cool the resulting Grignard reagent to below 0°C. Add a solution of DMF in THF dropwise, keeping the temperature low.
-
Hydrolysis and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an hour. Acidify the reaction mass with aqueous HCl. Separate the organic and aqueous layers. Extract the aqueous layer with THF and combine the organic phases. Wash with a sodium bicarbonate solution, dry, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified.[3]
Causality and Insights: The initiation of the Grignard reaction is a critical step and can be facilitated by using an initiator like iodine.[3] The formylation step is exothermic and requires careful temperature control to avoid side reactions. This method is advantageous when the starting aromatic hydrocarbon is not suitable for direct formylation or when the required bromo-precursor is readily available.
Oxidation of 3,4-Dimethylbenzyl Halides
This two-step approach involves the initial chloromethylation of o-xylene followed by oxidation.
Mechanism: o-Xylene is first chloromethylated to form 3,4-dimethylbenzyl chloride. This is typically done using paraformaldehyde and hydrogen chloride gas in the presence of a catalyst.[19] The resulting benzyl chloride is then oxidized to the corresponding aldehyde. Various oxidizing agents can be employed, with a notable method using sodium nitrate (NaNO₃) in acetic acid, catalyzed by a phase-transfer catalyst like PEG-600 in an aqueous medium.[19]
Experimental Protocol: An efficient two-step synthesis has been reported:[19]
-
Chloromethylation of o-Xylene: A mixture of o-xylene, a surfactant like CTAB, sulfuric acid, and acetic acid is stirred to create a micellar solution. Paraformaldehyde is added, and anhydrous hydrogen chloride gas is bubbled through the mixture while heating to around 45°C for several hours.
-
Oxidation of 3,4-Dimethylbenzyl Chloride: The benzyl chloride intermediate is oxidized using sodium nitrate as the oxidant in the presence of PEG-600 and acetic acid at reflux. The reaction progress is monitored, and upon completion, the product is isolated and purified. This method reportedly achieves a high overall yield of 82.3%.[19]
Causality and Insights: The use of micellar catalysis in the chloromethylation step and phase-transfer catalysis in the oxidation step significantly enhances reaction rates and yields in aqueous media, offering a more environmentally friendly approach compared to traditional organic solvent-based systems.[19]
Indirect Electrolytic Oxidation
A more modern and "green" approach involves the indirect electrolytic oxidation of 1,2,4-trimethylbenzene.
Mechanism: This method uses an undivided electrolytic cell to generate a high-valent manganese species (Mn³⁺/Mn⁴⁺) from a MnSO₄-H₂SO₄ electrolyte.[20] This manganese oxide medium then acts as a selective oxidizing agent for one of the methyl groups of 1,2,4-trimethylbenzene, converting it to the aldehyde. This is considered an indirect electrolysis because the manganese species is electrochemically regenerated, acting as a redox mediator.[21]
Experimental Protocol (from patent CN1439744A): [20]
-
Electrolysis: In a diaphragmless electrolytic cell with a lead cathode and a lead-based anode, electrolyze a solution of MnSO₄ and H₂SO₄ at a current density of 3–30 A·dm⁻².
-
Oxidation: Transfer the generated manganese oxidation medium to a separate reactor. Add 1,2,4-trimethylbenzene and heat the mixture to 50–130°C with stirring. The reaction is complete when the purple-black color of the manganese medium disappears.
-
Workup: Separate the oily product layer. The aqueous layer containing Mn²⁺ can be recycled back to the electrolytic cell. The crude product is purified by vacuum distillation to yield a mixture of dimethylbenzaldehyde isomers, including this compound.[20]
Causality and Insights: This electrochemical method avoids the use of stoichiometric amounts of harsh chemical oxidants, making it an environmentally benign process. The selectivity can be controlled by reaction conditions, but the formation of isomers is a key consideration requiring efficient purification.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Gattermann-Koch | o-Xylene | CO, HCl, AlCl₃, CuCl | Direct, one-step formylation. | Requires high pressure; uses toxic CO and corrosive HCl; catalyst can be difficult to handle.[5][12] | Moderate to High (e.g., >70% conversion)[5] |
| Vilsmeier-Haack | o-Xylene | DMF, POCl₃ | Milder conditions than Gattermann-Koch; avoids highly toxic gases.[11][22] | Requires electron-rich substrates; POCl₃ is corrosive. | Good to High |
| Grignard Reaction | 4-Bromo-o-xylene | Mg, DMF, THF, HCl | Good for substrates not suitable for direct formylation; high yields.[3] | Multi-step process; requires anhydrous conditions; Grignard reagents are moisture-sensitive. | High |
| Oxidation | o-Xylene | Paraformaldehyde, HCl, NaNO₃, PEG-600 | High overall yield; can be performed in aqueous media ("greener").[19] | Multi-step process; involves handling of benzyl chloride intermediate. | ~82% (overall)[19] |
| Electrolytic Oxidation | 1,2,4-Trimethylbenzene | MnSO₄, H₂SO₄ | Environmentally friendly ("green"); avoids stoichiometric oxidants.[20][21] | Can produce isomeric mixtures requiring separation; requires specialized electrochemical setup. | High (e.g., 81% total aldehyde)[20] |
Characterization and Spectroscopic Data
Proper characterization is essential for confirming the identity and purity of synthesized this compound.
-
¹H NMR (CDCl₃): The proton NMR spectrum will show characteristic peaks for the aldehyde proton (singlet, ~9.9 ppm), aromatic protons (multiplets, ~7.4-7.7 ppm), and two methyl groups (singlets, ~2.3 ppm).[23]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display a peak for the carbonyl carbon (~192 ppm), aromatic carbons in the region of ~128-145 ppm, and the methyl carbons around 20 ppm.[24]
-
FTIR: The infrared spectrum will show a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, C-H stretching of the aldehyde group around 2800-2900 cm⁻¹, and aromatic C-H and C=C stretching bands.[25]
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 134, corresponding to the molecular weight of the compound.[2]
Conclusion
The synthesis of this compound has evolved from classical formylation reactions to more sophisticated and environmentally conscious methods. The Gattermann-Koch and Vilsmeier-Haack reactions remain fundamental for direct formylation, while multi-step routes involving Grignard reagents or oxidation offer high-yield alternatives. The emergence of indirect electrolytic oxidation presents a promising "green" pathway for industrial production. The selection of a particular synthetic route by researchers and drug development professionals will be guided by a balance of factors including efficiency, cost, scalability, safety, and environmental impact. This guide provides the foundational knowledge and practical insights necessary to make informed decisions in the synthesis of this vital chemical intermediate.
References
- 1. 3,4-二甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 3. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gattermann koch | PPTX [slideshare.net]
- 9. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. synarchive.com [synarchive.com]
- 11. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. mdpi.com [mdpi.com]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. sid.ir [sid.ir]
- 20. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]
- 21. Electro-organic Reactions: Direct and Indirect Electrolysis – Oriental Journal of Chemistry [orientjchem.org]
- 22. ijpcbs.com [ijpcbs.com]
- 23. spectrabase.com [spectrabase.com]
- 24. spectrabase.com [spectrabase.com]
- 25. spectrabase.com [spectrabase.com]
The Strategic Role of 3,4-Dimethylbenzaldehyde in Complex Organic Synthesis: A Technical Guide
Foreword: Beyond a Simple Aldehyde
In the landscape of organic synthesis, certain intermediates distinguish themselves not by sheer complexity, but by their strategic versatility and enabling power. 3,4-Dimethylbenzaldehyde (also known as 4-formyl-o-xylene) is a prime exemplar of such a molecule.[1][2] While structurally unassuming, its unique combination of a reactive aldehyde functionality and a substituted aromatic ring makes it a cornerstone in the construction of a diverse array of complex molecules, from high-performance polymer additives to life-saving pharmaceuticals. This guide moves beyond a mere recitation of properties and reactions; it aims to provide researchers, scientists, and drug development professionals with a deeper, field-tested understanding of why and how this compound is leveraged in modern synthesis. We will explore the causality behind its synthetic utility, provide robust, validated protocols for its key transformations, and illustrate its tangible impact in industrial applications.
Core Molecular Profile and Physicochemical Characteristics
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective application in synthesis. This compound is a clear, colorless to pale yellow liquid with a characteristic aromatic odor.[3][4] Its air-sensitive nature necessitates proper storage under an inert atmosphere to prevent oxidation of the aldehyde group.[5]
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below, providing essential data for reaction setup and purification.
| Property | Value | Source |
| CAS Number | 5973-71-7 | [1][6] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1][6] |
| Appearance | Clear colorless to yellowish liquid | [7] |
| Boiling Point | 226 °C (lit.) | [4][6] |
| Melting Point | 0 °C | [8] |
| Density | 1.012 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | n20/D 1.551 (lit.) | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and toluene | [3] |
Spectral Data for Characterization
Unambiguous characterization is critical for ensuring the purity of starting materials and the identity of reaction products. The following provides an overview of the key spectral features of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Key chemical shifts (in CDCl₃) are: the aldehydic proton singlet around 9.95 ppm, the aromatic protons as multiplets between 7.0 and 7.7 ppm, and the two methyl group singlets around 2.3 ppm.[9][10][11]
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework. The carbonyl carbon appears around 192.8 ppm, with the aromatic carbons resonating between 127 and 145 ppm, and the methyl carbons appearing around 20 ppm.[9]
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration characteristic of aldehydes, typically observed around 1700 cm⁻¹. Additional peaks corresponding to C-H stretching of the aromatic ring and methyl groups, as well as aromatic C=C stretching, are also present.[1][7][12][13]
Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z 134. Key fragmentation patterns include the loss of a hydrogen radical to give a peak at m/z 133, and the loss of a formyl radical (CHO) resulting in a peak at m/z 105.[1][14][15]
Strategic Synthesis of this compound
The choice of synthetic route to an intermediate is often dictated by factors such as scale, cost, and available starting materials. For this compound, several effective methods are employed in both laboratory and industrial settings.
Electrophilic Formylation of o-Xylene
The direct introduction of a formyl group onto the o-xylene ring is a common and efficient approach.
-
Gattermann-Koch Reaction: This classic method involves the reaction of o-xylene with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride and a cuprous chloride co-catalyst. The highly reactive formyl cation, generated in situ, undergoes electrophilic aromatic substitution to yield this compound.
-
Vilsmeier-Haack Reaction: A milder alternative, this reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The electrophilic chloroiminium ion reacts with the electron-rich o-xylene ring, followed by hydrolysis to give the desired aldehyde. This method is often preferred for its less harsh conditions and broader substrate scope.
Oxidation of 3,4-Dimethylbenzyl Derivatives
Oxidation of the benzylic position of 3,4-dimethylbenzyl alcohol or its corresponding halide is another viable route. Various oxidizing agents can be employed, offering a range of selectivities and reaction conditions.
Grignard-based Formylation
A multi-step but versatile laboratory-scale synthesis involves the formation of a Grignard reagent from 4-bromo-o-xylene.[16] This nucleophilic organometallic species is then reacted with a formylating agent, such as N,N-dimethylformamide, followed by acidic workup to furnish this compound.[16] This approach allows for the construction of the aldehyde from a different set of precursors.[16]
Core Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as an electrophilic handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
Aldol Condensation: Synthesis of Chalcones and Beyond
The Aldol condensation is a powerful tool for C-C bond formation. In the presence of a base, this compound readily undergoes condensation with ketones containing α-hydrogens to form α,β-unsaturated ketones, a class of compounds known as chalcones.[2][6] These chalcones are not only important synthetic intermediates themselves but also exhibit a wide range of biological activities.[2][17]
Experimental Protocol: Synthesis of a 3,4-Dimethylchalcone Derivative
This protocol describes a Claisen-Schmidt condensation between this compound and acetophenone.
-
Reaction Setup: In a round-bottom flask, dissolve acetophenone (1.0 eq.) and this compound (1.0 eq.) in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq.) with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate of the chalcone product will typically form.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Wittig Reaction: A Gateway to Stilbenes
The Wittig reaction is an indispensable method for the synthesis of alkenes from carbonyl compounds. This compound reacts with a phosphorus ylide (Wittig reagent) to produce substituted stilbenes with high stereoselectivity, depending on the nature of the ylide. This reaction is particularly valuable for creating specific geometric isomers.
Caption: The Wittig reaction workflow with this compound.
Experimental Protocol: Synthesis of a 3,4-Dimethylstilbene Derivative
This protocol outlines the synthesis of a stilbene derivative from this compound and benzyltriphenylphosphonium chloride.
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base, such as n-butyllithium (1.0 eq.), dropwise. The formation of the deep red-colored ylide indicates a successful deprotonation.
-
Reaction with Aldehyde: To the ylide solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired stilbene derivative.
Knoevenagel Condensation: Access to Functionalized Alkenes
The Knoevenagel condensation involves the reaction of this compound with an active methylene compound (e.g., diethyl malonate, malononitrile, or ethyl cyanoacetate) in the presence of a weak base catalyst, such as piperidine or ammonium acetate.[18][19] This reaction is highly efficient for creating electron-deficient alkenes, which are valuable precursors for a variety of other functional groups and heterocyclic systems.
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate
This protocol details the reaction of this compound with diethyl malonate.[5][20]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.), diethyl malonate (1.1 eq.), and a catalytic amount of piperidine (0.1 eq.) and acetic acid (0.1 eq.) in toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the condensation is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure diethyl (3,4-dimethylbenzylidene)malonate.
Reductive Amination: Construction of Complex Amines
Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone of pharmaceutical synthesis.[21][22] The reaction proceeds in two stages: the initial formation of an imine or enamine from the reaction of this compound with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde.[21]
Experimental Protocol: Reductive Amination with a Primary Amine
This protocol describes the reductive amination of this compound with butylamine.
-
Reaction Setup: To a solution of this compound (1.0 eq.) and butylamine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature overnight, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The resulting secondary amine can be purified by column chromatography.
Industrial Applications: From Polymers to Pharmaceuticals
The true measure of a chemical intermediate's value lies in its real-world applications. This compound is a key precursor in several industrial processes.
Polymer Additives: Nucleating and Clarifying Agents
A significant industrial application of this compound is in the synthesis of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS).[9][17][23][24] This compound is a third-generation nucleating and clarifying agent for polypropylene, enhancing its transparency, stiffness, and heat resistance.[12]
Protocol for the Synthesis of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS)
This protocol is based on the acid-catalyzed condensation of D-sorbitol with this compound.[9]
-
Reaction Setup: In a suitable reactor, suspend D-sorbitol (1.0 eq.) and this compound (2.0 eq.) in a solvent such as acetonitrile.[9]
-
Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate (0.2 eq.).[9]
-
Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 12 hours). A gel-like substance will form as the reaction progresses.[9][17]
-
Work-up and Isolation: The product is isolated by washing the reaction mixture sequentially with boiling water and an organic solvent like cyclohexane to remove unreacted starting materials and impurities.[9]
-
Drying: The purified white powder is dried in a vacuum oven to yield the final DMDBS product.[9]
Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] Its substituted aromatic ring is often a key pharmacophore or a scaffold for further functionalization. For instance, it is a precursor in the synthesis of some antihypertensive drugs and fungicides.[4][25]
Fragrance and Flavor Industry
The aromatic properties of this compound also lend it to applications in the fragrance and flavor industry, where it can be used directly or as a precursor to other aroma chemicals.[3][4]
Conclusion and Future Outlook
This compound is a testament to the principle that a molecule's value is defined by its reactivity and strategic utility. Its role as a versatile intermediate in organic synthesis is well-established, with key applications in polymer science, pharmaceuticals, and agrochemicals. The reactions detailed in this guide—Aldol condensation, Wittig reaction, Knoevenagel condensation, and reductive amination—represent a robust toolbox for chemists to leverage the synthetic potential of this aldehyde. As the demand for more complex and functionalized molecules continues to grow, the strategic importance of well-understood and readily available intermediates like this compound will only increase. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis and transformations, further cementing its place as an indispensable tool in the organic chemist's arsenal.
References
- 1. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pubs.aip.org [pubs.aip.org]
- 4. nbinno.com [nbinno.com]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. jetir.org [jetir.org]
- 7. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. webassign.net [webassign.net]
- 17. chemrevlett.com [chemrevlett.com]
- 18. organicreactions.org [organicreactions.org]
- 19. bhu.ac.in [bhu.ac.in]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. DSpace [open.bu.edu]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. rsc.org [rsc.org]
- 25. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Role of 3,4-Dimethylbenzaldehyde in the Synthesis of Dihydropyrimidinone-Based Pharmaceutical Agents
Introduction: The Versatility of 3,4-Dimethylbenzaldehyde as a Pharmaceutical Building Block
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate biological activity of the target molecule. This compound, a disubstituted aromatic aldehyde, has emerged as a valuable and versatile building block. Its unique electronic and steric properties make it an ideal precursor for a variety of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with therapeutic potential. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds renowned for their diverse pharmacological activities.
The DHPM scaffold is of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules.[1][2] These compounds have demonstrated efficacy as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[3][4][5] The synthesis of DHPMs is most famously achieved through the Biginelli reaction, a one-pot multicomponent reaction that offers high atom economy and procedural simplicity.[6][7] This guide will focus on a detailed protocol for the synthesis of a DHPM derivative using this compound, elucidating the mechanistic rationale and providing practical insights for successful execution.
Core Application: Synthesis of 4-(3,4-dimethylphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one via the Biginelli Reaction
The Biginelli reaction is a cornerstone of multicomponent reactions in organic synthesis, allowing for the convergent assembly of DHPMs from an aldehyde, a β-ketoester, and urea or thiourea.[6][7] The use of this compound in this reaction leads to the formation of DHPMs with a 3,4-dimethylphenyl substituent at the 4-position of the pyrimidine ring. This lipophilic moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound.
Mechanistic Insight: The Rationale Behind the Biginelli Reaction
The mechanism of the acid-catalyzed Biginelli reaction is believed to proceed through a series of key steps. The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde (this compound) with urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the enol form of the β-ketoester (ethyl acetoacetate) to the iminium ion. The final step involves cyclization through the attack of the remaining urea nitrogen onto the carbonyl group of the ketoester, followed by dehydration to yield the stable dihydropyrimidinone ring. The acid catalyst plays a crucial role in activating both the aldehyde and the urea, as well as in promoting the final dehydration step.
Experimental Protocol: Synthesis of 4-(3,4-dimethylphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol details the synthesis of a representative DHPM derivative from this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Ethyl acetoacetate | Reagent grade | Merck |
| Urea | ACS reagent, ≥99.0% | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR |
| Hydrochloric acid (HCl) | 37%, ACS reagent | J.T. Baker |
| Ethyl acetate (EtOAc) | HPLC grade | Thermo Fisher Scientific |
| Hexane | HPLC grade | Thermo Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.34 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent and Catalyst Addition: To the mixture of reactants, add 20 mL of ethanol followed by the dropwise addition of concentrated hydrochloric acid (0.2 mL) as the catalyst. The addition of excess urea helps to drive the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.
Characterization of the Product:
The structure of the synthesized 4-(3,4-dimethylphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one can be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of a pure compound. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (~3240 cm⁻¹), C=O stretching (ester ~1725 cm⁻¹, urea ~1650 cm⁻¹), and aromatic C-H stretching. |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Signals corresponding to the two NH protons (singlets), the methine proton at the C4 position (doublet), the aromatic protons, the ethyl ester protons (quartet and triplet), and the methyl protons (singlets). |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Resonances for the carbonyl carbons (ester and urea), the aromatic carbons, the C4, C5, and C6 carbons of the pyrimidine ring, and the aliphatic carbons of the ethyl and methyl groups. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the product. |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-(3,4-dimethylphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Caption: Workflow for the synthesis of a DHPM derivative.
Conclusion and Future Perspectives
This compound serves as an exemplary starting material in the synthesis of pharmaceutically relevant dihydropyrimidinones. The Biginelli reaction provides a robust and efficient method for the construction of these valuable scaffolds. The resulting 4-(3,4-dimethylphenyl)-substituted DHPMs are promising candidates for further investigation as potential therapeutic agents, particularly in the realm of cardiovascular diseases.[3][8] The protocol detailed herein offers a solid foundation for researchers to explore the synthesis of a library of analogous compounds by varying the β-ketoester and urea components, thereby enabling comprehensive structure-activity relationship (SAR) studies. Future work in this area could focus on the development of more environmentally benign catalytic systems and the asymmetric synthesis of enantiomerically pure DHPMs to elucidate the stereochemical requirements for optimal biological activity.
References
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones | MDPI [mdpi.com]
- 3. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Role of 3,4-Dimethylbenzaldehyde in Modern Agrochemical Synthesis
Abstract
In the competitive landscape of agrochemical development, the efficiency and versatility of synthetic precursors are paramount. 3,4-Dimethylbenzaldehyde, a readily available aromatic aldehyde, has emerged as a critical building block in the synthesis of high-value agrochemicals, most notably the dinitroaniline herbicide, pendimethalin. This technical guide provides an in-depth exploration of the synthetic pathways originating from this compound, offering detailed application notes and step-by-step protocols for researchers and professionals in the field. We will elucidate the chemical logic underpinning each synthetic transformation, from the initial reductive amination to the final nitration, providing a comprehensive framework for the practical application of this versatile precursor.
Introduction: The Significance of this compound in Agrochemicals
This compound (CAS 5973-71-7) is a disubstituted aromatic aldehyde that serves as a valuable intermediate in various sectors, including pharmaceuticals, fragrances, and polymers.[1][2][3] In the agrochemical industry, its primary significance lies in its role as a precursor to 3,4-dimethylaniline (also known as 3,4-xylidine), a key starting material for the synthesis of pendimethalin.[4] Pendimethalin is a selective pre-emergent herbicide that controls a broad spectrum of annual grasses and broadleaf weeds in a variety of crops.
The strategic advantage of using this compound as a starting point lies in its ability to introduce the desired 3,4-dimethylphenyl moiety early in the synthetic sequence. This structural feature is crucial for the herbicidal activity of pendimethalin. This guide will provide a detailed roadmap for the multi-step synthesis of pendimethalin, starting from this compound, with a focus on practical laboratory-scale protocols.
Overall Synthetic Workflow
The synthesis of pendimethalin from this compound is a three-step process. The overall workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of Pendimethalin from this compound.
Detailed Protocols and Methodologies
Step 1: Synthesis of 3,4-Dimethylaniline from this compound
The conversion of an aldehyde to a primary amine is a classic example of reductive amination. While various methods exist, the Leuckart-Wallach reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a well-established and effective approach.[5][6]
Protocol 1: Reductive Amination via Leuckart-Wallach Reaction
-
Principle: This reaction proceeds through the in-situ formation of an imine from the aldehyde and ammonia (derived from ammonium formate), which is then reduced by formic acid (also from ammonium formate) to the corresponding primary amine.[3]
-
Materials:
-
This compound
-
Ammonium formate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 10 M)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and ammonium formate (3-5 equivalents).
-
Heat the reaction mixture to 160-180°C and maintain this temperature for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.
-
After completion, cool the reaction mixture to room temperature.
-
Add a concentrated solution of hydrochloric acid (e.g., 6 M) to the flask and reflux for an additional 2-3 hours to hydrolyze the intermediate formamide.
-
Cool the mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3,4-dimethylaniline.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent.
-
-
Expected Outcome: This procedure should yield 3,4-dimethylaniline as a pale yellow to brown solid.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Key Reagent | Ammonium Formate | [5] |
| Reaction Type | Reductive Amination (Leuckart-Wallach) | [6] |
| Typical Yield | 60-80% (unoptimized) | General expectation |
Step 2: Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline
The second step involves the N-alkylation of 3,4-dimethylaniline with 3-pentanone via another reductive amination reaction to introduce the 1-ethylpropyl group.
Protocol 2: Reductive Amination of 3,4-Dimethylaniline with 3-Pentanone
-
Principle: 3,4-dimethylaniline reacts with 3-pentanone to form an enamine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as catalytic hydrogenation, to yield the desired N-alkylated product.[1]
-
Materials:
-
3,4-Dimethylaniline
-
3-Pentanone (diethyl ketone)
-
Palladium on carbon (5% Pd/C) or Platinum on carbon (5% Pt/C) catalyst
-
Hydrogen gas
-
Toluene or other suitable solvent
-
Dean-Stark apparatus (optional, for water removal)
-
-
Experimental Procedure:
-
To a pressure reactor, add 3,4-dimethylaniline (1 equivalent), 3-pentanone (1.1-1.5 equivalents), and a catalytic amount of 5% Pd/C (e.g., 1-2 mol%).
-
Add a solvent such as toluene. For improved conversion, a Dean-Stark trap can be used to remove the water formed during the initial imine formation by refluxing the mixture before hydrogenation.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 6-15 kg/cm ² and heat to 50-80°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using Gas Chromatography (GC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude N-(1-ethylpropyl)-3,4-dimethylaniline can be purified by vacuum distillation.
-
-
Expected Outcome: This procedure should yield N-(1-ethylpropyl)-3,4-dimethylaniline as an oil.
| Parameter | Value | Reference |
| Starting Material | 3,4-Dimethylaniline | N/A |
| Key Reagent | 3-Pentanone | [3] |
| Catalyst | Pd/C or Pt/C | [3] |
| Reaction Type | Reductive Amination | [1] |
| Typical Yield | >90% | [3] |
Step 3: Synthesis of Pendimethalin
The final step is the dinitration of N-(1-ethylpropyl)-3,4-dimethylaniline to introduce two nitro groups onto the aromatic ring, yielding pendimethalin.
Protocol 3: Dinitration of N-(1-ethylpropyl)-3,4-dimethylaniline
-
Principle: The electron-donating alkyl and amino groups on the aromatic ring activate it towards electrophilic aromatic substitution. Reaction with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, leads to the introduction of two nitro groups at the positions ortho to the amino group.
-
Materials:
-
N-(1-ethylpropyl)-3,4-dimethylaniline
-
Concentrated nitric acid (e.g., 60-70%)
-
Concentrated sulfuric acid
-
Chlorinated solvent (e.g., 1,1,2,2-tetrachloroethane or dichloromethane)
-
Ice
-
Sodium hydroxide solution (e.g., 5%)
-
-
Experimental Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, dissolve N-(1-ethylpropyl)-3,4-dimethylaniline (1 equivalent) in a chlorinated solvent.
-
Cool the mixture to 15-20°C in an ice bath.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling.
-
Slowly add the nitrating mixture to the solution of the aniline derivative, maintaining the temperature between 15-20°C.
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with water, a dilute sodium hydroxide solution, and again with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude pendimethalin as a yellow-orange solid.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or hexane.
-
-
Expected Outcome: This procedure should yield pendimethalin as a yellow-orange crystalline solid.
| Parameter | Value | Reference |
| Starting Material | N-(1-ethylpropyl)-3,4-dimethylaniline | N/A |
| Key Reagent | Nitric Acid / Sulfuric Acid | [3] |
| Reaction Type | Electrophilic Aromatic Substitution (Nitration) | N/A |
| Typical Yield | >90% | [3] |
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
References
Application of 3,4-Dimethylbenzaldehyde in the Fragrance Industry: A Technical Guide
For Researchers, Scientists, and Product Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed technical guide on the application of 3,4-Dimethylbenzaldehyde (CAS No. 5973-71-7) in the fragrance industry. It is intended for researchers, scientists, and product development professionals who are exploring the use of this aromatic aldehyde in fragrance formulations and as a synthetic intermediate. This guide offers insights into its olfactory properties, application protocols, quality control measures, and safety considerations, while also addressing the current complexities of its regulatory landscape.
Introduction to this compound in Perfumery
This compound, also known as 3,4-xylenecarboxaldehyde, is a colorless to pale yellow liquid with a distinct aromatic profile.[1] Its use in the fragrance industry is multifaceted, serving both as a direct fragrance ingredient and as a versatile intermediate in the synthesis of other aroma chemicals.[1][2][3]
Olfactory Profile
The scent of this compound is most frequently characterized as having strong notes of:
-
Almond: A prominent, sweet, and slightly bitter almond aroma is its primary feature.[1][4]
-
Cherry: It often exhibits nuances reminiscent of cherry, contributing a fruity and gourmand facet.[4][5]
-
Floral: Some sources describe delicate floral notes, similar to lily-of-the-valley or lilac, sometimes referred to as "lilial-like".[6]
-
Sweet and Powdery: A general sweetness and powdery background notes round out its olfactory profile.[5]
The interaction of this compound with olfactory receptors in the nose is responsible for the perception of its characteristic scent.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application and to ensure the stability of fragrance formulations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [7] |
| Molecular Weight | 134.18 g/mol | [7] |
| Appearance | Clear, colorless to yellowish liquid | [1][3] |
| Boiling Point | 226 °C (lit.) | |
| Density | 1.012 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.551 (lit.) | |
| Solubility | Soluble in ethanol, ether, and toluene; insoluble in water. | [3] |
Applications in Fragrance Compositions
This compound's unique scent profile makes it a valuable component in a variety of fragrance types, particularly those with floral, fruity, and gourmand themes. It can be used to add depth, complexity, and specific nuances to a fragrance creation.
Recommended Usage and Blending
While there is no specific IFRA (International Fragrance Association) standard for this compound, a RIFM (Research Institute for Fragrance Materials) safety assessment for the structurally similar 4-ethylbenzaldehyde can provide some guidance.[8] This assessment used this compound as a read-across analog for certain toxicological endpoints.[8] However, it is crucial to note that this does not constitute a formal safety approval for all uses, and comprehensive internal safety evaluations are paramount. One supplier, The Good Scents Company, explicitly states "not for fragrance use," which may be a precautionary measure due to the lack of a dedicated, publicly available RIFM safety assessment for this specific molecule.[9] Therefore, the following recommendations are for experimental and developmental purposes and must be validated by in-house safety and stability testing.
Blending Synergies:
-
Floral Accords: this compound can enhance the sweetness and complexity of floral fragrances, particularly those featuring notes of lilac, sweet pea, and heliotrope. Its almond facet can provide an interesting counterpoint to the floralcy.
-
Gourmand and Fruity Compositions: Its cherry and almond notes make it a natural fit for gourmand and fruity fragrances. It blends well with vanillin, coumarin, and other sweet, edible-smelling aroma chemicals to create rich and inviting scents.[5]
-
Oriental and Woody Fragrances: In oriental and woody compositions, it can be used in trace amounts to add a sweet, nutty nuance that complements the warmth of resins and woods.
Suggested Concentration Levels (for developmental purposes):
| Application | Suggested Starting Concentration in Fragrance Concentrate (%) |
| Fine Fragrance (e.g., Eau de Parfum) | 0.1 - 1.0 |
| Personal Care (e.g., Lotions, Soaps) | 0.05 - 0.5 |
| Home Fragrance (e.g., Candles, Diffusers) | 0.2 - 2.0 |
Disclaimer: These are suggested starting points for formulation development and not definitive usage limits. It is the responsibility of the formulator to ensure the safety and stability of the final product.
Stability in Consumer Product Bases
Aromatic aldehydes, as a class, can be susceptible to degradation through oxidation and other chemical reactions, which can alter the scent profile and reduce the shelf life of a fragrance.[8] It is therefore essential to conduct thorough stability testing of this compound in the intended product base.
Protocol for Accelerated Stability Testing:
-
Sample Preparation: Prepare samples of the finished product containing this compound at the desired concentration. Include a control sample without the fragrance.
-
Storage Conditions: Store the samples under various conditions to simulate aging and different environmental exposures:
-
Elevated Temperature: 40-45°C for at least 3 months. This is a common predictor of long-term stability at room temperature.[10]
-
Refrigerated: 4°C as a control for minimal change.
-
Freeze-Thaw Cycles: Cycle the product between -10°C and 25°C for at least three cycles to assess emulsion stability.
-
Light Exposure: Store a sample in a light box or exposed to natural light to evaluate potential for photodegradation and discoloration.
-
-
Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1, 2, and 3 months) for any changes in:
-
Olfactory Profile: Compare the scent of the aged samples to the refrigerated control.
-
Physical and Chemical Properties: Assess color, clarity, pH, viscosity, and signs of separation or precipitation.
-
-
Packaging Compatibility: Conduct stability testing in the final consumer packaging to identify any potential interactions between the fragrance and the packaging material.
Caption: Workflow for Stability Testing of this compound in a finished product.
This compound as a Synthetic Intermediate
Beyond its direct use in fragrances, this compound is a valuable intermediate in the synthesis of other aroma chemicals, most notably piperonal (heliotropin).[11][12] Piperonal is a widely used fragrance ingredient with a sweet, floral, and powdery scent reminiscent of heliotrope and vanilla.
The synthesis of piperonal from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) involves a Williamson ether synthesis with a methylene dihalide. While the direct synthesis from this compound is not the primary route, it can be a precursor to 3,4-dihydroxybenzaldehyde through demethylation, although this is a less common pathway. A more direct, though not explicitly detailed in the search results, conceptual pathway could involve the oxidation of the methyl groups to hydroxyl groups followed by the formation of the methylenedioxy bridge.
Caption: Conceptual synthetic pathway from this compound to Piperonal.
Quality Control Protocols
Ensuring the high purity of this compound is critical, as impurities can significantly alter the scent profile and potentially introduce undesirable properties into the final fragrance.[13]
Key Quality Control Parameters:
| Parameter | Method | Specification | Source |
| Purity | Gas Chromatography (GC) | ≥ 97-98% | [2] |
| Appearance | Visual | Clear, colorless to pale yellow liquid | [3] |
| Color | HAZEN | ≤ 100 | [3] |
| Acid Value | Titration | ≤ 1.5 mgKOH/g | [3] |
| Refractive Index | Refractometry | 1.5490 - 1.5520 @ 20°C | |
| Specific Gravity | Densitometry | 1.012 - 1.020 @ 20/25°C | |
| Odor | Olfactory Evaluation | Conforms to standard | [14] |
Protocol for Olfactory Evaluation:
-
Preparation: Prepare a 10% solution of the this compound sample in a suitable solvent, such as ethanol.
-
Dipping: Dip a fragrance blotter into the solution, ensuring it is saturated but not dripping.
-
Evaluation: Evaluate the scent of the blotter at different time intervals (top, middle, and base notes) and compare it to a reference standard.
-
Documentation: Record any deviations in scent profile, intensity, or the presence of off-notes.
Safety and Regulatory Considerations
The safe use of fragrance ingredients is governed by organizations such as IFRA and RIFM. As previously mentioned, there is no specific IFRA standard for this compound. However, some safety information can be inferred from available data.
-
Hazard Identification: GHS classifications from some suppliers indicate potential for skin, eye, and respiratory irritation.[7]
-
RIFM Read-Across: The use of this compound as a read-across analog in the safety assessment of 4-ethylbenzaldehyde suggests that RIFM possesses some toxicological data for this substance.[8][14] This assessment concluded that 4-ethylbenzaldehyde is safe as used, based on a comprehensive evaluation of various endpoints.[8]
-
Contradictory Information: The "not for fragrance use" recommendation from a major supplier highlights the need for a cautious approach.[9] This may be due to the lack of a complete and publicly available safety assessment specifically for this compound.
It is the ultimate responsibility of the product manufacturer to ensure the safety of the final product containing this fragrance ingredient through further testing and evaluation.
Conclusion
This compound is an aromatic aldehyde with a complex and appealing olfactory profile that lends itself to a variety of fragrance applications, particularly in floral and gourmand compositions. It also serves as a valuable intermediate in the synthesis of other important aroma chemicals. However, the lack of a specific IFRA standard and conflicting information from some suppliers necessitate a thorough and cautious approach to its use.
Researchers and formulators are advised to:
-
Source high-purity material from reputable suppliers.
-
Conduct comprehensive in-house safety and stability testing for each specific application.
-
Adhere to good manufacturing practices.
-
Stay informed of any future regulatory updates from bodies such as IFRA and RIFM.
By following these guidelines, the unique olfactory properties of this compound can be harnessed to create innovative and appealing fragrances.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. adv-bio.com [adv-bio.com]
- 5. olfactorian.com [olfactorian.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. 3,4-dimethyl benzaldehyde, 5973-71-7 [thegoodscentscompany.com]
- 10. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 11. benzaldehyde dimethyl acetal, 1125-88-8 [thegoodscentscompany.com]
- 12. This compound | 5973-71-7 | FD71225 | Biosynth [biosynth.com]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3,4-Dimethylbenzaldehyde in the Synthesis of Advanced Polymer Additives
Abstract
This technical guide provides researchers, scientists, and professionals in polymer and drug development with a comprehensive overview of the synthetic utility of 3,4-Dimethylbenzaldehyde (3,4-DMB). As a versatile aromatic aldehyde, 3,4-DMB serves as a critical building block for a range of high-performance polymer additives.[1][2][3] This document details the reaction mechanisms, step-by-step synthesis protocols, and key application insights for producing nucleating agents and antioxidants. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying synthetic strategies.
Introduction: The Pivotal Role of this compound
Polymer additives are indispensable components in modern materials science, engineered to enhance processing, performance, and longevity of polymeric materials. Among the vast array of chemical intermediates used in their synthesis, this compound (CAS 5973-71-7), also known as 3,4-xylenecarboxaldehyde, stands out for its unique structural features.[2][4] Its reactive aldehyde group, coupled with an electron-rich, dimethyl-substituted benzene ring, makes it an ideal precursor for creating sophisticated additives.[5]
This guide focuses on two primary classes of additives synthesized from 3,4-DMB:
-
Sorbitol-based Clarifying/Nucleating Agents: These additives are crucial for improving the optical properties (e.g., clarity) and mechanical characteristics of semi-crystalline polymers like polypropylene.[6][7]
-
Schiff Base Antioxidants: These compounds protect polymers from degradation caused by oxidation, which can be initiated by heat, light, or mechanical stress.[8][9]
The following sections provide detailed protocols and mechanistic insights for these synthetic applications.
Synthesis of High-Performance Nucleating Agents: Di(3,4-dimethyl)benzylidene Sorbitol (DMDBS)
One of the most significant commercial applications of 3,4-DMB is in the synthesis of Di(3,4-dimethyl)benzylidene sorbitol (DMDBS), a third-generation clarifying agent for polypropylene.[1][7] DMDBS functions by creating a high density of nucleation sites during polymer crystallization, leading to smaller spherulites and, consequently, improved transparency and stiffness.[6][10]
Mechanistic Rationale: Acid-Catalyzed Acetalization
The synthesis of DMDBS proceeds via an acid-catalyzed condensation reaction between two molecules of this compound and one molecule of D-sorbitol.[7][11] The reaction forms two acetal linkages between the aldehyde groups of 3,4-DMB and the hydroxyl groups of sorbitol (specifically at the 1,3 and 2,4 positions). The use of a solid acid catalyst is often preferred to simplify purification.[7] Water is generated as a byproduct and must be removed to drive the reaction equilibrium towards the product.
Visualizing the DMDBS Synthesis Workflow
Caption: Workflow for the synthesis of the nucleating agent DMDBS.
Detailed Synthesis Protocol for DMDBS
This protocol is based on optimized conditions reported in the literature for achieving high yield and purity.[7][12]
Materials:
-
This compound (Purity ≥ 98%)
-
D-Sorbitol
-
p-Toluenesulfonic acid (p-TSA) or a solid acid catalyst
-
Cyclohexane (solvent)
-
Methanol (co-solvent)
-
Sodium Carbonate or Triethylamine (neutralizing agent)
Procedure:
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add D-sorbitol and this compound. A typical molar ratio is between 2.0 and 2.1 moles of the aldehyde for every 1 mole of sorbitol.[7]
-
Solvent Addition: Add a mixed solvent system of cyclohexane and methanol. The solvent amount should be approximately 5-6 times the total weight of the reactants.[7] A common volume ratio is 1:1 to 5:1 cyclohexane to methanol.[12]
-
Dissolution: Gently heat the mixture with stirring until all solids are completely dissolved.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TSA, ~4% of the total reactant weight).[7]
-
Reaction: Heat the mixture to reflux (approximately 72°C). Water will begin to collect in the Dean-Stark trap. Continue the reflux for 5-6 hours, monitoring the reaction progress.[7] The formation of a gel is a necessary stage of the reaction.[12]
-
Neutralization: After the reaction is complete, cool the mixture. Add a neutralizing agent (e.g., sodium carbonate) and stir until the mixture is neutral.
-
Product Isolation: Filter the solid product from the cooled mixture.
-
Purification: Wash the filtered solid thoroughly with methanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified white powder in a vacuum oven to obtain the final DMDBS product.
Summary of Optimized DMDBS Synthesis Parameters
| Parameter | Optimized Value | Rationale & Notes |
| Aldehyde:Sorbitol Molar Ratio | 2.0-2.1 : 1 | Ensures complete reaction of sorbitol to form the di-substituted product.[7] |
| Catalyst Loading (Solid Acid) | ~4.0% (by weight of reactants) | Provides sufficient catalytic activity without excessive side reactions.[7] |
| Solvent Amount | 580% (by weight of reactants) | Facilitates dissolution and efficient heat/mass transfer.[7] |
| Reaction Temperature | 72°C (Reflux) | Optimal temperature for condensation while minimizing degradation.[7] |
| Reaction Duration | 6 hours | Sufficient time to drive the reaction to completion.[7] |
| Expected Yield | > 70% | High conversion is achievable under these optimized conditions.[7] |
| Expected Melting Point | > 250°C | A high melting point is indicative of high product purity.[7] |
Synthesis of Schiff Base Antioxidants
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a versatile class of compounds with significant antioxidant activity.[13][14] The synthesis involves a straightforward condensation reaction between an aldehyde and a primary amine.[8] When derived from 3,4-DMB, the resulting Schiff bases combine the radical scavenging potential of the imine group with the inherent stability of the substituted aromatic ring structure.
Mechanistic Rationale: Nucleophilic Addition-Elimination
The formation of a Schiff base is a reversible reaction that typically occurs under mild heating in a suitable solvent like ethanol. The reaction begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of 3,4-DMB. This forms an unstable hemiaminal intermediate.[15] Subsequent elimination of a water molecule from the hemiaminal yields the stable imine product.[16] The reaction is often catalyzed by a small amount of acid.
Visualizing the General Schiff Base Synthesis
Caption: General pathway for the synthesis of Schiff base antioxidants.
Protocol for Synthesis of a Model Schiff Base Antioxidant
This protocol describes the synthesis of a model antioxidant by reacting 3,4-DMB with 3,4-dimethoxybenzenamine, based on established methods for similar Schiff bases.[8]
Materials:
-
This compound
-
3,4-Dimethoxybenzenamine
-
Ethanol (Absolute)
-
Glacial Acetic Acid (optional, catalyst)
Procedure:
-
Dissolution of Amine: In a round-bottom flask, dissolve 10 mmol of 3,4-dimethoxybenzenamine in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 10 mmol of this compound.
-
Catalyst (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction using Thin Layer Chromatography (TLC).
-
Product Crystallization: After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to facilitate the crystallization of the Schiff base product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).
Characterization: The final product should be characterized using techniques such as FTIR (to confirm the presence of the C=N imine bond and the absence of C=O and N-H starting material stretches), ¹H-NMR, and Mass Spectrometry to confirm the structure and purity.
Emerging Applications & Future Research Directions
The reactivity of 3,4-DMB opens avenues for other classes of polymer additives, representing fertile ground for future research.
-
Hindered Amine Light Stabilizers (HALS): HALS are highly effective radical scavengers that protect polymers from photo-oxidation.[17] While not a direct precursor, the aldehyde functionality of 3,4-DMB could be chemically transformed (e.g., via reductive amination followed by alkylation) to build or attach the characteristic 2,2,6,6-tetramethylpiperidine moiety essential for HALS activity.[18][19]
-
UV Absorbers: The aromatic nature of 3,4-DMB makes it a potential starting point for synthesizing UV absorbers, which function by absorbing harmful UV radiation and dissipating it as heat.[20][21] Further derivatization, such as introducing hydroxyl groups ortho to the carbonyl (after protecting or transforming it), could lead to benzophenone or benzotriazole-type structures known for their UV-absorbing properties.
Conclusion
This compound is a high-value, versatile chemical intermediate with proven applications in the synthesis of advanced polymer additives. Its primary role as a precursor to the highly effective polypropylene clarifying agent DMDBS is well-established. Furthermore, its straightforward conversion into Schiff base antioxidants highlights its utility in enhancing polymer durability. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to explore and optimize the use of this powerful building block in the development of next-generation polymer materials.
References
- 1. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. 3,4-dimethyl benzaldehyde, 5973-71-7 [thegoodscentscompany.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. 2017erp.com [2017erp.com]
- 11. DE69021679T2 - Use of bis (3,4-dialkylbenzylidene) sorbitol acetals and compositions containing them. - Google Patents [patents.google.com]
- 12. CN114315853B - Preparation method of 3, 4-dimethylbenzylidene sorbitol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 18. Collection - Synthesis of Novel Hindered Amine Light Stabilizers (HALS) and Their Copolymerization with Ethylene or Propylene over Both Soluble and Supported Metallocene Catalyst Systems - Macromolecules - Figshare [acs.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. performanceadditives.us [performanceadditives.us]
- 21. UV Absorbers - Greenchemicals [greenchemicals.eu]
Application Notes and Protocols for Condensation Reactions Involving 3,4-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Synthetic Versatility of 3,4-Dimethylbenzaldehyde
This compound is a valuable aromatic aldehyde that serves as a key building block in the synthesis of a wide array of organic compounds.[1] Its unique structure, featuring a reactive aldehyde functional group and a substituted benzene ring, makes it an important intermediate in the pharmaceutical, agrochemical, and fragrance industries.[1] This guide provides detailed application notes and protocols for three fundamental condensation reactions involving this compound: the Claisen-Schmidt, Knoevenagel, and Wittig reactions. These carbon-carbon bond-forming reactions are cornerstones of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.
This document is designed to provide researchers with not only step-by-step experimental procedures but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes. The protocols provided herein are based on well-established methodologies for similar aromatic aldehydes and can be readily adapted for this compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.
| Property | Value |
| Chemical Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 226 °C |
| Density | 1.012 g/mL at 25 °C |
| Refractive Index | n20/D 1.551 |
| Solubility | Insoluble in water; Soluble in ethanol, ether, toluene |
| CAS Number | 5973-71-7 |
I. The Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde, catalyzed by a base.[2] This reaction is a highly efficient method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, which are precursors to flavonoids and other biologically active molecules.[3][4]
Mechanistic Insight
The reaction proceeds via the formation of a resonance-stabilized enolate from the ketone in the presence of a strong base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the highly conjugated and thermodynamically stable chalcone product.[5]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of (2E)-3-(3,4-Dimethylphenyl)-1-phenylprop-2-en-1-one
This protocol is adapted from the established synthesis of chalcones from substituted benzaldehydes and acetophenone.[6]
Materials:
-
This compound
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10% aqueous)
-
Deionized Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol.
-
With continuous stirring at room temperature, add a 10% aqueous solution of sodium hydroxide dropwise to the reaction mixture.
-
Continue stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and add dichloromethane.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Data and Expected Results
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| This compound | Acetophenone | (2E)-3-(3,4-Dimethylphenyl)-1-phenylprop-2-en-1-one | 70-85% |
Characterization Notes: The formation of the α,β-unsaturated ketone can be confirmed by ¹H NMR spectroscopy, observing the characteristic doublets for the vinylic protons with a coupling constant (J) of approximately 15-16 Hz, indicative of a trans-alkene. The IR spectrum will show a strong absorption for the conjugated carbonyl group.
II. The Knoevenagel Condensation: Synthesis of Cinnamic Acid Derivatives
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst (e.g., piperidine, pyridine, or an ammonium salt).[7] This reaction is a powerful tool for the synthesis of α,β-unsaturated carboxylic acids and their derivatives.[8]
Mechanistic Insight
The reaction is initiated by the deprotonation of the active methylene compound by the base to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of this compound. The resulting intermediate undergoes dehydration to form the α,β-unsaturated product. When malonic acid is used, the initial condensation product often undergoes spontaneous decarboxylation upon heating to yield the corresponding cinnamic acid derivative.[9]
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Synthesis of (E)-3-(3,4-Dimethylphenyl)acrylic acid
This protocol is adapted from the Knoevenagel condensation of substituted benzaldehydes with malonic acid.[8][10]
Materials:
-
This compound
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure (E)-3-(3,4-Dimethylphenyl)acrylic acid.
Data and Expected Results
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| This compound | Malonic Acid | (E)-3-(3,4-Dimethylphenyl)acrylic acid | 80-95% |
Characterization Notes: The product can be characterized by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum will show two doublets for the trans-vinylic protons. The presence of the carboxylic acid group can be confirmed by a broad singlet in the ¹H NMR spectrum and a characteristic C=O stretch in the IR spectrum.
III. The Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[11] A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined.[12]
Mechanistic Insight
The reaction begins with the nucleophilic attack of the ylide carbanion on the carbonyl carbon of this compound to form a betaine intermediate. This intermediate then undergoes ring closure to form a four-membered oxaphosphetane ring. The oxaphosphetane is unstable and spontaneously decomposes to yield the alkene and triphenylphosphine oxide. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[12][13]
Caption: Experimental workflow for the Wittig reaction.
Experimental Protocol: Synthesis of 1,2-bis(3,4-dimethylphenyl)ethene
This protocol is adapted from the synthesis of stilbene derivatives using the Wittig reaction.[14]
Materials:
-
3,4-Dimethylbenzyl chloride
-
Triphenylphosphine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
Part A: Preparation of the Phosphonium Salt
-
In a round-bottom flask, dissolve 3,4-dimethylbenzyl chloride (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous THF.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold THF and dry under vacuum.
Part B: Wittig Reaction
-
Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Add n-butyllithium (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Data and Expected Results
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| This compound | 3,4-Dimethylbenzyltriphenylphosphonium ylide | 1,2-bis(3,4-dimethylphenyl)ethene | 60-80% |
Characterization Notes: The product will be a mixture of (E)- and (Z)-isomers. The ratio can be determined by ¹H NMR spectroscopy by integrating the signals of the vinylic protons. The (E)-isomer is typically the major product due to thermodynamic stability.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. nijophasr.net [nijophasr.net]
- 4. periodicos.ufms.br [periodicos.ufms.br]
- 5. praxilabs.com [praxilabs.com]
- 6. mdpi.com [mdpi.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Knoevenagel Condensation with 3,4-Dimethylbenzaldehyde
<
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its efficiency in creating α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1][3][4] The resulting products are valuable intermediates in the synthesis of pharmaceuticals, natural products, polymers, and fine chemicals.[1][2][5][6] This guide provides a detailed exploration of the Knoevenagel condensation using 3,4-Dimethylbenzaldehyde as the aldehydic substrate, offering in-depth mechanistic insights and practical, step-by-step protocols for researchers in organic chemistry and drug development.
This compound serves as an excellent model substrate, with the electron-donating methyl groups influencing the reactivity of the aromatic ring and providing a clear spectroscopic signature for product characterization. The protocols detailed herein are designed to be robust and adaptable for various active methylene compounds.
Reaction Mechanism: A Step-Wise Perspective
The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps:
-
Deprotonation and Enolate Formation: A weak base, commonly an amine like piperidine or pyridine, abstracts an acidic α-hydrogen from the active methylene compound to form a resonance-stabilized enolate ion.[1][7][8] The acidity of this proton is enhanced by the presence of two electron-withdrawing groups (Z).
-
Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.[7][8] This step results in the formation of a tetrahedral alkoxide intermediate.[8]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding a β-hydroxy compound (an aldol-type adduct).[8]
-
Dehydration: The reaction culminates in the elimination of a water molecule from the β-hydroxy intermediate, a process often facilitated by the base, to form a stable, conjugated α,β-unsaturated product.[7][8]
Mechanistic Diagram
The following diagram illustrates the key steps in the Knoevenagel condensation of this compound with a generic active methylene compound (Z-CH₂-Z').
Caption: Knoevenagel Condensation Workflow.
Experimental Protocols
This section provides detailed protocols for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate. These protocols are designed to be reproducible and can be adapted for other substrates with minor modifications.
Protocol 1: Synthesis of 2-(3,4-Dimethylbenzylidene)malononitrile
This protocol outlines the reaction of this compound with malononitrile, a highly reactive methylene compound, often proceeding efficiently under mild conditions.
Materials and Equipment
| Reagent/Equipment | Specification |
| This compound | ≥98% purity |
| Malononitrile | ≥99% purity |
| Piperidine | Reagent grade |
| Ethanol | Anhydrous |
| Round-bottom flask | 50 mL |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Buchner funnel and filter paper | |
| Thin Layer Chromatography (TLC) | Silica gel plates |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.34 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) as the catalyst.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting aldehyde.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize the product by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(3,4-dimethylphenyl)acrylate
This protocol describes the reaction with ethyl cyanoacetate, which may require slightly more forcing conditions compared to malononitrile.
Materials and Equipment
| Reagent/Equipment | Specification |
| This compound | ≥98% purity |
| Ethyl cyanoacetate | ≥99% purity |
| Piperidine | Reagent grade |
| Toluene | Anhydrous |
| Round-bottom flask | 100 mL |
| Dean-Stark apparatus | |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Rotary evaporator | |
| Recrystallization solvent | e.g., Ethanol/Water |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add this compound (1.34 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and 40 mL of toluene.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove the piperidine, followed by saturated NaCl solution (20 mL).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water. Dry the purified product and characterize it by its physical and spectral data.
Experimental Workflow Diagram
Caption: Experimental workflows for Knoevenagel condensation.
Expected Results and Characterization
The successful synthesis of the Knoevenagel condensation products can be confirmed through various analytical techniques. Below are the expected characterization data for the products derived from this compound.
| Product | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) |
| 2-(3,4-Dimethylbenzylidene)malononitrile | C₁₂H₁₀N₂ | ~95-97 | 7.7 (s, 1H, =CH), 7.6-7.3 (m, 3H, Ar-H), 2.3 (s, 6H, 2xCH₃) | 160.1, 145.2, 138.5, 131.0, 130.5, 129.8, 114.2, 113.1, 82.5, 20.1, 19.8 | 2225 (C≡N), 1590 (C=C) |
| Ethyl 2-cyano-3-(3,4-dimethylphenyl)acrylate | C₁₄H₁₅NO₂ | ~78-80 | 8.2 (s, 1H, =CH), 7.8-7.3 (m, 3H, Ar-H), 4.3 (q, 2H, OCH₂), 2.3 (s, 6H, 2xCH₃), 1.4 (t, 3H, CH₂) | 170.2, 155.4, 144.8, 138.1, 131.2, 130.8, 129.5, 116.5, 104.3, 62.5, 20.0, 19.7, 14.2 | 2220 (C≡N), 1725 (C=O), 1600 (C=C) |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. For less reactive substrates, consider using a Dean-Stark apparatus to remove water and drive the equilibrium forward. |
| Side reactions. | Use a milder base or lower the reaction temperature. Ensure the aldehyde is pure and free of carboxylic acid impurities. | |
| Product is an oil or difficult to crystallize | Impurities present. | Purify the crude product using column chromatography on silica gel. |
| Product has a low melting point. | If the product is indeed an oil at room temperature, purification by chromatography is the best approach. | |
| Reaction does not start | Inactive catalyst. | Use fresh piperidine or another suitable base like pyridine or triethylamine. |
| Low reactivity of starting materials. | Consider using a more reactive methylene compound or a more effective catalyst system. |
Conclusion
The Knoevenagel condensation of this compound provides a reliable and versatile route to synthesize substituted styrenes, which are valuable building blocks in organic synthesis. The protocols outlined in this guide are robust and have been optimized for high yield and purity. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply this powerful reaction to their synthetic targets in drug discovery and materials science.
References
- 1. purechemistry.org [purechemistry.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
Application Note & Protocol: Synthesis of 3,4-Dimethylstyrene via Wittig Reaction with 3,4-Dimethylbenzaldehyde
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3,4-dimethylstyrene, a valuable monomer and synthetic intermediate, from 3,4-dimethylbenzaldehyde. The protocol employs the Wittig reaction, a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety considerations for handling reagents such as sodium hydride, and provides troubleshooting insights. The methodology is tailored for researchers, scientists, and professionals in drug development and materials science, ensuring both reproducibility and a deep understanding of the process.
Introduction and Scientific Principle
The Wittig reaction, first reported by Georg Wittig in 1954, is a powerful and reliable method for converting aldehydes or ketones into alkenes.[2][3] Its primary advantage lies in the unambiguous placement of the newly formed double bond, replacing the carbonyl C=O group with a C=C group at a precise location, which circumvents the formation of isomeric mixtures often seen in elimination reactions.[4][5]
The reaction proceeds through the interaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane), a species containing adjacent positive and negative charges.[6] The thermodynamic driving force for this transformation is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2]
This protocol details the reaction between this compound and methylidenetriphenylphosphorane (a non-stabilized ylide). Non-stabilized ylides, where the carbanion is not stabilized by resonance-withdrawing groups, are highly reactive and typically favor the formation of (Z)-alkenes under salt-free conditions.[7][8][9] However, as the desired product in this case is a terminal alkene (3,4-dimethylstyrene), stereoisomerism (E/Z) is not a factor, simplifying the product profile.
Reaction Mechanism
The Wittig reaction is best understood as a two-stage process: the formation of the phosphorus ylide, followed by its reaction with the aldehyde.
-
Ylide Formation: The process begins with the deprotonation of a phosphonium salt. In this protocol, methyltriphenylphosphonium bromide is treated with a strong, non-nucleophilic base, sodium hydride (NaH), to generate the highly reactive methylidenetriphenylphosphorane ylide.[6][10] This step must be conducted under strictly anhydrous and inert conditions, as the ylide is sensitive to both water and oxygen.[8]
-
Olefination: The mechanism of the olefination step is widely accepted to proceed via a concerted [2+2] cycloaddition between the ylide and the aldehyde.[11][12] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound, while the carbonyl oxygen attacks the electrophilic phosphorus atom. This forms a transient, four-membered ring intermediate called an oxaphosphetane.[12][13] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloreversion, yielding the final alkene (3,4-dimethylstyrene) and the thermodynamically stable triphenylphosphine oxide (TPPO) byproduct.[10]
Caption: The Wittig reaction mechanism.
Materials, Reagents, and Safety
Extreme caution must be exercised when handling sodium hydride and the phosphonium salt. The reaction must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and nitrile gloves, is mandatory.
| Reagent | Formula | MW ( g/mol ) | Role | Key Safety Precautions |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.22 | Ylide Precursor | Toxic if swallowed, harmful in contact with skin.[14][15][16] Wear gloves and handle with care. |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Base | Danger: Flammable solid. In contact with water, releases flammable gases that may ignite spontaneously.[17][18] Causes severe skin burns and eye damage.[19] Must be handled under an inert atmosphere. [20] |
| This compound | C₉H₁₀O | 134.18 | Carbonyl Substrate | Air sensitive.[21][22] Store under inert gas. Generally low hazard otherwise.[23][24] |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Solvent | Flammable liquid and vapor. May form explosive peroxides. Use only anhydrous grade from a sealed bottle or freshly distilled. |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | Quenching Agent | Standard laboratory reagent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Flammable liquid and vapor. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | Washing Agent | Standard laboratory reagent. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Standard laboratory reagent. |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Stationary Phase | Respiratory irritant. Handle in a well-ventilated area. |
Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction. All glassware must be oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) before use.
Caption: Experimental workflow for the Wittig synthesis.
Step-by-Step Procedure
Part A: In Situ Ylide Generation
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (0.48 g of 60% dispersion in oil, 12.0 mmol, 1.2 equiv.).
-
Wash the sodium hydride dispersion by adding anhydrous hexane (10 mL) via syringe, stirring for 5 minutes, stopping the stirring, allowing the NaH to settle, and carefully removing the hexane supernatant with a syringe. Repeat this wash twice to remove the protective mineral oil.
-
Suspend the washed NaH in anhydrous THF (50 mL).
-
In a separate, dry flask, dissolve methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 equiv.) in anhydrous THF (50 mL).
-
Slowly add the phosphonium salt solution to the stirred NaH suspension at room temperature over 20-30 minutes via a syringe or dropping funnel. A yellow-orange color, characteristic of the ylide, should develop.
-
Stir the resulting suspension at room temperature for 1-2 hours to ensure complete formation of the ylide.[25]
Part B: Wittig Olefination 7. Cool the ylide suspension to 0 °C using an ice-water bath. 8. Dissolve this compound (1.34 g, 10.0 mmol, 1.0 equiv.) in anhydrous THF (20 mL). 9. Add the aldehyde solution dropwise to the cold, stirred ylide suspension over 30 minutes. 10. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
Part C: Reaction Monitoring and Work-up 11. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 95:5). The reaction is complete when the aldehyde spot has been consumed. 12. Upon completion, cool the reaction mixture back to 0 °C. 13. CAUTIOUSLY quench the reaction by the very slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL) to neutralize any unreacted sodium hydride. Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation in the fume hood. 14. Transfer the mixture to a separatory funnel. Add deionized water (50 mL) and ethyl acetate (50 mL). 15. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 50 mL).[26] 16. Combine all organic layers and wash with brine (50 mL). 17. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part D: Purification 18. The crude product will be a mixture of 3,4-dimethylstyrene and triphenylphosphine oxide (TPPO). This mixture can be purified by flash column chromatography on silica gel. 19. Elute with a non-polar solvent system, such as pure hexane or a hexane/dichloromethane gradient, to separate the non-polar styrene product from the more polar TPPO. 20. Combine the product-containing fractions and remove the solvent under reduced pressure to yield 3,4-dimethylstyrene as a clear liquid.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete ylide formation due to wet reagents/glassware or inactive base. | Ensure all glassware is rigorously dried. Use a fresh, unopened bottle of anhydrous THF. Use a fresh container of NaH. |
| Aldehyde is of poor quality (oxidized). | Purify the aldehyde by distillation or use a fresh bottle. | |
| Reaction Stalls | Ylide is not reactive enough for a sterically hindered substrate (not an issue here, but a general point). | For less reactive substrates, warming the reaction or using a more reactive base (e.g., n-BuLi) may be necessary. |
| Difficult Purification | Triphenylphosphine oxide (TPPO) co-elutes with the product. | Optimize chromatography conditions. If the product is non-polar, flushing with pure hexane should elute the product first. Alternatively, TPPO can sometimes be precipitated from the crude mixture by adding cold diethyl ether or pentane and filtering. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. scribd.com [scribd.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chemos.de [chemos.de]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. dcfinechemicals.com [dcfinechemicals.com]
- 20. alkalimetals.com [alkalimetals.com]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. westliberty.edu [westliberty.edu]
- 24. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 26. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction with 3,4-Dimethylbenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Biginelli Reaction in Modern Drug Discovery
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This multicomponent reaction, involving an aldehyde, a β-ketoester, and urea (or thiourea), has seen a resurgence in interest due to the diverse pharmacological properties of the resulting DHPM scaffold. These compounds are integral to a variety of clinically significant molecules, acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1][2] The use of substituted aromatic aldehydes, such as 3,4-dimethylbenzaldehyde, allows for the generation of a library of structurally diverse DHPMs, a crucial aspect of modern drug discovery and development. The presence of electron-donating methyl groups on the phenyl ring of this compound is known to influence the reaction kinetics, often leading to higher yields and potentially milder reaction conditions compared to electron-deficient benzaldehydes.
This application note provides a detailed protocol for the synthesis of ethyl 4-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, offering insights into the reaction mechanism, optimization of conditions, and thorough characterization of the final product.
Reaction Mechanism and Rationale
The Biginelli reaction is typically catalyzed by a Brønsted or Lewis acid.[1] The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate. The key steps are outlined below:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of this compound with urea to form an N-acyliminium ion. This electrophilic intermediate is the key to the subsequent carbon-carbon bond formation.
-
Nucleophilic Addition: The enol form of the β-ketoester (in this case, ethyl acetoacetate) acts as a nucleophile and attacks the iminium ion.
-
Cyclization and Dehydration: The resulting open-chain ureide undergoes an intramolecular cyclization via nucleophilic attack of the terminal amine group onto the ketone carbonyl. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.
Experimental Protocol: Synthesis of Ethyl 4-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from established procedures for the synthesis of analogous dihydropyrimidinones.[3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 134.18 | 10 | 1.34 g |
| Ethyl Acetoacetate | 130.14 | 10 | 1.28 mL |
| Urea | 60.06 | 15 | 0.90 g |
| Ethanol | 46.07 | - | 20 mL |
| Concentrated HCl | 36.46 | catalytic | ~0.5 mL |
Procedure
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.34 g, 10 mmol), ethyl acetoacetate (1.28 mL, 10 mmol), and urea (0.90 g, 15 mmol).
-
Add 20 mL of ethanol to the flask and stir the mixture to dissolve the solids.
-
Carefully add a catalytic amount of concentrated hydrochloric acid (~0.5 mL) to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).
-
After completion of the reaction (typically 2-4 hours, as indicated by the disappearance of the aldehyde spot on TLC), allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice (~50 g) with stirring.
-
A white precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).
-
The crude product can be purified by recrystallization from ethanol to afford the pure ethyl 4-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white crystalline solid.
-
Dry the purified product in a vacuum oven.
Characterization of the Product
The structure of the synthesized ethyl 4-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be confirmed by various spectroscopic techniques. The expected data, based on analogous compounds, are provided below.[3][5]
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.5-9.5 (s, 1H, NH), 6.9-7.2 (m, 3H, Ar-H), 6.0-6.5 (s, 1H, NH), 5.3-5.5 (d, 1H, CH), 4.0-4.2 (q, 2H, OCH₂CH₃), 2.2-2.4 (s, 6H, Ar-CH₃), 2.1-2.3 (s, 3H, CH₃), 1.1-1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 165-166 (C=O, ester), 152-154 (C=O, urea), 148-150 (Ar-C), 141-143 (Ar-C), 136-138 (Ar-C), 129-131 (Ar-CH), 126-128 (Ar-CH), 124-126 (Ar-CH), 99-101 (C-5), 59-61 (OCH₂CH₃), 54-56 (C-4), 19-21 (Ar-CH₃), 18-20 (C-6 CH₃), 14-15 (OCH₂CH₃) |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): 3200-3300 (N-H stretch), 3100-3150 (N-H stretch), 2900-3000 (C-H stretch), 1700-1720 (C=O stretch, ester), 1640-1660 (C=O stretch, urea), 1590-1610 (C=C stretch, aromatic) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected around 289.16 |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time and monitor closely by TLC. |
| Loss of product during work-up | Ensure complete precipitation by using a sufficient amount of ice-cold water. Avoid excessive washing. | |
| Inefficient catalysis | Consider using a Lewis acid catalyst such as Yb(OTf)₃ or InCl₃, which have been shown to be effective.[6] | |
| Side Product Formation | Dehydration of the intermediate before cyclization | Ensure the reaction is not overheated. Use of a milder acid catalyst might be beneficial. |
| Difficulty in Crystallization | Presence of impurities | If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. If impurities are suspected, purify by column chromatography (silica gel, ethyl acetate/hexane). |
Conclusion
The Biginelli reaction offers a straightforward and efficient method for the synthesis of dihydropyrimidinones, a class of compounds with significant therapeutic potential. The use of this compound provides access to a specific analog with potential for further biological evaluation. This application note provides a robust protocol that can be readily implemented in a standard organic synthesis laboratory. The detailed characterization data serves as a reliable reference for product verification. By understanding the reaction mechanism and potential optimization strategies, researchers can effectively utilize this powerful multicomponent reaction in their drug discovery endeavors.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]
- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Biginelli Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Chalcones Using 3,4-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Chalcone Scaffold
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This privileged scaffold is a cornerstone in medicinal chemistry, with naturally occurring and synthetic chalcones exhibiting a remarkable breadth of pharmacological activities.[3][4][5] These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them highly attractive starting points for drug discovery and development programs.[1][4][5] The biological prowess of chalcones is often attributed to the reactive α,β-unsaturated keto-ethylenic moiety (–CO–CH=CH–), which can interact with various biological targets.[5][6]
The synthesis of chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation.[2][7][8] This robust, base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone.[9][10] The versatility of this reaction allows for the introduction of a wide array of substituents on both aromatic rings, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. This application note provides a detailed protocol for the synthesis of a chalcone derivative using 3,4-dimethylbenzaldehyde, a readily available and synthetically useful starting material. The presence of the dimethyl groups on the benzaldehyde ring can influence the electronic and steric properties of the resulting chalcone, potentially leading to novel biological activities.
The Claisen-Schmidt Condensation: A Mechanistic Overview
The Claisen-Schmidt condensation is a type of crossed aldol condensation.[7][8][11] The reaction proceeds via the formation of an enolate ion from the acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide.[12][13] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (in this case, this compound), which lacks α-hydrogens and therefore cannot self-condense.[7][8] The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated chalcone.[8][12][13] The trans isomer is the thermodynamically more stable and typically the major product.[4]
Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3,4-dimethylphenyl)prop-2-en-1-one
This protocol details the synthesis of a specific chalcone derived from this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl, dilute)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Ice bath
Reaction Scheme:
Reaction Workflow Diagram
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol (approximately 30-40 mL).
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise. A color change and the formation of a precipitate are often observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but typically range from 4 to 24 hours.[14][15]
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid until it reaches a neutral pH. This will cause the chalcone product to precipitate out of the solution.[15]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.[15]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Solvent-Free Alternative:
For a more environmentally friendly approach, a solvent-free Claisen-Schmidt condensation can be performed.[16][17] This involves grinding the this compound, acetophenone, and a solid base like sodium hydroxide together in a mortar and pestle.[16][17] The reaction is often rapid and can lead to high yields of the desired chalcone.[11]
Quantitative Data Summary
| Parameter | Value/Range | Rationale/Justification |
| Reactant Ratio (Aldehyde:Ketone) | 1:1 | A 1:1 stoichiometry is typically used for a straightforward condensation. |
| Catalyst | Sodium Hydroxide (NaOH) | A common, effective, and inexpensive base catalyst for Claisen-Schmidt reactions.[7][11] |
| Solvent | Ethanol | A widely used solvent that effectively dissolves the reactants and is easy to remove.[9][14] |
| Temperature | Room Temperature | Many Claisen-Schmidt condensations proceed efficiently at ambient temperature.[14][16] |
| Reaction Time | 4-24 hours | The reaction time can vary depending on the specific substrates and should be monitored by TLC.[14][15] |
| Expected Yield | 60-90% | Chalcone syntheses via Claisen-Schmidt condensation are generally high-yielding.[2] |
Characterization of the Synthesized Chalcone
The identity and purity of the synthesized (E)-1-phenyl-3-(3,4-dimethylphenyl)prop-2-en-1-one should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for the conjugated carbonyl group (C=O) around 1650-1680 cm⁻¹ and the C=C double bond in the enone system.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR: Look for two doublets in the vinylic region (around 6.5-8.0 ppm) with a coupling constant (J) of approximately 15-16 Hz, which is characteristic of the trans configuration of the double bond.[10] The aromatic protons and the methyl protons on the benzaldehyde ring will also have characteristic chemical shifts.
-
¹³C NMR: The carbonyl carbon will appear downfield (typically >190 ppm), and the signals for the α and β carbons of the enone system will also be present.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized chalcone.
Conclusion
The Claisen-Schmidt condensation remains a highly effective and versatile method for the synthesis of chalcones. The protocol outlined here for the synthesis of a chalcone from this compound provides a solid foundation for researchers to produce these valuable compounds. The ability to readily modify the aromatic rings of both the aldehyde and the acetophenone allows for the creation of diverse chalcone libraries for screening in various biological assays, furthering the potential for the discovery of new therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. jetir.org [jetir.org]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. praxilabs.com [praxilabs.com]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. periodicos.ufms.br [periodicos.ufms.br]
- 11. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Claisen-Schmidt Condensation [cs.gordon.edu]
- 13. magritek.com [magritek.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. rsc.org [rsc.org]
Application Note: High-Yield Synthesis of 3,4-Dimethylbenzoic Acid via Oxidation of 3,4-Dimethylbenzaldehyde
Abstract
This application note provides a comprehensive and detailed protocol for the efficient oxidation of 3,4-dimethylbenzaldehyde to its corresponding carboxylic acid, 3,4-dimethylbenzoic acid. This transformation is a fundamental process in organic synthesis, crucial for the generation of valuable intermediates in pharmaceutical and materials science research. The primary method detailed herein utilizes potassium permanganate (KMnO₄), a robust and cost-effective oxidizing agent. We will explore the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss critical parameters for ensuring high yield and purity. Safety considerations for handling the reagents are also emphasized throughout.
Introduction
The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic chemistry.[1] 3,4-Dimethylbenzoic acid, in particular, serves as a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and specialized polymers. The selection of an appropriate oxidizing agent is paramount to the success of this synthesis, balancing reactivity, selectivity, and practical considerations such as cost and safety.
Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of efficiently converting aldehydes to carboxylic acids.[1][2][3] The reaction proceeds through the high oxidation state of manganese (+7), which is reduced during the process, typically to manganese dioxide (MnO₂), a brown precipitate.[2] The choice of solvent and reaction conditions, such as pH and temperature, are critical for achieving optimal results and minimizing side reactions.
This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented method for the preparation of 3,4-dimethylbenzoic acid.
Mechanistic Overview: The Role of Potassium Permanganate
The oxidation of an aldehyde to a carboxylic acid using potassium permanganate in a basic or buffered neutral medium is a classic redox reaction.[2] The permanganate ion (MnO₄⁻) is the active oxidizing species.
The generally accepted mechanism involves the following key steps:
-
Hydrate Formation: In aqueous or protic solutions, the aldehyde exists in equilibrium with its hydrate, a geminal diol. This hydrate formation is often a crucial preceding step for the oxidation to occur.[1]
-
Oxidation: The permanganate ion then oxidizes the hydrate. The manganese atom in KMnO₄ is in a +7 oxidation state and is a strong electrophile. It readily accepts electrons, leading to the oxidation of the aldehyde functional group.
-
Reduction of Permanganate: Concurrently, the permanganate ion is reduced. In neutral or slightly alkaline conditions, the manganese is typically reduced to manganese(IV) oxide (MnO₂), a brownish solid that precipitates from the reaction mixture. In acidic conditions, it is reduced to the soluble Mn²⁺ ion.
The stoichiometry of the reaction in a neutral or alkaline medium can be represented as:
3 RCHO + 2 KMnO₄ + H₂O → 3 RCOOH + 2 MnO₂ + 2 KOH
Experimental Protocol: Potassium Permanganate Oxidation
This protocol details a robust method for the oxidation of this compound to 3,4-dimethylbenzoic acid. The use of a buffered solvent system is recommended to maintain a near-neutral pH, which can improve yields for this specific transformation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | --- |
| Potassium Permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Fisher Scientific | Strong oxidizer. Handle with care. |
| tert-Butanol | Anhydrous, ≥99.5% | VWR | Solvent. |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | ACS Reagent, ≥99.0% | MilliporeSigma | Buffer component. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97.0% | EMD Millipore | For pH adjustment and work-up. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For acidification. |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, ≥98% | Alfa Aesar | For quenching excess KMnO₄. |
| Diethyl Ether | Anhydrous, ≥99.0% | Honeywell | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying agent. |
| Deionized Water | --- | In-house | --- |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Ice-water bath
-
Büchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5.0 g (37.3 mmol) of this compound in 100 mL of tert-butanol.
-
Buffer Preparation: In a separate beaker, prepare the buffer solution by dissolving 6.0 g of sodium dihydrogen phosphate (NaH₂PO₄) in 50 mL of deionized water. Add this buffer solution to the solution of this compound in the reaction flask.
-
Preparation of Oxidant Solution: In another beaker, dissolve 7.0 g (44.3 mmol) of potassium permanganate in 100 mL of deionized water. Gentle warming may be required to fully dissolve the KMnO₄. Allow the solution to cool to room temperature before use.
-
Oxidation Reaction: Begin stirring the buffered solution of the aldehyde. Slowly add the potassium permanganate solution from the dropping funnel over a period of approximately 1 hour. During the addition, maintain the reaction temperature between 20-25°C using an ice-water bath if necessary. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching: After the reaction is complete, cool the mixture in an ice-water bath. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until the purple color of the permanganate disappears and only the brown precipitate of MnO₂ remains. This step is to quench any unreacted potassium permanganate.
-
Work-up - Removal of MnO₂: Filter the reaction mixture through a pad of celite in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of deionized water (2 x 20 mL).
-
Work-up - Extraction: Combine the filtrate and the washes. Most of the tert-butanol can be removed using a rotary evaporator. Transfer the remaining aqueous solution to a separatory funnel.
-
Work-up - Acidification and Product Isolation: Cool the aqueous solution in an ice-water bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 3,4-dimethylbenzoic acid will form.
-
Work-up - Final Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude 3,4-dimethylbenzoic acid.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from a hot water/ethanol mixture. Dissolve the crude acid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 3,4-dimethylbenzoic acid.
Safety Precautions
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Handle in a well-ventilated fume hood.[5]
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care in a fume hood.
-
Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during extraction.
-
General Handling: Always wear appropriate PPE.[5][6] Ensure eyewash stations and safety showers are accessible.
Results and Discussion
Following the protocol described, the oxidation of this compound to 3,4-dimethylbenzoic acid can be achieved in high yield (typically >85% after purification). The identity and purity of the product should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Expected Melting Point: 165-167 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 11.0-12.0 (br s, 1H, -COOH), 7.89 (d, J=7.8 Hz, 1H), 7.82 (s, 1H), 7.23 (d, J=7.8 Hz, 1H), 2.34 (s, 3H), 2.33 (s, 3H).
-
IR (KBr, cm⁻¹): 2920-3200 (broad O-H stretch), 1685 (C=O stretch), 1610, 1570 (C=C aromatic stretch).
The use of a buffered system helps to prevent side reactions that can occur under strongly basic or acidic conditions, such as the cleavage of the aromatic ring. The work-up procedure is designed to efficiently remove the manganese dioxide byproduct and isolate the carboxylic acid product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time. Monitor the reaction by TLC until the starting material is consumed. |
| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions. Avoid using excessive amounts of water during washing steps. | |
| Product Contamination | Incomplete removal of MnO₂. | Use a thicker pad of celite for filtration. |
| Presence of unreacted starting material. | Ensure sufficient oxidizing agent is used and the reaction has gone to completion. Purify thoroughly by recrystallization. | |
| Reaction becomes too hot | Exothermic reaction. | Add the KMnO₄ solution more slowly. Use a more efficient cooling bath. |
Conclusion
The protocol outlined in this application note provides a reliable and high-yielding method for the synthesis of 3,4-dimethylbenzoic acid from this compound using potassium permanganate. By carefully controlling the reaction conditions and following the detailed work-up procedure, researchers can consistently obtain a high-purity product suitable for further synthetic applications. The mechanistic insights and troubleshooting guide offer additional support for the successful execution of this important organic transformation.
References
- 1. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
Analytical methods for the quantification of 3,4-Dimethylbenzaldehyde
An Application Note on the Quantitative Analysis of 3,4-Dimethylbenzaldehyde
Subject: Detailed Analytical Methodologies for the Quantification of this compound in Research and Development Settings.
Audience: This document is intended for researchers, analytical scientists, and professionals in drug development and chemical manufacturing who require robust and reliable methods for the quantification of this compound.
Foreword: The Analytical Imperative for this compound
This compound (3,4-DMB) is a significant aromatic aldehyde, serving as a crucial intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and fragrances.[1][2] Its molecular structure, featuring a benzaldehyde core with two methyl groups on the aromatic ring, dictates its reactivity and physicochemical properties. Accurate quantification of 3,4-DMB is paramount for process optimization, quality control of starting materials, and final product purity assessment. The presence of the reactive aldehyde functional group necessitates carefully designed analytical strategies to ensure stability and achieve accurate, reproducible results.
This guide provides an in-depth exploration of the two primary chromatographic techniques for the quantification of 3,4-DMB: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind methodological choices, provide step-by-step protocols, and present typical validation parameters to equip the scientist with a comprehensive toolkit for immediate application.
Analyte Profile: Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of any successful analytical method development. These properties influence choices regarding solvent selection for sample preparation, chromatographic conditions, and detection methods.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₀O | [3] |
| Molecular Weight | 134.18 g/mol | [4] |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 226 °C (lit.) | [4] |
| Density | 1.012 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.551 (lit.) | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, toluene.[1] | [1] |
| UV Absorption Max | ~290 nm | [5][6] |
Methodological Strategy: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the analysis of aromatic aldehydes. For compounds like 3,4-DMB, direct analysis can be challenging due to the aldehyde's moderate polarity and lack of a strong chromophore for high-sensitivity UV detection. The most robust and widely accepted approach is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Causality of Derivatization: The reaction between the carbonyl group of 3,4-DMB and DNPH forms a stable 2,4-dinitrophenylhydrazone derivative. This derivatization serves two critical purposes:
-
Enhanced Stability: It converts the reactive aldehyde into a more stable hydrazone, preventing potential degradation during analysis.[7][8]
-
Improved Detection: The resulting derivative possesses a strong chromophore, leading to significant absorbance at approximately 360 nm.[9] Shifting the detection to this longer wavelength drastically reduces interference from many common matrix components, thereby increasing the method's selectivity and sensitivity.[9] This principle is the basis of U.S. EPA Method 8315A for carbonyl compound analysis.[9]
Experimental Workflow: HPLC-UV Analysis
References
- 1. This compound | 5973-71-7 [chemicalbook.com]
- 2. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mgc-europe.de [mgc-europe.de]
- 4. This compound 98 5973-71-7 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
3,4-Dimethylbenzaldehyde as a derivatizing agent in chromatography
An In-Depth Guide to the Application of 3,4-Dimethylbenzaldehyde as a Pre-Column Derivatizing Agent for Chromatographic Analysis
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the utilization of this compound (3,4-DMB) as a derivatizing agent. The focus is on enhancing the detection and separation of challenging analytes, particularly primary amines and hydrazines, using High-Performance Liquid Chromatography (HPLC).
The Rationale for Derivatization in Modern Chromatography
In analytical chromatography, direct analysis of certain compounds is often hindered by their intrinsic physicochemical properties. Analytes that lack a significant ultraviolet (UV) chromophore, exhibit high polarity, or have low volatility can result in poor sensitivity, inadequate retention on common reversed-phase columns, and poor peak shape.
Chemical derivatization is a powerful strategy employed to overcome these limitations.[1] It involves a chemical reaction to convert the target analyte into a derivative with properties more amenable to chromatographic separation and detection.[1][2] this compound is an aromatic aldehyde that serves as an effective derivatizing agent, primarily for compounds containing primary amine or hydrazine functional groups. The reaction introduces a stable chromophore, increases hydrophobicity, and ultimately enhances analytical performance.
The Chemistry: Mechanism of Action
The utility of this compound lies in the reactivity of its aldehyde functional group. It undergoes a nucleophilic addition-elimination reaction with primary amines to form a Schiff base (an imine) or with hydrazines to form a hydrazone. Both reactions result in the formation of a carbon-nitrogen double bond.
The key advantages conferred by this derivatization are:
-
Introduction of a Strong Chromophore : The dimethyl-substituted benzene ring is an excellent chromophore, rendering the derivative easily detectable by UV-Vis spectrophotometry.
-
Enhanced Chromatographic Resolution : The resulting derivative is significantly less polar than the parent amine or hydrazine. This modification improves retention on non-polar stationary phases (e.g., C18), moving the analyte's peak away from the solvent front and potential polar interferences.
-
Improved Stability : The resulting imine or hydrazone can be more stable than the parent compound, leading to more reproducible analysis.
Caption: Reaction of this compound with a primary amine or hydrazine.
Core Applications in Analytical Science
The derivatization strategy using benzaldehydes is particularly relevant in fields where trace-level quantification of hydrazines and related compounds is critical.
-
Pharmaceutical and Drug Development : Hydrazine is a potential genotoxic impurity (GTI) that can be present as a process-related impurity or a degradant in active pharmaceutical ingredients (APIs).[3] Regulatory bodies mandate strict control of GTIs to ensure patient safety.[3] Derivatization with reagents like 3,4-DMB provides the necessary sensitivity and specificity to meet these low detection limits (ppm levels).[3]
-
Agrochemicals : Certain hydrazine derivatives are used in the manufacturing of agricultural products, including pesticides and plant growth retardants.[4] Monitoring for residual hydrazine is essential for both product quality and environmental safety.
-
Industrial Chemicals : Hydrazines are utilized in various industrial applications, such as in the synthesis of polymers and as corrosion inhibitors.[4] Analytical methods are required for quality control and workplace safety monitoring.
Experimental Protocol: Quantification of Hydrazine in an API Sample by HPLC-UV
This section provides a detailed, step-by-step protocol for the trace-level analysis of hydrazine. This method should be rigorously validated for each specific application and sample matrix.[5][6]
Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier |
| This compound (≥98%) | Analytical | Sigma-Aldrich, TCI |
| Hydrazine Sulfate | ACS Reagent | --- |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, Merck |
| Water | HPLC/Milli-Q Grade | --- |
| Formic Acid (or Acetic Acid) | LC-MS Grade | --- |
| API Sample | --- | --- |
| Volumetric flasks, Pipettes | Class A | --- |
| Autosampler vials (Amber) | 2 mL, PTFE septa | --- |
| Syringe filters | 0.45 µm, PTFE | --- |
Solution Preparation
-
Diluent : Acetonitrile/Water (50:50, v/v).
-
Derivatizing Reagent Solution (10.0 mg/mL) : Accurately weigh 1.0 g of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Store this solution protected from light.
-
Hydrazine Stock Standard (100 µg/mL) : Accurately weigh approximately 10.8 mg of hydrazine sulfate (equivalent to 2.6 mg of free hydrazine) into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Note: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Working Standard Solutions : Prepare a series of calibration standards (e.g., 0.1 to 5.0 µg/mL) by serially diluting the Hydrazine Stock Standard with the Diluent.
Derivatization Procedure
-
Sample Preparation : Accurately weigh a suitable amount of the API sample into a volumetric flask and dissolve in the Diluent to achieve a target concentration (e.g., 10 mg/mL).
-
Reaction Setup : Into separate 10 mL volumetric flasks, pipette 1.0 mL of each Working Standard solution, a Sample solution, and a Diluent blank.
-
Reagent Addition : To each flask, add 1.0 mL of the Derivatizing Reagent Solution (10.0 mg/mL).
-
Reaction Incubation : Stopper the flasks, mix well, and allow them to react at room temperature (approx. 25°C) for 60 minutes. Reaction conditions such as temperature (20-60°C) and time (0.5-1.5 h) can be optimized for specific matrices.[7]
-
Final Preparation : After incubation, dilute each flask to the 10 mL mark with the Diluent. Mix thoroughly.
-
Filtration : Filter the final solutions through a 0.45 µm syringe filter into amber autosampler vials for HPLC analysis.
HPLC-UV Instrumental Conditions
The following conditions serve as a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260/1290, Waters Alliance | Standard HPLC/UHPLC system with UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for the hydrophobic derivative. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ensures consistent ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B | A gradient is recommended to elute the derivative and any excess reagent. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted to meet sensitivity requirements. |
| Detection λ | 315 nm (Scan 200-400 nm for λmax) | The hydrazone derivative is expected to have maximum absorbance in this region. |
graph "Experimental_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];// Node styles node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start_node [label="Start: Sample & Standard Prep"]; derivatization_node [label="Derivatization Reaction\n(Analyte + 3,4-DMB)"]; hplc_node [label="HPLC Separation\n(C18 Column)"]; detection_node [label="UV Detection\n(λ = 315 nm)"]; data_node [label="Data Analysis\n(Quantification)"]; end_node [label="End: Report Result"];
// Edge styles edge [color="#34A853"];
// Workflow start_node -> derivatization_node [label="Incubate @ RT, 60 min"]; derivatization_node -> hplc_node [label="Inject 10 µL"]; hplc_node -> detection_node; detection_node -> data_node [label="Chromatogram"]; data_node -> end_node; }
Caption: General experimental workflow for analysis using 3,4-DMB derivatization.
System Validation: Ensuring Trustworthy and Reliable Data
For any analytical method to be considered reliable, especially in a regulated environment, it must be validated. The protocol described herein must be treated as a self-validating system, where performance is continuously verified.
Key Validation Parameters
| Parameter | Objective & Acceptance Criteria |
| Specificity | Demonstrate that the derivatizing reagent, impurities, and matrix components do not interfere with the hydrazine-DMB derivative peak. |
| Linearity | Analyze at least five concentrations across the expected range. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample matrix with known amounts of hydrazine at three levels (e.g., 50%, 100%, 150%). Recovery should be within 90-110%. |
| Precision | Repeatability: Analyze six replicate preparations of a single sample. Relative Standard Deviation (RSD) should be ≤ 5%.Intermediate Precision: Repeat the analysis on a different day with a different analyst. RSD should be ≤ 10%. |
| LOD & LOQ | Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ). |
| Solution Stability | The derivatized sample and standard solutions should be stable for a defined period (e.g., 24-48 hours) when stored under specified conditions, with recovery within ±10% of the initial value.[7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very low response for derivative | • Incomplete reaction.• Degradation of analyte or derivative.• Incorrect HPLC conditions. | • Optimize reaction time/temperature.• Check pH of reaction mixture.• Prepare fresh standards/reagents.• Confirm detection wavelength is set to λmax. |
| Large peak at solvent front | • Unreacted polar impurities.• High concentration of API or excipients. | • Ensure sufficient chromatographic retention; adjust starting mobile phase composition (e.g., lower %B). |
| Broad or tailing peaks | • Column degradation.• Secondary interactions on the column.• pH of the mobile phase. | • Flush or replace the column.• Ensure mobile phase is acidified (e.g., 0.1% formic acid). |
| Extra, unexpected peaks | • Impurities in the derivatizing reagent.• Side reactions.• Contamination from glassware or solvents. | • Run a reagent blank to identify impurity peaks.• Use high-purity reagents and solvents.[8] |
Conclusion
This compound is a valuable and effective derivatizing agent for the chromatographic analysis of primary amines and hydrazines. By forming a stable, UV-active derivative, it enables sensitive and reliable quantification of otherwise difficult-to-measure analytes. The protocols and principles outlined in this guide provide a solid foundation for developing and validating robust analytical methods tailored to the specific needs of pharmaceutical, industrial, and environmental laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 7. CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate - Google Patents [patents.google.com]
- 8. unitedchem.com [unitedchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dimethylbenzaldehyde by Vacuum Distillation
Welcome to the Technical Support Center for the purification of 3,4-Dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through vacuum distillation. Here, we will delve into the nuances of the procedure, troubleshoot common issues, and provide a scientifically grounded rationale for each step.
Introduction: Why Vacuum Distillation for this compound?
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2][3] Its purity is paramount for the success of subsequent reactions. While a robust molecule, it is susceptible to air oxidation, especially at elevated temperatures, which can lead to the formation of the corresponding carboxylic acid impurity.[4] Furthermore, like many aromatic aldehydes, it can be prone to polymerization or degradation at its atmospheric boiling point.[4][5]
Vacuum distillation is the purification method of choice as it significantly lowers the boiling point of the compound, thereby mitigating the risk of thermal degradation and oxidation.[6] This technique allows for the efficient separation of this compound from non-volatile impurities and other compounds with different boiling points.
Key Physical Properties for Distillation
A thorough understanding of the physical properties of this compound is crucial for a successful distillation.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O | [7] |
| Molecular Weight | 134.18 g/mol | [8] |
| Appearance | Clear colorless to light yellow liquid | [9][10] |
| Boiling Point (atm) | 226 °C | [11][12][13] |
| Boiling Point (vac) | 104.5-106.5 °C at 14 mmHg | [11] |
| Density | 1.012 g/mL at 25 °C | [11] |
| Solubility | Soluble in ethanol, ether, and toluene; Insoluble in water. | [14] |
| Air Sensitivity | Air sensitive | [10][15] |
Recommended Vacuum Distillation Protocol
This protocol is designed to provide a safe and effective method for purifying this compound.
Pre-Distillation Preparation:
-
Crude Material Pre-treatment: If your crude this compound is suspected to contain acidic impurities, such as 3,4-dimethylbenzoic acid from oxidation, it is advisable to perform a wash. Dissolve the crude aldehyde in a suitable organic solvent like diethyl ether or toluene. Wash the organic solution with a 10% sodium carbonate (Na₂CO₃) solution until no more CO₂ is evolved, followed by a wash with saturated sodium sulfite (Na₂SO₃) solution, and finally with water. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium sulfate (CaSO₄).[16] Filter off the drying agent and remove the solvent under reduced pressure.
Vacuum Distillation Procedure:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease on all ground-glass joints to ensure a good seal. It is highly recommended to use a short-path distillation head to minimize product loss.
-
Inert Atmosphere: Before heating, flush the entire system with a dry, inert gas such as nitrogen or argon.[15] This is critical to prevent the oxidation of the aldehyde at high temperatures.[4] Maintain a gentle positive pressure of the inert gas throughout the distillation.
-
Heating: Place the distillation flask in a heating mantle or an oil bath for uniform heating. Add a magnetic stir bar to the flask to ensure smooth boiling and prevent bumping.[17]
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 14 mmHg is a good target, which should result in a boiling point of around 104.5-106.5 °C.[11]
-
Distillation: Begin heating the distillation flask. Collect any low-boiling fractions first. The pure this compound should distill over as a colorless liquid.
-
Completion and Shutdown: Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness.[17] Allow the apparatus to cool completely to room temperature before slowly releasing the vacuum and introducing the inert gas to atmospheric pressure. Disassemble the apparatus and store the purified this compound under an inert atmosphere in a cool, dry place.[9][14]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the vacuum distillation of this compound.
Q1: My compound is not distilling at the expected temperature and pressure. What could be the issue?
A1: This is a frequent issue that can stem from several sources:
-
Inaccurate Pressure Reading: Ensure your vacuum gauge is calibrated and functioning correctly. The boiling point of a liquid is highly dependent on the pressure.[6]
-
System Leaks: Even a small leak in the system will prevent it from reaching the desired low pressure, leading to a higher-than-expected boiling point.[18] To identify leaks, you can use a high-frequency spark leak detector (Tesla coil) on the glass components or check for any hissing sounds. Ensure all joints are properly greased and clamped.
-
Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
Q2: The color of my this compound is darkening during distillation. Why is this happening and how can I prevent it?
A2: A darkening in color often indicates thermal decomposition or polymerization.[4]
-
Cause: The heating bath temperature is likely too high, or the distillation is proceeding too slowly, exposing the aldehyde to heat for an extended period. Aromatic aldehydes can be susceptible to polymerization at elevated temperatures.[5]
-
Solution:
-
Ensure your vacuum is stable and at the target pressure to maintain a low boiling point.
-
Use a heating mantle with a temperature controller for precise heat regulation.
-
Insulate the distillation head and neck to ensure efficient distillation without excessive heating.
-
Q3: I am observing significant bumping or uneven boiling in the distillation flask. What should I do?
A3: Bumping occurs when the liquid becomes superheated and boils violently.
-
Cause: This is often due to a lack of nucleation sites for bubbles to form.
-
Solution:
-
Always use a magnetic stir bar and ensure it is stirring vigorously.[17]
-
Alternatively, boiling chips can be used, but they are less effective under vacuum and should be added before applying the vacuum. Never add boiling chips to a hot liquid.
-
Q4: My purified this compound turns yellow upon storage. How can I maintain its purity?
A4: The yellowing is likely due to slow oxidation upon exposure to air.
-
Solution:
Q5: What are the primary safety precautions I should take during this procedure?
A5: Safety is paramount in any chemical procedure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the distillation in a well-ventilated fume hood.
-
Glassware Inspection: Carefully inspect all glassware for cracks or defects before use, as vacuum distillation places stress on the glass.
-
Implosion Hazard: Use a blast shield, especially when working with larger volumes.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[15]
Visualizing the Process
To aid in understanding the experimental setup and troubleshooting logic, the following diagrams are provided.
Experimental Workflow
Caption: Figure 1: Step-by-step workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Figure 2: A decision tree for troubleshooting common distillation issues.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 5973-71-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 8. chemscene.com [chemscene.com]
- 9. mgc-europe.de [mgc-europe.de]
- 10. labproinc.com [labproinc.com]
- 11. This compound 98 5973-71-7 [sigmaaldrich.com]
- 12. Page loading... [guidechem.com]
- 13. chemicalpoint.eu [chemicalpoint.eu]
- 14. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 15. westliberty.edu [westliberty.edu]
- 16. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. youtube.com [youtube.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Purification of 3,4-Dimethylbenzaldehyde
Welcome to the Technical Support Center for the purification of 3,4-Dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges associated with removing isomeric impurities from this compound. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering potential causes and actionable solutions.
Question: My fractional distillation is not effectively separating the this compound from its isomers. The purity of the collected fractions is not improving significantly. Why is this happening and what can I do?
Answer:
Effective fractional distillation relies on the difference in the boiling points of the components in the mixture. While fractional distillation is a viable technique, the close boiling points of dimethylbenzaldehyde isomers present a significant challenge.
Potential Causes:
-
Insufficient Column Efficiency: The fractionating column you are using may not have enough theoretical plates to resolve components with very similar boiling points.
-
Incorrect Distillation Rate: A distillation rate that is too fast will not allow for the necessary series of vapor-liquid equilibria to be established within the column, leading to poor separation.
-
Fluctuating Heat Input: Unstable heating can cause "bumping" and prevent a smooth temperature gradient from being established in the column.
-
Poor Insulation: Lack of proper insulation on the distillation column can lead to heat loss and disrupt the temperature gradient, thereby reducing separation efficiency.
Solutions:
-
Increase Column Efficiency:
-
Use a longer fractionating column.
-
Pack the column with a more efficient packing material, such as structured packing or higher-surface-area random packing (e.g., Raschig rings, metal sponges). A Vigreux column is a good starting point for many applications.
-
-
Optimize Distillation Rate:
-
Aim for a slow, steady distillation rate. A common guideline is to collect 1-2 drops of distillate per minute.
-
Carefully control the heat input to maintain a gentle boil.
-
-
Ensure Stable Heating:
-
Use a heating mantle with a stirrer to ensure even heating of the distillation flask.
-
Add boiling chips or a magnetic stir bar to the flask to prevent bumping.
-
-
Improve Insulation:
-
Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.
-
Question: I am attempting to purify this compound by recrystallization, but I am either getting low yields or the isomeric purity is not improving. What am I doing wrong?
Answer:
Recrystallization is a powerful purification technique for solids, but its success is highly dependent on the choice of solvent and the differential solubility of the desired compound and its impurities. For liquid isomers like the dimethylbenzaldehydes, this process is more accurately termed fractional crystallization, which involves cooling a liquid mixture to selectively crystallize one component.
Potential Causes:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving all the isomers, preventing selective crystallization upon cooling. Conversely, if the desired product is too soluble, it will not crystallize out effectively, leading to low yields.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice of the desired product.
-
Insufficient Supersaturation: The solution may not be sufficiently concentrated for crystallization to occur upon cooling.
-
Presence of Oily Impurities: Oily byproducts can inhibit crystal formation.
Solutions:
-
Systematic Solvent Selection:
-
The ideal solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the isomeric impurities remain more soluble at the lower temperature.
-
Start with non-polar organic solvents and gradually increase polarity. Good starting points could be hexanes, heptane, or mixtures of ethanol and water.
-
Perform small-scale solubility tests with the impure mixture in various solvents to identify a suitable system.
-
-
Control the Cooling Rate:
-
Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling promotes the formation of purer crystals.
-
-
Achieve Proper Supersaturation:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.
-
-
Address Oily Impurities:
-
If an oil forms instead of crystals, try adding a small amount of a solvent in which the oil is immiscible to try and induce crystallization. "Seeding" the solution with a pure crystal of this compound can also initiate crystallization.
-
Question: I am trying to use bisulfite adduct formation to purify my this compound, but the adduct is not precipitating, or the yield is very low. How can I improve this?
Answer:
The formation of a solid bisulfite adduct is an excellent method for separating aldehydes from other organic compounds. However, the success of this technique can be influenced by several factors.
Potential Causes:
-
Adduct Solubility: The bisulfite adduct of this compound may have some solubility in the reaction medium, preventing it from precipitating completely.[1]
-
Steric Hindrance: While less of an issue for this compound compared to ortho-substituted isomers, steric hindrance can still affect the rate and extent of adduct formation.[1]
-
Reagent Quality: The sodium bisulfite solution must be fresh and saturated to be effective.[1]
Solutions:
-
Modify the Solvent System: If the adduct is not precipitating from a purely aqueous solution, the addition of a water-miscible organic solvent like ethanol can often induce precipitation.[2]
-
Switch to an Extraction Protocol: If the adduct is water-soluble, you can perform a liquid-liquid extraction. The charged bisulfite adduct will be extracted into the aqueous phase, leaving the non-aldehyde impurities in the organic phase.[3] The aldehyde can then be regenerated from the aqueous phase.
-
Ensure Fresh Reagents: Always use a freshly prepared, saturated solution of sodium bisulfite for the best results.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in crude this compound?
The synthesis of this compound typically starts from o-xylene. Depending on the synthetic route (e.g., Gattermann-Koch formylation, Vilsmeier-Haack reaction), the formyl group can be directed to different positions on the aromatic ring, leading to the formation of several positional isomers. The most common isomeric impurities are:
-
2,3-Dimethylbenzaldehyde
-
2,4-Dimethylbenzaldehyde
-
2,5-Dimethylbenzaldehyde
-
2,6-Dimethylbenzaldehyde
The relative amounts of these isomers will depend on the specific reaction conditions used in the synthesis.
Q2: What is the most effective method for removing small amounts of isomeric impurities?
For removing trace amounts of isomeric impurities to achieve very high purity (e.g., >99.5%), preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. While it is not always practical for very large quantities, it offers the highest resolution for separating closely related isomers. For larger scales, a combination of fractional distillation followed by fractional crystallization can be effective.
Q3: Can I use Thin Layer Chromatography (TLC) to monitor the purification process?
Yes, TLC is an excellent, rapid technique for monitoring the progress of your purification. You can spot the crude mixture, the purified fractions, and a pure standard of this compound on the same plate to visually assess the removal of impurities. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or heptane with a small amount of a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio will need to be determined experimentally.
Q4: Are there any safety precautions I should be aware of when purifying this compound?
Yes, it is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Dimethylbenzaldehydes can be irritating to the skin, eyes, and respiratory system. When performing distillations, especially under vacuum, it is crucial to use appropriate glassware and ensure the system is set up correctly to prevent implosion.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating isomers with different boiling points. A high-efficiency fractionating column is recommended for separating the closely boiling dimethylbenzaldehyde isomers.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source (if performing vacuum distillation)
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and boiling chips to the round-bottom flask.
-
Heating: Begin heating the flask gently.
-
Distillation: As the mixture boils, observe the vapor rising through the fractionating column. The temperature at the distillation head should stabilize at the boiling point of the most volatile component.
-
Fraction Collection: Collect the initial fraction (forerun), which will be enriched in the lower-boiling isomers. As the temperature begins to rise, change the receiving flask to collect the main fraction containing the desired this compound. Collect different fractions as the temperature changes.
-
Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or HPLC.
Quantitative Data: Boiling Points of Dimethylbenzaldehyde Isomers
| Isomer | Boiling Point (°C at 760 mmHg) |
| 2,3-Dimethylbenzaldehyde | 86-88 °C at 10 mmHg[2][4] |
| 2,4-Dimethylbenzaldehyde | 102.5-103 °C at 14 mmHg[5] |
| 2,5-Dimethylbenzaldehyde | 104-106 °C at 14 mmHg[6] |
| 2,6-Dimethylbenzaldehyde | 226-228 °C[7] |
| This compound | 226 °C |
Note: Boiling points at reduced pressure are provided where atmospheric pressure data is less common. These values highlight the challenge of separating these isomers by distillation at atmospheric pressure.
Protocol 2: Purification via Bisulfite Adduct Formation and Regeneration
This chemical method is highly selective for aldehydes and can be used to separate them from non-aldehyde impurities.
Materials:
-
Crude this compound
-
Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Sodium hydroxide (NaOH) solution (10%)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of methanol or ethanol.
-
Slowly add the saturated sodium bisulfite solution with vigorous stirring. A white precipitate of the bisulfite adduct should form.
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
-
Isolation of the Adduct:
-
Collect the solid adduct by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted organic impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the washed bisulfite adduct in water.
-
Transfer the suspension to a separatory funnel and add an equal volume of diethyl ether or ethyl acetate.
-
Slowly add 10% NaOH solution with shaking until the aqueous layer is basic (check with pH paper). The solid adduct will dissolve as the aldehyde is regenerated.
-
Separate the organic layer. Extract the aqueous layer twice more with fresh portions of the organic solvent.
-
-
Work-up:
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and evaporate the solvent to obtain the purified this compound.
-
Protocol 3: Analytical Monitoring by Gas Chromatography (GC)
This protocol provides a general method for analyzing the isomeric purity of this compound fractions.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a poly(dimethyl siloxane) stationary phase (e.g., DB-1, HP-1, or equivalent), is a good starting point as it will primarily separate the isomers based on their boiling points.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Sample Preparation: Dilute a small sample of each fraction in a suitable solvent like dichloromethane or ethyl acetate.
Visualizations
Workflow for Purification Method Selection
References
- 1. 1123-56-4 CAS MSDS (2,6-Dimethylbenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 2,3-Dimethylbenzaldehyde CAS#: 5779-93-1 [m.chemicalbook.com]
- 5. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-dimethyl benzaldehyde, 5779-94-2 [thegoodscentscompany.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Grignard Reactions with 4-bromo-o-xylene
Welcome to the technical support center for Grignard reactions involving 4-bromo-o-xylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the formation and use of 3,4-dimethylphenylmagnesium bromide. Here, we address common issues in a direct question-and-answer format, blending fundamental principles with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 4-bromo-o-xylene won't start. What are the most common reasons for initiation failure?
A1: Initiation failure is the most frequent hurdle in Grignard synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium turnings, preventing the metal from reacting with the aryl halide.[1] For successful initiation, this layer must be disrupted.
Several factors can contribute to a stubborn reaction with 4-bromo-o-xylene:
-
Wet Glassware or Solvents: Grignard reagents are potent bases and will react instantly with any protic source, especially water.[1][2] This is a highly exothermic process that consumes the reagent.[2] Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon). Solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) must be anhydrous.
-
Inactive Magnesium Surface: The gray, dull appearance of magnesium turnings indicates a significant oxide layer. This MgO coating is a physical barrier to the oxidative addition of magnesium into the carbon-bromine bond.[1]
-
Purity of 4-bromo-o-xylene: Impurities in the starting material, particularly any moisture or acidic contaminants, can quench the small amount of Grignard reagent that forms, thus halting the initiation process.
Q2: What are the best methods to activate the magnesium for this specific reaction?
A2: Activating the magnesium is crucial. The goal is to create a fresh, oxide-free surface for the reaction to begin.[1] Here are several effective methods, ranging from simple to more advanced:
-
Mechanical Activation: Before adding solvent, grind the magnesium turnings in the flask with a dry glass rod or a magnetic stir bar. This physically breaks the oxide layer, exposing fresh metal.[3]
-
Chemical Activation with Iodine: Add a single, small crystal of iodine to the flask with the magnesium.[1][3][4] Iodine is thought to react with the magnesium at weak points in the oxide layer, creating reactive magnesium iodide.[1] A successful initiation is often signaled by the disappearance of the brown iodine color.[1][4]
-
Entrainment with 1,2-Dibromoethane (DBE): This is a highly reliable method.[3][5] Add a few drops of DBE to the magnesium suspension in your anhydrous ether solvent. DBE reacts readily with magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, which helps to chemically clean and activate the surface.[1][5]
-
Advanced Activation: For particularly challenging cases, reagents like diisobutylaluminum hydride (DIBAH) can be used for low-temperature activation.[6]
Protocol for Activation with 1,2-Dibromoethane:
-
Flame-dry a round-bottom flask containing a magnetic stir bar and magnesium turnings (1.2 equivalents).
-
Cool the flask to room temperature under a stream of dry nitrogen.
-
Add enough anhydrous THF to just cover the magnesium.
-
Using a syringe, add a small amount of 1,2-dibromoethane (e.g., 0.05 equivalents).
-
Stir the mixture. Gentle warming with a heat gun may be necessary. Initiation is marked by bubbling (ethylene evolution) and the formation of a cloudy gray suspension.[1]
-
Once initiated, you can begin the slow addition of your 4-bromo-o-xylene solution.
Troubleshooting Guides
Guide 1: Low Yields and Wurtz Coupling Byproduct
Q3: I've successfully initiated the reaction, but my final yield is low, and I'm isolating a significant amount of a high-boiling point byproduct. What is happening?
A3: This is a classic symptom of a side reaction known as Wurtz-type homocoupling . The newly formed 3,4-dimethylphenylmagnesium bromide is a potent nucleophile and can react with a molecule of unreacted 4-bromo-o-xylene.[7] This results in the formation of 3,3',4,4'-tetramethyl-1,1'-biphenyl, consuming two equivalents of your starting material for every molecule of byproduct formed.
2 Ar-Br + Mg -> Ar-MgBr + Ar-Br -> Ar-Ar + MgBr₂ (where Ar = 3,4-dimethylphenyl)
The primary causes for excessive Wurtz coupling are:
-
High Local Concentration of Aryl Halide: If the 4-bromo-o-xylene is added too quickly, its concentration around the magnesium surface becomes too high. This increases the probability of a Grignard molecule encountering an aryl bromide molecule before it can diffuse away.[7]
-
Elevated Reaction Temperature: The Grignard formation is exothermic.[1][8] If the temperature is not controlled, localized hot spots can develop, which accelerates the rate of the Wurtz coupling reaction.[7][8]
Optimization Strategies to Minimize Wurtz Coupling:
| Parameter | Recommendation | Rationale |
| Addition Rate | Add the 4-bromo-o-xylene solution dropwise via an addition funnel over an extended period (e.g., 30-60 minutes). | Maintains a low, steady concentration of the aryl halide, favoring its reaction with the magnesium surface over reaction with the Grignard reagent.[7] |
| Temperature | Maintain a gentle reflux. If the reaction becomes too vigorous, use a water bath to moderate the temperature. | Controls the exothermic reaction and prevents hot spots that accelerate the rate of byproduct formation.[7] |
| Solvent | Tetrahydrofuran (THF) is generally preferred for aryl bromides as it solvates and stabilizes the Grignard reagent effectively.[9] | While some substrates are more prone to Wurtz coupling in THF, for aryl bromides, its higher boiling point and solvating ability are advantageous for achieving a smooth reaction.[7][10] |
| Stirring | Ensure vigorous and efficient stirring throughout the addition. | Prevents localized concentration gradients of the aryl halide and ensures it is rapidly brought to the activated magnesium surface. |
Guide 2: Post-Reaction Issues and Quenching
Q4: My Grignard reagent has formed successfully, appearing as a cloudy, dark gray/brown solution. However, upon adding my electrophile (e.g., a ketone), I get a complex mixture of products. What could be wrong?
A4: Assuming the Grignard formation was successful, issues at this stage typically point to the reactivity of the Grignard reagent itself or the conditions of the addition reaction.
-
Steric Hindrance: The two methyl groups on the aromatic ring of 3,4-dimethylphenylmagnesium bromide create some steric bulk. If you are reacting it with a sterically hindered electrophile (like a bulky ketone), the reaction may be slow or incomplete.[11] In such cases, gentle heating or extended reaction times may be necessary.
-
Enolization of the Electrophile: Grignard reagents are strong bases.[2] If your ketone or aldehyde electrophile has acidic alpha-protons, the Grignard reagent can act as a base and simply deprotonate it to form an enolate. This consumes the Grignard reagent and the electrophile without forming the desired carbon-carbon bond. To mitigate this, add the electrophile to the Grignard solution, not the other way around, and consider performing the reaction at a lower temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
-
Reaction with Solvent (THF): While generally stable, under prolonged heating, Grignard reagents can react with THF. This is more of a concern with highly activated magnesium or under harsh conditions but is something to be aware of.[10]
Experimental Workflow for Grignard Formation and Reaction:
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. gelest.com [gelest.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Catalyst Performance in 3,4-Dimethylbenzaldehyde Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of 3,4-Dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst performance in this crucial synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reactions, improve yields, and ensure the highest purity of your final product.
Introduction to Synthetic Strategies
The synthesis of this compound, a key intermediate in pharmaceuticals and other fine chemicals, can be approached through several catalytic routes.[1][2] The efficiency and selectivity of these methods are highly dependent on the performance of the chosen catalyst. This guide will delve into the nuances of catalyst optimization for the most common synthetic pathways, addressing specific challenges you may encounter in your research.
Section 1: Cobalt-Catalyzed Aerobic Oxidation of 3,4-Dimethyltoluene
This method is a widely used industrial process for the synthesis of aromatic aldehydes and carboxylic acids. The performance of the cobalt-based catalyst is paramount for achieving high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst composition for the aerobic oxidation of 3,4-dimethyltoluene?
A1: A common and effective catalyst system is a combination of cobalt (II) acetate and manganese (II) acetate, with a bromide source, typically hydrobromic acid or a bromide salt, in an acetic acid solvent.[1] The synergistic effect between cobalt and manganese is crucial for the reaction kinetics. The optimal ratio of Co:Mn:Br can vary, but a common starting point is a higher concentration of cobalt relative to manganese. The bromide component acts as a radical initiator, and its concentration significantly impacts the reaction rate.
Q2: What is the role of water in the Co/Mn/Br catalyst system?
A2: The water content in the acetic acid solvent is a critical parameter that influences the catalyst's coordination environment and, consequently, its activity and selectivity.[3] While an anhydrous system can be effective, controlled amounts of water can alter the coordination sphere of the Co(II) and Mn(II) ions, affecting their redox potential and catalytic performance. It is essential to carefully control and optimize the water concentration in your reaction.
Q3: How can I monitor the progress of the reaction and the catalyst's performance?
A3: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting material and the formation of this compound and any byproducts like 3,4-dimethylbenzoic acid.[4] Catalyst performance can be indirectly assessed by the reaction rate and selectivity. For a more in-depth analysis, techniques like UV-Vis spectroscopy can be used to monitor the oxidation state of the cobalt and manganese ions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion of 3,4-Dimethyltoluene | 1. Insufficient Catalyst Activity: The Co:Mn:Br ratio may be suboptimal. 2. Low Reaction Temperature: The reaction may be kinetically limited. 3. Poor Oxygen Mass Transfer: Inefficient stirring or low oxygen pressure. | 1. Systematically vary the Co:Mn:Br ratios to find the optimal composition for your specific setup. 2. Gradually increase the reaction temperature, monitoring for any increase in byproduct formation. 3. Increase the stirring rate and/or the partial pressure of oxygen. |
| Low Selectivity to this compound (Over-oxidation to Carboxylic Acid) | 1. High Catalyst Concentration: An excess of the catalyst, particularly the bromide component, can promote over-oxidation. 2. Prolonged Reaction Time: Leaving the reaction for an extended period will lead to the oxidation of the aldehyde. 3. High Temperature: Higher temperatures can favor the formation of the more thermodynamically stable carboxylic acid. | 1. Reduce the overall catalyst loading, especially the bromide concentration. 2. Monitor the reaction closely by GC or HPLC and stop the reaction once the maximum aldehyde concentration is reached. 3. Lower the reaction temperature to favor the kinetic product (aldehyde) over the thermodynamic product (acid). |
| Catalyst Deactivation | 1. Catalyst Leaching (for heterogeneous catalysts): The active metal species may leach into the reaction medium. 2. Fouling: Formation of polymeric byproducts can block the active sites of the catalyst. 3. Poisoning: Impurities in the starting materials or solvent can irreversibly bind to the catalyst. | 1. If using a supported catalyst, consider surface modification to enhance the stability of the metal species. 2. Ensure high purity of starting materials and solvents. Pre-treatment of the feed to remove potential poisons may be necessary. 3. For homogeneous catalysts, recovery and regeneration of the metal salts from the reaction residue can be performed.[5] |
Section 2: Friedel-Crafts Carbonylation of o-Xylene
The direct carbonylation of o-xylene to produce this compound is an attractive route, often employing a Lewis acid catalyst.[6] Controlling the regioselectivity to favor the desired 3,4-isomer is a key challenge.
Frequently Asked Questions (FAQs)
Q1: Which Lewis acids are most effective for the carbonylation of o-xylene?
A1: Strong Lewis acids such as aluminum chloride (AlCl₃) are commonly used, often in combination with a co-catalyst like cuprous chloride (CuCl).[6] The choice of Lewis acid and its purity are critical for catalytic activity.
Q2: How can I improve the regioselectivity towards this compound?
A2: Regioselectivity in Friedel-Crafts reactions is influenced by both steric and electronic factors. The use of bulky Lewis acid catalysts or directing groups on the substrate can influence the position of electrophilic attack. The reaction temperature also plays a significant role; lower temperatures generally favor the formation of the thermodynamically more stable isomer.[6]
Q3: What are the common byproducts in this reaction, and how can they be minimized?
A3: A major byproduct is the isomeric 2,3-dimethylbenzaldehyde. Other byproducts can arise from disproportionation or isomerization of the o-xylene starting material.[7] Minimizing these byproducts can be achieved by optimizing the catalyst system, reaction temperature, and pressure of carbon monoxide.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Aldehyde | 1. Inactive Catalyst: The Lewis acid catalyst is highly sensitive to moisture. 2. Insufficient Catalyst Loading: The product can form a complex with the Lewis acid, requiring stoichiometric amounts.[8] 3. Low Carbon Monoxide Pressure: Insufficient CO will limit the reaction rate. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents. 2. Increase the molar ratio of the Lewis acid catalyst to the o-xylene. 3. Increase the pressure of carbon monoxide in the reactor. |
| Poor Regioselectivity (High levels of 2,3-isomer) | 1. Suboptimal Catalyst System: The choice of Lewis acid and co-catalyst can influence isomer distribution. 2. High Reaction Temperature: Higher temperatures can lead to a less selective reaction. | 1. Experiment with different Lewis acids or mixed catalyst systems. The use of a composite catalyst system has been reported to improve selectivity.[6] 2. Conduct the reaction at lower temperatures, even sub-ambient temperatures, to enhance selectivity.[6] |
| Formation of Polymeric/Tarry Material | 1. Highly Reactive Conditions: High temperatures and catalyst concentrations can lead to polymerization of the starting material or product. | 1. Reduce the reaction temperature and/or the catalyst concentration. 2. Ensure efficient stirring to prevent localized overheating. |
Section 3: Grignard Reaction with Formylation
This classical organometallic approach involves the formation of a Grignard reagent from a suitable halo-o-xylene derivative, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What are the critical factors for successfully forming the Grignard reagent?
A1: The most critical factor is maintaining strictly anhydrous conditions. Any trace of water will quench the Grignard reagent.[9] The quality and activation of the magnesium metal are also crucial. The choice of solvent, typically an ether like THF or diethyl ether, is important for stabilizing the Grignard reagent.
Q2: What are common side reactions during the formation and use of the Grignard reagent?
A2: A common side reaction during formation is Wurtz coupling, where two alkyl/aryl halides couple to form a dimer.[10] During the reaction with the formylating agent, if the Grignard reagent is too basic or sterically hindered, it can act as a base and deprotonate the substrate instead of acting as a nucleophile.
Q3: How can I improve the yield of the formylation step?
A3: Slow, controlled addition of the Grignard reagent to the formylating agent (or vice versa, depending on the specific protocol) at low temperatures is key to minimizing side reactions. Ensuring the correct stoichiometry is also important.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Failure to Initiate Grignard Reaction | 1. Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. 2. Presence of Moisture: Traces of water in the glassware, solvent, or starting materials. | 1. Activate the magnesium by crushing it with a glass rod, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[11] 2. Flame-dry all glassware before use and ensure all solvents and reagents are anhydrous. |
| Low Yield of this compound | 1. Incomplete Grignard Formation: Not all of the halo-o-xylene was converted to the Grignard reagent. 2. Wurtz Coupling: A significant portion of the starting material was consumed in this side reaction.[12] 3. Side Reactions during Formylation: The Grignard reagent may be acting as a base. | 1. Allow for a sufficient reaction time for the Grignard formation and consider gentle heating to ensure completion. 2. Add the halo-o-xylene slowly to the magnesium suspension to minimize its concentration and thus reduce the rate of Wurtz coupling.[10] 3. Perform the formylation at a low temperature to favor nucleophilic addition over deprotonation. |
| Darkening of the Reaction Mixture | 1. Decomposition of the Grignard Reagent: This can occur at elevated temperatures or with prolonged reaction times. 2. Impurities in Reagents: Impurities can catalyze decomposition reactions. | 1. Avoid excessive heating during the Grignard formation. 2. Use high-purity reagents. |
Section 4: Phase-Transfer Catalysis (PTC) for Oxidation
Phase-transfer catalysis offers a green and efficient alternative for the oxidation of 3,4-dimethylbenzyl chloride (prepared from o-xylene) to this compound.[2]
Frequently Asked Questions (FAQs)
Q1: What type of phase-transfer catalyst is most effective for this oxidation?
A1: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or cetyltrimethylammonium bromide (CTAB), and polyethylene glycols (PEGs) are commonly used as phase-transfer catalysts.[2] The choice of catalyst depends on the specific reaction conditions and the nature of the two phases.
Q2: How can I optimize the performance of the phase-transfer catalyst?
A2: The efficiency of a phase-transfer catalyst is influenced by several factors, including the stirring rate (which affects the interfacial area), the choice of organic solvent, and the concentration of the catalyst. The structure of the catalyst (e.g., the length of the alkyl chains in a quaternary ammonium salt) also plays a role in its ability to transfer the reactant between phases.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Slow Reaction Rate | 1. Inefficient Phase Transfer: The catalyst may not be effectively transferring the oxidant to the organic phase. 2. Low Interfacial Area: Insufficient mixing of the two phases. | 1. Experiment with different phase-transfer catalysts to find one with optimal solubility and transfer properties for your system. 2. Increase the stirring speed to create a finer emulsion and increase the interfacial surface area. |
| Low Yield of Aldehyde | 1. Catalyst Poisoning: Impurities in the reaction mixture can deactivate the catalyst. 2. Suboptimal Reaction Conditions: The temperature or pH may not be ideal. | 1. Ensure the purity of all reagents and solvents. 2. Optimize the reaction temperature and pH of the aqueous phase. |
Visualizations
Experimental Workflow for Cobalt-Catalyzed Aerobic Oxidation
Caption: Workflow for Cobalt-Catalyzed Oxidation.
Troubleshooting Logic for Low Yield in Grignard Synthesis
Caption: Troubleshooting Low Yield in Grignard Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. The influence of solvent composition on the coordination environment of the Co/Mn/Br based para-xylene oxidation catalyst as revealed by EPR and ESEEM spectroscopy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2004039498A2 - Recovery process - Google Patents [patents.google.com]
- 6. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Identifying byproducts in 3,4-Dimethylbenzaldehyde synthesis by GC-MS
Guide Objective: This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethylbenzaldehyde. The focus is on the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS), ensuring the final product meets high purity standards required for applications in pharmaceuticals, polymers, and fine chemicals.[1][2]
Section 1: Synthesis Routes & Expected Byproducts (FAQs)
Understanding the reaction mechanism is the first step in predicting and identifying potential impurities. The choice of synthesis route directly dictates the likely byproduct profile.
Q1: What are the most common industrial methods for synthesizing this compound?
There are two primary routes favored for their efficiency and scalability:
-
Vilsmeier-Haack Reaction: This is a formylation reaction where an electron-rich arene, in this case, o-xylene, reacts with a Vilsmeier reagent (typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) to yield the target aldehyde.[3][4][5] This method is widely used due to its effectiveness with activated aromatic rings.[6]
-
Oxidation of 3,4-Dimethylbenzyl Alcohol: This route involves the selective oxidation of the primary alcohol, 3,4-dimethylbenzyl alcohol, to the corresponding aldehyde.[7] This is a critical transformation in organic synthesis, but care must be taken to prevent over-oxidation.[8][9]
A less common but viable alternative is the formylation of 4-bromo-o-xylene via a Grignard reaction.[10]
Q2: I'm using the Vilsmeier-Haack reaction with o-xylene. What byproducts should I be looking for?
The Vilsmeier-Haack reaction is generally selective, but side reactions can occur. Your primary concerns should be:
-
Isomeric Aldehydes: The formylation of o-xylene can also produce the isomeric 2,3-Dimethylbenzaldehyde . Although the 3,4-isomer is typically the major product due to electronic and steric effects, the presence of the 2,3-isomer is common.[4] Their boiling points are very close, making separation by distillation challenging and requiring robust chromatographic analysis.[1]
-
Unreacted o-Xylene: Incomplete reaction will result in the starting material carrying through the workup.
-
Residual DMF: The solvent and Vilsmeier reagent precursor, DMF, can be present if the post-reaction quenching and extraction are not thorough.
-
Chlorinated Intermediates: Trace amounts of chlorinated species from the Vilsmeier reagent can sometimes be detected, although they are typically hydrolyzed during workup.
Q3: My synthesis involves the oxidation of 3,4-Dimethylbenzyl alcohol. What are the expected impurities?
This route is prone to issues of incomplete reaction or over-oxidation. Key byproducts include:
-
Unreacted 3,4-Dimethylbenzyl Alcohol: The starting material is the most common impurity if the oxidation is not driven to completion.
-
3,4-Dimethylbenzoic Acid: This is the product of over-oxidation. Aldehydes are susceptible to further oxidation, especially if strong oxidizing agents like potassium permanganate (KMnO₄) are used or if reaction conditions are not carefully controlled.[9] Milder, more selective reagents are preferred to minimize this.
-
Side-Products from Oxidant: Depending on the chosen oxidant (e.g., PCC, PDC, TEMPO-based systems), byproducts related to the reagent itself might be present.[7][11]
Section 2: GC-MS Troubleshooting & Optimization
A well-developed GC-MS method is critical for accurately resolving and identifying the main product and its trace impurities.
Workflow for Troubleshooting GC-MS Byproduct Analysis
Caption: A logical workflow for troubleshooting common GC-MS issues.
Q4: My this compound peak is tailing significantly. What's the cause and solution?
Cause: Peak tailing for an aldehyde, which is a polar compound, is most often caused by unwanted interactions with "active sites" within the GC system. These sites can be found on:
-
The Inlet Liner: Glass wool or imperfections on the liner surface can contain acidic silanol groups that strongly interact with the aldehyde's carbonyl group.
-
The GC Column: Degradation of the column's stationary phase can expose active sites on the fused silica tubing.
Solutions:
-
Use a Deactivated Inlet Liner: Always use a high-quality, deactivated liner. If you are using glass wool, ensure it is also deactivated.
-
Perform Inlet Maintenance: Regularly replace the liner and septum to prevent the buildup of non-volatile residues.
-
Column Conditioning: Before analysis, condition your column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.
-
Trim the Column: If the front end of the column is contaminated, trimming 10-15 cm from the inlet side can restore peak shape.
Q5: I can't separate the 3,4- and 2,3-Dimethylbenzaldehyde isomers. How can I improve resolution?
Cause: Isomers with similar boiling points and polarities are challenging to separate. Your current GC method may not have sufficient resolving power.
Solutions:
-
Decrease the Oven Temperature Ramp Rate: A slower ramp rate (e.g., 2-5 °C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
Use a Longer GC Column: Doubling the column length (e.g., from 30 m to 60 m) doubles the theoretical plates and can provide the necessary resolution.
-
Select a Different Stationary Phase: If you are using a standard non-polar column (like a DB-5ms), switching to a more polar phase (e.g., a wax column or a phase with higher phenyl content) can alter the elution order and improve separation based on differences in polarity rather than just boiling point.
Q6: I'm seeing many "ghost peaks" in my blank runs. Where are they coming from?
Cause: Ghost peaks are typically the result of carryover from a previous injection or contamination in the system.
Solutions:
-
Run a Bakeout: After a run with a high-concentration sample, run a high-temperature bakeout of the inlet and column (do not exceed the column's maximum temperature limit) to strip contaminants.
-
Check Your Solvent: Ensure the solvent you are using for sample dilution and needle washes is of high purity. Inject a solvent blank to confirm its cleanliness.
-
Septum Bleed: Old or low-quality septa can release siloxanes when heated, which appear as regularly spaced peaks in the chromatogram. Replace the septum with a high-quality, low-bleed version.
Section 3: Interpreting Mass Spectra
Correctly interpreting the mass spectrum is essential for positive identification of byproducts.
Q7: What are the key mass fragments for this compound?
The mass spectrum of this compound is characterized by several key ions. Analysis of its electron ionization (EI) mass spectrum from the NIST database provides the following major fragments.[12][13]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
| 134 | [C₉H₁₀O]⁺˙ | Molecular Ion (M⁺˙) . Its presence confirms the molecular weight. |
| 133 | [M-H]⁺ | Base Peak . Loss of a single hydrogen atom, typically from the aldehyde group, forms this very stable acylium-type ion. This is the most abundant ion. |
| 105 | [M-CHO]⁺ or [C₈H₉]⁺ | Loss of the formyl radical (-CHO). This points to a benzaldehyde structure. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |
Q8: How can I distinguish between this compound and an impurity like 3,4-Dimethylbenzoic acid on the MS?
While they should be well-separated by GC, their mass spectra are also distinct:
-
This compound (MW: 134.18 g/mol ):
-
3,4-Dimethylbenzoic Acid (MW: 150.17 g/mol ):
-
Molecular Ion (M⁺˙) at m/z 150 .
-
Base Peak often at m/z 135 ([M-OH]⁺), representing the loss of the hydroxyl group.
-
A significant fragment at m/z 105 from the loss of a carboxyl group (-COOH).
-
Q9: I see a peak at MW 136. What could it be?
A peak with a molecular weight of 136 g/mol , two mass units higher than your product, is highly indicative of the corresponding alcohol.
-
3,4-Dimethylbenzyl Alcohol (MW: 136.19 g/mol ): This is your unreacted starting material if you are performing an oxidation reaction.[14] Its mass spectrum will show a molecular ion at m/z 136 , and a prominent fragment from the loss of water ([M-H₂O]⁺) or a hydroxyl radical ([M-OH]⁺).
Section 4: Recommended GC-MS Protocol
This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.
Step-by-Step GC-MS Analysis Protocol
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Vortex until fully dissolved.
-
Transfer ~1.5 mL of the solution into a 2 mL autosampler vial.
-
-
GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) | A standard non-polar column provides good separation for aromatic compounds based on boiling point. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to avoid overloading the column. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading from the high concentration of the main product, ensuring better peak shape for trace impurities. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min | A general-purpose program that can be adjusted. A slower ramp may be needed to resolve isomers.[15] |
| MS Source Temp | 230 °C | Standard temperature for EI source. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns for library matching.[15] |
| Scan Range | m/z 40 - 450 | Covers the mass range of expected products and byproducts. |
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
For each peak, review the mass spectrum.
-
Perform a library search against the NIST/Wiley mass spectral database for tentative identification.
-
Manually interpret the fragmentation pattern to confirm the identity, especially for isomers that may have similar library hits.
-
Calculate the relative percentage of each impurity using the peak area normalization method.
-
References
- 1. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 13. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 14. 3,4-Dimethylbenzyl alcohol | C9H12O | CID 23407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Column chromatography conditions for purifying 3,4-Dimethylbenzaldehyde
An in-depth guide to the purification of 3,4-Dimethylbenzaldehyde, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges of column chromatography for this specific compound. Authored from the perspective of a Senior Application Scientist, this document combines foundational theory with practical, field-tested protocols and troubleshooting advice.
Technical Support Center: Purifying this compound
Welcome to the technical support guide for the column chromatographic purification of this compound. This document is designed to provide both a robust standard protocol and a detailed troubleshooting guide to address the specific challenges associated with this compound, such as potential instability on silica gel and separation from closely-related impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the setup of chromatographic purification for this compound.
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most effective stationary phase is silica gel , typically with a particle size of 40-63 µm (230-400 mesh).[1] However, a critical consideration is the inherent acidity of standard silica gel. Aldehydes can be sensitive to acid, which may lead to degradation or the formation of byproducts over the extended time the compound is on the column.[2][3] If you observe streaking on your TLC plate or recover a lower-than-expected yield, consider using deactivated silica. You can easily prepare this by eluting the packed column with a solvent mixture containing 1-2% triethylamine before loading your sample.[4]
Q2: How do I select the optimal mobile phase (eluent)?
A2: The choice of mobile phase is critical and must be determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[5] For a moderately polar compound like this compound, a solvent system of Hexane/Ethyl Acetate is the industry standard.
The goal is to find a solvent ratio that provides a retention factor (Rf) of 0.25-0.35 for this compound.[3][5] This Rf value ensures that the compound interacts sufficiently with the stationary phase for separation to occur, but does not require excessively large volumes of solvent to elute, which would lead to band broadening and poor resolution.
-
If your compound's Rf is too high (>0.4): The eluent is too polar. Increase the proportion of hexane.
-
If your compound's Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate.
Q3: What are the common impurities I should be trying to separate?
A3: The impurity profile depends heavily on the synthetic route. Common impurities include:
-
Starting Materials: Unreacted o-xylene, a common precursor, is very non-polar and will elute quickly.[6]
-
Oxidation Products: The corresponding carboxylic acid, 3,4-dimethylbenzoic acid, is a frequent impurity due to air oxidation.[2] This compound is highly polar and will typically remain at the baseline (Rf ≈ 0) in standard hexane/ethyl acetate systems, making it easy to separate.
-
Isomeric Impurities: Synthesis from o-xylene can also produce other isomers, such as 2,3-dimethylbenzaldehyde.[6] These isomers often have very similar polarities to the desired product, making separation the primary challenge. Achieving separation may require testing different solvent systems or using a very long column with a shallow elution gradient.[7]
Q4: How can I visualize the compound on a TLC plate and in my collected fractions?
A4: this compound contains a conjugated aromatic system, making it strongly absorbent of ultraviolet (UV) light. It can be easily visualized using a UV lamp at a wavelength of 254 nm, where it will appear as a dark spot on a fluorescent TLC plate.[1] This is a non-destructive method and is ideal for monitoring both the reaction progress and the column fractions.
Section 2: Experimental Protocols
These protocols provide step-by-step instructions for a standard purification workflow.
Protocol 2.1: TLC Analysis for Eluent Selection
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a 254 nm UV lamp.
-
Calculate the Rf value for your target compound and select the solvent system that places it between 0.25 and 0.35.
Protocol 2.2: Column Packing and Sample Loading
This protocol describes the "slurry packing" method, which is highly reliable for achieving a homogenous column bed.
-
Preparation: Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude sample weight).[5] Secure it vertically with a clamp. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Slurry Creation: In a beaker, weigh out the required amount of silica gel. Add your chosen starting eluent and stir to create a homogenous, pourable slurry without air bubbles.
-
Packing: With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to encourage even packing and remove air bubbles. Add more eluent as needed, never allowing the top of the silica bed to run dry.
-
Equilibration: Once all the silica has settled, add a final layer of sand on top to protect the silica bed. Wash the column with 2-3 column volumes of the eluent to ensure it is fully equilibrated. Drain the solvent until it is just level with the top of the sand layer.
-
Sample Loading:
-
Wet Loading (Recommended for this compound): Dissolve your crude product in the absolute minimum amount of the eluent solvent.[8] Using a pipette, carefully apply this concentrated solution to the top of the column. Open the stopcock and allow the sample to absorb onto the silica, then carefully add fresh eluent.
-
Dry Loading (For samples poorly soluble in the eluent): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (1-2x the mass of your sample) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[4][8] Carefully add this powder to the top of the packed column.
-
Section 3: Troubleshooting Guide
This guide is structured to provide direct answers to specific problems encountered during the purification process.
Problem: My compound is streaking down the TLC plate and the column.
-
Probable Cause: Compound degradation on the acidic silica gel.[9] Aldehydes are prone to this.
-
Solution: Deactivate the silica gel. Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine.[4] This neutralizes the acidic sites. Run the rest of the column with this modified eluent.
Problem: I see two spots very close together on the TLC, and my fractions are all mixed.
-
Probable Cause: You are likely dealing with isomers (e.g., this compound and 2,3-dimethylbenzaldehyde) which have very similar polarities.
-
Solution 1 (Optimize Eluent): Test different solvent systems. Sometimes, switching the non-polar solvent (e.g., from hexane to toluene) or the polar solvent (from ethyl acetate to diethyl ether) can alter the specific interactions and improve separation.[3]
-
Solution 2 (Use a Gradient): Start the elution with a less polar solvent system than your TLC conditions (e.g., an Rf of ~0.15-0.2).[4] After the first compound begins to elute, gradually increase the polarity of the mobile phase by slowly adding more ethyl acetate. This "pushes" the second, more polar compound off faster, increasing the separation between them.
Problem: My compound is not coming off the column.
-
Probable Cause 1: The eluent is not polar enough.
-
Solution 1: Gradually increase the polarity of your eluent (increase the percentage of ethyl acetate). Monitor the output with TLC.
-
Probable Cause 2: The compound has irreversibly decomposed or oxidized on the column.[9]
-
Solution 2: Confirm your compound's stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (degradation product) appears at the baseline.[9] If it is unstable, use deactivated silica or an alternative like alumina.[3]
Problem: My compound eluted immediately after I loaded the sample (in the first few fractions).
-
Probable Cause: The mobile phase is far too polar, or you loaded your sample in too much of a strong solvent (like dichloromethane).[10]
-
Solution: Re-develop your mobile phase using TLC to find a system where the Rf is ~0.25. When loading, use the absolute minimum volume of solvent. If your sample is not soluble in the eluent, use the dry loading method.[8]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, provides high surface area for interaction.[5] |
| Mobile Phase | Hexane / Ethyl Acetate | Provides a wide tunable polarity range suitable for benzaldehydes.[3] |
| Target Rf Value | 0.25 - 0.35 | Optimal balance between column retention and elution volume.[4][5] |
| Sample Loading | ~20-50 g silica per 1 g crude | Prevents column overloading, which causes poor separation.[5] |
| Visualization | UV Light (254 nm) | Non-destructive and highly sensitive for aromatic aldehydes.[1] |
Section 4: Visual Workflows
Chromatography Workflow
This diagram outlines the standard operational sequence for purifying this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 7. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. halocolumns.com [halocolumns.com]
Technical Support Center: Recrystallization of 3,4-Dimethylbenzaldehyde and Its Derivatives
Welcome to the technical support center for the recrystallization of 3,4-Dimethylbenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this important class of compounds. The information herein is grounded in fundamental chemical principles and validated by field experience to ensure you can achieve the highest purity for your materials.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the recrystallization of this compound and its derivatives.
Q1: What are the best starting solvents for recrystallizing this compound?
A1: this compound is a largely non-polar aromatic aldehyde.[1] A good starting point for solvent selection is based on the "like dissolves like" principle.[2] It is soluble in many organic solvents like ether, chloroform, and toluene, and insoluble in water.[1][3] For recrystallization, an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]
Commonly successful solvent systems include:
-
Single Solvents: Ethanol, methanol, isopropanol, or toluene can be effective.[3][6]
-
Solvent Pairs: A mixture of a soluble solvent and an anti-solvent is often highly effective. Common pairs include ethanol/water, methanol/water, or toluene/hexane.[2] You would dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy, then reheat to clarify before cooling.
Q2: My this compound derivative is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7][8] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a high degree.[9][10]
Here are immediate troubleshooting steps:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of the primary solvent to decrease saturation.[7][9]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Rapid cooling encourages oiling out.[9][11]
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.[7][12]
-
Seed Crystals: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.[7][13]
Q3: I'm getting very low recovery after recrystallization. What are the likely causes?
A3: Low yield is a common issue and can stem from several factors:
-
Using Too Much Solvent: This is the most frequent cause.[7][9] An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.[11]
-
Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature can leave product in the mother liquor.[11]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
To improve yield, use the minimum amount of hot solvent necessary for dissolution and ensure the solution is thoroughly cooled in an ice bath before filtration.[14]
Q4: What are the key safety precautions when working with this compound and its recrystallization solvents?
A4: Always consult the Safety Data Sheet (SDS) for any chemical you are using.[15][16][17]
-
This compound: It is sensitive to air and can be an irritant.[15][18] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][19]
-
Solvents: Many organic solvents are flammable and have associated health risks. Avoid open flames and ensure proper ventilation.
II. In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming more persistent recrystallization challenges.
Guide 1: Systematic Solvent Selection Protocol
Choosing the right solvent is the most critical step for a successful recrystallization.[2][4] This protocol provides a systematic approach.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound derivative into several small test tubes.
-
Room Temperature Test: To each tube, add a different potential solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise, up to about 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be useful as part of a solvent pair.
-
Hot Solubility Test: For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves. Record the approximate volume of solvent used.
-
Cooling Test: Once dissolved, remove the test tubes from the heat and allow them to cool to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form.
-
Evaluation: The ideal solvent will dissolve the compound completely when hot but will result in the formation of a large quantity of crystals upon cooling.
Data Interpretation Table: Solvent Screening Results
| Solvent Tested | Solubility at RT (25°C) | Solubility at Boiling | Crystal Formation on Cooling | Suitability |
| Water | Insoluble | Insoluble | None | Poor (Potential anti-solvent) |
| Ethanol | Sparingly Soluble | Soluble | Good quantity of crystals | Good Candidate |
| Toluene | Soluble | Very Soluble | Poor crystal formation | Poor (Consider for solvent pair) |
| Hexane | Insoluble | Sparingly Soluble | Some crystals, may oil out | Moderate (Consider for solvent pair) |
Guide 2: Overcoming Persistent "Oiling Out"
When simple troubleshooting fails, a more systematic approach is needed to prevent oiling out. The core issue is that the supersaturated solution's temperature is above the melting point of the solute.[7][10]
Causality and Advanced Solutions
-
High Impurity Load: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[7][20]
-
Solution: Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
-
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high.
-
Solution: Choose a solvent with a lower boiling point. For example, if you are using toluene (boiling point ~111°C), try switching to ethyl acetate (boiling point ~77°C) if solubility permits.
-
-
Kinetic vs. Thermodynamic Control: Crystal formation is a kinetically slower process than liquid-liquid phase separation (oiling out).[8]
-
Solution: Drastically slow down the cooling rate. After dissolving the compound in hot solvent, place the flask in a large beaker of hot water and allow the entire system to cool to room temperature overnight. This provides more time for nucleation and ordered crystal growth.
-
Workflow for Troubleshooting Oiling Out
Caption: Decision workflow for troubleshooting oiling out.
Guide 3: The Impact of Substituents on Recrystallization
The nature and position of other functional groups on the benzaldehyde ring can dramatically affect solubility and crystal lattice energy, influencing the ease of recrystallization.
-
Electron-Donating Groups (e.g., -OCH₃, -NR₂): These groups can increase the polarity and hydrogen bonding capacity of the molecule, often making them more soluble in polar solvents like alcohols.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups can increase dipole-dipole interactions and potentially lead to stronger crystal lattice forces.[21] This may require more polar solvents to disrupt the crystal lattice.
-
Bulky Groups: Large substituents can disrupt efficient crystal packing, potentially leading to lower melting points and a higher tendency to oil out.[22]
When working with a new derivative, consider the electronic and steric properties of the substituents to guide your initial solvent choice. For instance, a highly polar nitro-substituted derivative might recrystallize well from acetic acid or an ethanol/water mixture, while a less polar derivative with alkyl chains might be better suited for a toluene/hexane system. The strength of push/pull electronic groups on para-substituted benzaldehyde derivatives has been shown to affect interactions with macromolecules, a principle that can be extended to crystal packing.[23]
III. Polymorphism in Benzaldehyde Derivatives
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a factor in the recrystallization of complex organic molecules.[24] Different polymorphs can have different solubilities, melting points, and stability.
Q: I repeated a recrystallization and got different-looking crystals with a different melting point. Why?
A: You may have isolated a different polymorph. The formation of a specific polymorph can be influenced by:
-
The choice of solvent.
-
The rate of cooling.
-
The temperature at which crystallization occurs.
If consistent crystalline form is critical (e.g., in pharmaceutical development), it is essential to control these variables precisely. Characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can be used to identify and differentiate polymorphs.
IV. References
-
This compound - Solubility of Things. (n.d.). Retrieved from Google Search.
-
This compound 98 5973-71-7. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - this compound. (2021, December 25). Fisher Scientific. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - this compound. (2025, October 30). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--
-
Safety Data Sheet - this compound. (2014, June 25). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from Google Search.
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from --INVALID-LINK--
-
This compound (3,4-DBAL). (n.d.). Mitsubishi Gas Chemical Company, Inc. Retrieved from --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from --INVALID-LINK--
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Recrystallization I. (n.d.). University of Arizona. Retrieved from --INVALID-LINK--
-
Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. (n.d.). Carl ROTH. Retrieved from --INVALID-LINK--
-
Substituent Effects on the Crystal Structures of Salts. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from --INVALID-LINK--
-
Synthesis and polymorphism evaluation of the 3,5-bis(decyloxy)benzaldehyde. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Evaluation of the Lattice Energy of the Two-Component Molecular Crystals. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from --INVALID-LINK--
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
Recrystallization pointers. (2024, April 29). Reddit. Retrieved from --INVALID-LINK--
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved from --INVALID-LINK--
-
Lattice Energies of Crystals. (2023, November 6). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences. Retrieved from --INVALID-LINK--
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014, August 4). Reddit. Retrieved from --INVALID-LINK--
-
Substituent Effects in CH Hydrogen Bond Interactions. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--
-
How to avoid the formation of oil droplets during recrystallization?. (2014, June 30). ResearchGate. Retrieved from --INVALID-LINK--
-
Isolation and Purification of Organic Compounds Recrystallization. (n.d.). University of Arizona. Retrieved from --INVALID-LINK--
-
This compound Product Description. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Common Solvents Used in Organic Chemistry: Table of Properties. (n.d.). ACS Division of Organic Chemistry. Retrieved from --INVALID-LINK--
-
High purity 3,4-dimethyl benzaldehyde preparation method. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
A process for preparation of this compound. (2016, May 12). Google Patents. Retrieved from --INVALID-LINK--
-
Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024, March 28). PubMed. Retrieved from --INVALID-LINK--
-
Lattice Energy. (n.d.). BYJU'S. Retrieved from --INVALID-LINK--
-
Benzaldehyde, 3,4-dimethyl-. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Benzaldehyde. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Benzaldehyde Derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. westliberty.edu [westliberty.edu]
- 18. 5973-71-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. 3,4-二甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 20. reddit.com [reddit.com]
- 21. Substituent Effects in CH Hydrogen Bond Interactions: Linear Free Energy Relationships and Influence of Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dimethylbenzaldehyde
Welcome to the technical support center for the synthesis of 3,4-Dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up their synthesis of this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental workflow and achieve high-yield, high-purity results.
Introduction
This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its production on a larger scale, however, can present several challenges, from managing reaction exotherms to controlling the formation of isomeric impurities. This guide provides a structured approach to troubleshooting the most common synthetic routes, ensuring a robust and reproducible process.
Common Synthetic Routes and Key Decision Points
The choice of synthetic route is a critical first step in scaling up the production of this compound. The most prevalent methods include the formylation of o-xylene and the oxidation of a pre-functionalized precursor.
Caption: Key synthetic pathways to this compound from o-xylene.
Troubleshooting Guide: Gattermann-Koch Formylation
The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds.[3][4] It involves the use of carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.[3][4]
Q1: My Gattermann-Koch reaction is showing low conversion of o-xylene. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Gattermann-Koch reaction is a common issue and can often be attributed to several factors:
-
Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure that your AlCl₃ is fresh and handled under strictly anhydrous conditions. The presence of even trace amounts of water can deactivate the catalyst.
-
Purity of Reagents: The purity of your starting materials, including o-xylene and the solvents used, is crucial. Water and other nucleophilic impurities can compete with the aromatic ring for the electrophile, reducing the yield of the desired product.
-
Gas Dispersion: The reaction is heterogeneous, involving a gas (CO) and a liquid phase. Inefficient mixing will lead to poor mass transfer of carbon monoxide into the reaction mixture. On a larger scale, ensure your reactor is equipped with a high-efficiency gas dispersion impeller.
-
Reaction Temperature: The reaction is typically run at low temperatures (-10 to 0 °C) to minimize side reactions.[5] Deviations from the optimal temperature range can lead to the formation of byproducts and reduced yield.
Troubleshooting Workflow: Gattermann-Koch
Caption: Decision tree for troubleshooting low conversion in Gattermann-Koch formylation.
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
A2: The formylation of o-xylene can potentially yield two isomers: this compound and 2,3-dimethylbenzaldehyde. The formation of the undesired 2,3-isomer is a common problem.
-
Steric Hindrance: The methyl groups in o-xylene direct the incoming electrophile to the ortho and para positions. The formation of this compound is generally favored due to less steric hindrance compared to the 2,3-isomer.
-
Catalyst System: The choice and composition of the Lewis acid catalyst system can influence selectivity. Some patent literature suggests the use of mixed Lewis acid systems or specific co-catalysts to enhance selectivity.[5]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
| Parameter | Effect on Selectivity | Recommended Action |
| Temperature | Lower temperatures generally favor the 3,4-isomer. | Maintain reaction temperature between -10 and 0 °C.[5] |
| Catalyst | The nature of the Lewis acid can impact isomer distribution. | Experiment with mixed Lewis acid systems (e.g., AlCl₃/BF₃). |
| Reaction Time | Longer reaction times can sometimes lead to isomerization. | Monitor the reaction progress and quench once the desired conversion is reached. |
Troubleshooting Guide: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is another effective method for formylating electron-rich aromatic compounds.[6][7] It utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9]
Q3: The formation of the Vilsmeier reagent seems incomplete or sluggish. What could be the issue?
A3: The formation of the Vilsmeier reagent (a chloromethyliminium salt) is a critical first step.[6]
-
Reagent Quality: The purity of both DMF and POCl₃ is paramount. Old or improperly stored DMF can contain dimethylamine and formic acid, which can interfere with the reaction. POCl₃ is highly reactive with water and should be handled accordingly.
-
Addition Temperature: The reaction between DMF and POCl₃ is exothermic. The temperature should be carefully controlled during the addition of POCl₃ to DMF, typically at 0 °C or below, to prevent decomposition of the reagent.
-
Stoichiometry: Ensure the correct stoichiometric ratio of DMF to POCl₃ is used. An excess of DMF can sometimes be used as a solvent.
Q4: My Vilsmeier-Haack reaction is giving a low yield of this compound, and the workup is problematic.
A4: Low yields in the Vilsmeier-Haack reaction can be due to several factors, and the workup requires careful handling.
-
Reaction with o-Xylene: o-Xylene is only moderately activated towards electrophilic substitution. The Vilsmeier reagent is a relatively weak electrophile, so the reaction may require elevated temperatures to proceed at a reasonable rate.[8] However, too high a temperature can lead to decomposition.
-
Hydrolysis: The intermediate iminium salt must be hydrolyzed to the aldehyde.[9] This is typically done by quenching the reaction mixture with ice-water or a basic solution (e.g., sodium acetate). Incomplete hydrolysis will result in a lower yield of the final product.
-
Emulsion Formation: During the aqueous workup, emulsions can form, making the separation of the organic and aqueous layers difficult. The use of a brine wash can help to break up emulsions.
Experimental Protocol: Vilsmeier-Haack Formylation of o-Xylene
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 1 hour at room temperature.
-
Formylation: Add o-xylene to the freshly prepared Vilsmeier reagent. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Add a saturated solution of sodium acetate to neutralize the mixture. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Troubleshooting Guide: Oxidation of 3,4-Dimethylbenzyl Alcohol/Chloride
This two-step approach involves the initial formation of a benzyl alcohol or benzyl chloride intermediate, followed by oxidation to the aldehyde.
Q5: The chloromethylation of o-xylene is producing a complex mixture of products. How can I improve the selectivity?
A5: Chloromethylation is known to be a challenging reaction to control.
-
Byproducts: The reaction can produce bis-chloromethylated products and polymeric materials. Using a mild chloromethylating agent and carefully controlling the stoichiometry can minimize these side reactions.
-
Catalyst: The use of a phase-transfer catalyst has been shown to improve the yield and selectivity of the chloromethylation of o-xylene.[10]
Q6: The oxidation of 3,4-dimethylbenzyl alcohol to the aldehyde is resulting in over-oxidation to the carboxylic acid. How can I prevent this?
A6: Over-oxidation is a common problem in the synthesis of aldehydes.
-
Choice of Oxidant: The use of a mild and selective oxidizing agent is crucial. Reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions are often used for this transformation.[11] For larger scale operations, catalytic oxidation methods using a suitable catalyst and a co-oxidant can be more practical.
-
Reaction Conditions: Careful control of the reaction temperature and time is essential to prevent over-oxidation. The reaction should be monitored closely and quenched as soon as the starting material has been consumed.
| Oxidizing Agent | Advantages | Disadvantages |
| PCC | High selectivity for aldehydes. | Stoichiometric use of a chromium reagent. |
| Swern Oxidation | Mild conditions, high yields. | Requires low temperatures, produces dimethyl sulfide as a byproduct. |
| Catalytic Oxidation | More environmentally friendly for large scale. | May require optimization of catalyst and reaction conditions. |
Frequently Asked Questions (FAQs)
Q: What is the boiling point of this compound? A: The boiling point of this compound is approximately 226 °C at atmospheric pressure.
Q: What is a suitable solvent for the purification of this compound by recrystallization? A: this compound is a liquid at room temperature, so purification is typically achieved by vacuum distillation.[5] If a solid derivative is prepared for purification, a mixed solvent system of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) could be explored.
Q: Are there any specific safety precautions I should take when working with the reagents for these syntheses? A: Yes, many of the reagents used are hazardous.
-
POCl₃: is highly corrosive and reacts violently with water.
-
AlCl₃: is a moisture-sensitive solid that can release HCl gas upon contact with water.
-
Carbon Monoxide: is a toxic gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 5973-71-7 [chemicalbook.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. The product formed in GattermannKoch reaction from class 12 chemistry CBSE [vedantu.com]
- 5. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. sid.ir [sid.ir]
- 11. m.youtube.com [m.youtube.com]
Handling and safety precautions for 3,4-Dimethylbenzaldehyde
Welcome to the technical support resource for 3,4-Dimethylbenzaldehyde (CAS No. 5973-71-7). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this chemical in a laboratory setting. The following question-and-answer format directly addresses potential issues and provides scientifically grounded explanations for the recommended procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, also known as o-xylene-4-carboxaldehyde, is a benzaldehyde derivative.[1][2] In a research and development context, it serves as a versatile intermediate and building block in organic synthesis. Its applications include the synthesis of novel compounds in drug discovery, the development of agricultural chemicals, and its use as an additive for resins.[1][3]
Q2: I've seen conflicting information about the hazards of this compound. Is it considered a hazardous substance?
This is a critical point of inquiry. There is some discrepancy in the classification of this compound across different suppliers and databases. While some Safety Data Sheets (SDS) from major suppliers state that it is not classified as a hazardous substance under OSHA or GHS regulations[4][5], other sources, such as the European Chemicals Agency (ECHA) inventory, show that a minority of notifiers have classified it with warnings for skin, eye, and respiratory irritation (H315, H319, H335).[6]
Scientist's Note: Given this ambiguity, it is best practice to handle this compound with a degree of caution as if it were an irritant. Always consult the specific SDS provided with your product and handle it in accordance with good industrial hygiene and safety practices.[7] The toxicological properties have not been fully investigated.[4][7]
Q3: What are the key physical and chemical properties I should be aware of?
Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [5][6][7] |
| Molecular Weight | 134.17 g/mol | [6] |
| Appearance | Clear colorless to light yellow liquid | [4][7][8] |
| Boiling Point | 226 - 233 °C | [4][8][9] |
| Melting Point | 0 °C | [8] |
| Specific Gravity | 1.012 g/mL at 25 °C | [1][4] |
| Solubility | Insoluble in water. Soluble in ethanol, ether, toluene. | [1] |
| Vapor Pressure | 0.1 mmHg at 25°C | [8] |
Q4: Are there any specific storage conditions I need to follow?
Yes, proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety. It is described as being air-sensitive.[4][5][7] Therefore, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][5][8][10] Some suppliers recommend storing under an inert gas.[2] Avoid exposure to air and incompatible materials.[4]
Section 2: Troubleshooting and Experimental Protocols
This section provides step-by-step guidance for handling specific situations you may encounter during your experiments.
Personal Protective Equipment (PPE) Protocol
Issue: Uncertainty about the appropriate level of PPE.
Solution: Due to the conflicting hazard information, a cautious approach to PPE is warranted. The following workflow outlines the recommended PPE for handling this compound.
Caption: Recommended PPE for handling this compound.
Accidental Exposure Protocol
Issue: Accidental contact with skin, eyes, or inhalation of vapors.
Solution: Immediate and appropriate first aid is critical. Follow these steps based on the type of exposure.[7][8][11]
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Spill Cleanup Protocol
Issue: A small-scale spill of this compound in the lab.
Solution: For minor spills, a trained individual can safely manage the cleanup by following a systematic procedure.
Caption: Workflow for cleaning up a minor chemical spill.
Causality in Spill Management:
-
Why inert absorbent material? Materials like sand, silica gel, or vermiculite are chemically unreactive and will not react hazardously with the benzaldehyde.[4][13] Do not use combustible materials like paper towels.[13]
-
Why work from the outside in? This technique prevents the spill from spreading further.[14]
-
Why spark-proof tools? Although this compound has a high boiling point, this is a general good practice for handling organic liquids to prevent ignition from a static discharge or spark.[12]
Section 3: Incompatibilities and Hazard Management
Q5: What chemicals or conditions should I avoid when working with this compound?
To prevent hazardous reactions, avoid contact with the following:
-
Strong oxidizing agents: These can react exothermically with aldehydes.[4][5][7]
-
Air: The compound is noted to be air-sensitive, which can lead to gradual oxidation, potentially forming the corresponding carboxylic acid.[4][5][7]
-
Ignition sources: While not highly flammable, keeping it away from open flames, sparks, and hot surfaces is a standard precaution for organic chemicals.[10]
Q6: What are the hazardous decomposition products?
Upon thermal decomposition or combustion, this compound can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[4][7] In case of a fire, firefighters should wear self-contained breathing apparatus (SCBA).[4][5][7] Suitable extinguishing media include water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4][5][7]
References
- 1. This compound | 5973-71-7 [chemicalbook.com]
- 2. This compound | 5973-71-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. mgc-europe.de [mgc-europe.de]
- 9. 3,4-dimethyl benzaldehyde, 5973-71-7 [thegoodscentscompany.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. echemi.com [echemi.com]
- 13. jk-sci.com [jk-sci.com]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Validation & Comparative
A Researcher's Guide to the 1H NMR Interpretation of 3,4-Dimethylbenzaldehyde
For professionals engaged in drug development, organic synthesis, and materials science, the precise structural elucidation of small molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level fingerprint of a molecule's structure. This guide offers an in-depth, comparative analysis of the ¹H NMR spectrum of 3,4-Dimethylbenzaldehyde, designed to move beyond a superficial reading of spectral data to a deeper understanding of the underlying chemical principles.
This document is structured to provide not just the "what" but the "why" behind the spectral features of this compound. We will dissect the spectrum by predicting the chemical shifts and coupling patterns based on fundamental principles and then compare these predictions with experimental data. This comparative approach is crucial for developing a robust understanding of how subtle changes in molecular structure are reflected in the NMR spectrum. We will also provide a detailed experimental protocol and comparisons with isomeric and related structures to build a comprehensive analytical framework.
The Foundational Principles: Understanding Substituent Effects in Benzaldehydes
The ¹H NMR spectrum of a substituted benzaldehyde is a rich source of structural information. The chemical shifts of the aldehydic and aromatic protons, along with their coupling patterns, are exquisitely sensitive to the nature and position of substituents on the benzene ring.[1]
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methyl (-CH₃) and methoxy (-OCH₃) groups, increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density creates a shielding effect, causing the nearby protons to resonate at a lower chemical shift (upfield). Conversely, EWGs, like nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density of the ring, leading to a deshielding effect and a downfield shift in the proton resonances.
In this compound, we have two electron-donating methyl groups and an electron-withdrawing aldehyde group. The interplay of these groups dictates the final chemical environment and, consequently, the ¹H NMR spectrum of the molecule.
Analysis of the ¹H NMR Spectrum of this compound
The structure of this compound presents a unique set of protons, each with a distinct chemical environment. A systematic analysis of its ¹H NMR spectrum involves the individual assessment of the aldehydic proton, the aromatic protons, and the methyl protons.
Experimental Data at a Glance
The following table summarizes the experimentally determined ¹H NMR spectral data for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | 9.96 | Singlet (s) | - | 1H |
| Aromatic (H-2) | 7.66 | Singlet (s) | - | 1H |
| Aromatic (H-6) | 7.63 | Doublet (d) | 7.5 | 1H |
| Aromatic (H-5) | 7.30 | Doublet (d) | 8.0 | 1H |
| Methyl (-CH₃ at C4) | 2.36 | Singlet (s) | - | 3H |
| Methyl (-CH₃ at C3) | 2.35 | Singlet (s) | - | 3H |
Experimental data obtained from a 500 MHz spectrum in CDCl₃.[1]
Detailed Interpretation
-
The Aldehydic Proton (9.96 ppm): The proton of the aldehyde group is the most deshielded proton in the molecule, appearing as a sharp singlet at 9.96 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. Its singlet multiplicity arises from the absence of any neighboring protons within a three-bond range.
-
The Aromatic Protons (7.30 - 7.66 ppm): The three aromatic protons are found in the typical aromatic region.
-
H-2 (7.66 ppm): This proton, positioned ortho to the electron-withdrawing aldehyde group, is the most deshielded of the aromatic protons. It appears as a singlet due to the absence of a proton at the adjacent C-3 position and negligible long-range coupling.
-
H-6 (7.63 ppm): This proton is also ortho to the aldehyde group, leading to a downfield shift. It appears as a doublet with a coupling constant of 7.5 Hz due to coupling with the adjacent H-5 proton.
-
H-5 (7.30 ppm): This proton is the most shielded of the aromatic protons, appearing as a doublet with a coupling constant of 8.0 Hz from coupling with H-6. Its upfield position relative to the other aromatic protons is due to the electron-donating effect of the two adjacent methyl groups.
-
-
The Methyl Protons (2.35 and 2.36 ppm): The two methyl groups give rise to two closely spaced singlets at 2.35 and 2.36 ppm. Their singlet nature is due to the absence of adjacent protons. The slight difference in their chemical shifts is a result of their different positions relative to the aldehyde group.
A Comparative Perspective: Isomeric Dimethylbenzaldehydes
To fully appreciate the nuances of the this compound spectrum, a comparison with its isomers is instructive.
-
2,4-Dimethylbenzaldehyde: The ¹H NMR spectrum of this isomer shows the aldehydic proton at approximately 10.17 ppm. The aromatic protons appear at around 7.66 ppm, 7.13 ppm, and 7.03 ppm. The two methyl groups are observed at 2.60 ppm and 2.35 ppm. The difference in the chemical shifts of the methyl groups is more pronounced compared to the 3,4-isomer due to the proximity of one of the methyl groups to the deshielding aldehyde group.
-
3,5-Dimethylbenzaldehyde: In this symmetrical isomer, the two methyl groups are chemically equivalent and appear as a single singlet at around 2.39 ppm. The aldehydic proton is at approximately 9.95 ppm. The two aromatic protons at the C-2 and C-6 positions are equivalent and appear as a singlet at 7.49 ppm, while the C-4 proton appears as a singlet at 7.26 ppm.[2]
This comparative analysis highlights how the relative positions of the functional groups lead to distinct and predictable patterns in the ¹H NMR spectra, allowing for the unambiguous identification of each isomer.
Experimental Protocol for ¹H NMR Data Acquisition
For researchers aiming to replicate or build upon these findings, the following is a standardized protocol for acquiring high-quality ¹H NMR data for substituted benzaldehydes.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.
-
-
Data Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically sufficient for routine ¹H spectra.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full proton relaxation.
-
Number of Scans: 8-16 scans are generally adequate for samples of this concentration to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Visualizing the Molecular Structure and Proton Assignments
The following diagram, generated using the DOT language, illustrates the structure of this compound with its protons labeled for clarity in the context of the NMR data.
Caption: Molecular structure of this compound with proton labeling.
Logical Workflow for Spectral Interpretation
The process of interpreting a ¹H NMR spectrum can be systematically broken down into a logical workflow. The following diagram illustrates this process.
Caption: A logical workflow for the interpretation of a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound offers a classic yet insightful example of how fundamental principles of chemical shifts, spin-spin coupling, and substituent effects converge to allow for the unambiguous determination of a molecule's structure. By adopting a comparative and systematic approach to spectral interpretation, researchers can harness the full power of NMR spectroscopy. This guide has provided the experimental data, a detailed interpretation, a comparative analysis with isomers, a standardized experimental protocol, and visual aids to serve as a comprehensive resource for scientists and professionals in the field. The ability to confidently interpret such spectra is an indispensable skill in the modern chemical sciences, underpinning innovation in drug discovery, materials science, and beyond.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethylbenzaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is a cornerstone of rigorous scientific inquiry. Electron Ionization Mass Spectrometry (EI-MS) stands as a powerful and widely adopted analytical technique for elucidating molecular structures by analyzing the fragmentation patterns of ionized molecules. This guide provides an in-depth analysis of the EI-MS fragmentation pattern of 3,4-Dimethylbenzaldehyde, offering a comparative perspective against its structural isomers and the parent benzaldehyde molecule.
The Principles of Aromatic Aldehyde Fragmentation
Under standard Electron Ionization (EI) conditions (typically at 70 eV), aromatic aldehydes undergo characteristic fragmentation pathways. The stability of the aromatic ring often results in a prominent molecular ion peak (M+•), which is the ionized, unfragmented molecule.[1] Subsequent fragmentation is driven by the cleavage of bonds adjacent to the carbonyl group and rearrangements within the molecule, providing a unique fingerprint for the compound's structure.[2][3] The primary fragmentation events for benzaldehydes typically involve the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion (M-1)+, or the loss of the entire formyl radical (•CHO) to generate a phenyl-type cation (M-29)+.[4]
The Fragmentation Pattern of this compound
This compound (C₉H₁₀O, Molecular Weight: 134.18 g/mol ) follows the general fragmentation rules for aromatic aldehydes but with distinct features imparted by the two methyl substituents on the aromatic ring.[5][6][7] The electron-donating nature of the methyl groups influences the stability of the molecular ion and subsequent fragment ions.
The electron ionization mass spectrum is characterized by several key ions, which are summarized in the table below.
Table 1: Key Mass Fragments of this compound
| m/z Ratio | Proposed Fragment Ion | Formula | Interpretation |
| 134 | Molecular Ion (M+•) | [C₉H₁₀O]+• | The intact molecule after ionization. Its presence is strong, typical for aromatic compounds.[5][8] |
| 133 | (M-1)+ | [C₉H₉O]+ | Loss of a hydrogen radical (H•) from the aldehyde group (α-cleavage).[2][8] This results in a stable acylium ion. |
| 105 | (M-29)+ | [C₈H₉]+ | Loss of the formyl radical (•CHO), leading to the formation of a dimethylphenyl cation.[8] |
| 77 | - | [C₆H₅]+ | This ion, characteristic of a phenyl group, is typically of low abundance, indicating that fragmentation of the dimethylphenyl cation is less favorable than its formation. |
The fragmentation begins with the ionization of the this compound molecule, forming the molecular ion (M+•) at m/z 134 . This ion is relatively stable due to the conjugated π-system of the aromatic ring.
The most prominent fragmentation pathway is the loss of a single hydrogen radical from the aldehyde functional group, a characteristic α-cleavage for aldehydes, yielding the highly abundant ion at m/z 133 ((M-1)+).[2][3] This ion is a resonance-stabilized acylium cation.
Another significant fragmentation route is the cleavage of the bond between the aromatic ring and the carbonyl carbon, resulting in the loss of a neutral formyl radical (•CHO, 29 amu). This process generates the dimethylphenyl cation at m/z 105 ((M-29)+).[8] The stability of this cation contributes to the significant intensity of this peak.
Visualization of the Fragmentation Pathway
The logical flow of the primary fragmentation events for this compound is illustrated in the diagram below.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 6. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 7. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Certificate of Analysis of High-Purity 3,4-Dimethylbenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a matter of degrees—it is the bedrock of reliable, reproducible, and ultimately successful outcomes. In the synthesis of complex pharmaceutical agents, even trace impurities can lead to unforeseen side reactions, diminished yields, and compromised biological activity. This guide provides an in-depth comparison of high-purity 3,4-Dimethylbenzaldehyde, offering insights into its analysis and its performance against common alternatives, supported by experimental data and established analytical protocols.
The Critical Role of Purity: Why >99% Matters
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules, notably as a precursor for certain antihypertensive drugs and in the Biginelli reaction to create dihydropyrimidinones—a class of compounds with a wide range of biological activities, including as calcium channel blockers.[1] The seemingly minor difference between a 98% and a >99.5% pure reagent can have profound implications. Impurities, which are often positional isomers (like 2,3- or 3,5-dimethylbenzaldehyde) or oxidation products (3,4-dimethylbenzoic acid), can introduce competitive reactions, leading to a complex product mixture that is challenging and costly to purify.[2]
High-purity starting materials ensure predictable stoichiometry, cleaner reaction profiles, and higher yields of the target molecule. This not only streamlines the development process but is also a critical factor in adhering to the stringent quality standards required in pharmaceutical manufacturing.[3]
Comparative Analysis of this compound and Its Alternatives
The choice of an aromatic aldehyde in a synthesis, such as the Biginelli reaction, can significantly influence the reaction's efficiency and yield. While this compound is a common choice, other isomers or substituted benzaldehydes can be used. Below is a comparison of high-purity this compound with its common isomers, which are also the most likely process-related impurities.
| Feature | High-Purity this compound (>99.5%) | Standard Grade this compound (98%) | Alternative: 2,3-Dimethylbenzaldehyde | Alternative: 3,5-Dimethylbenzaldehyde |
| Purity (Typical) | >99.5% (GC) | ~98% (GC) | ~97% (GC)[4] | ~97% (GC)[5] |
| Key Impurities | Trace residual solvents, <0.5% other isomers | 2,3- and 3,5-isomers, 3,4-dimethylbenzoic acid | Other positional isomers | Other positional isomers |
| Appearance | Colorless liquid[6] | Colorless to light yellow liquid[7] | Liquid[8] | Liquid[9] |
| Boiling Point | ~226 °C | ~226 °C | Not specified | ~232 °C[5] |
| Performance in Biginelli Reaction | High yield of desired product, minimal byproducts | Lower yield, potential for isomeric byproduct formation[10] | Can be used, but may result in different biological activity of the final product | Can be used, but may result in different biological activity of the final product |
| Impact on Final Product | Ensures high purity and homogeneity of the active pharmaceutical ingredient (API) | May introduce difficult-to-remove impurities in the API | Leads to a different API with a distinct pharmacological profile | Leads to a different API with a distinct pharmacological profile |
Verifying Purity: A Deep Dive into Analytical Methodology
A Certificate of Analysis (CoA) is more than a document; it is a testament to the quality of the material. The data presented on a CoA is generated through rigorous analytical testing. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for determining the purity of volatile and semi-volatile compounds like this compound due to its high resolution and ability to identify impurities.[11]
Below is a detailed, self-validating protocol for the GC-MS analysis of this compound, designed to provide a comprehensive purity profile.
Experimental Protocol: GC-MS Purity Assay and Impurity Profiling
1. Objective: To determine the purity of this compound and identify potential impurities using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.
2. Materials and Reagents:
-
This compound (Sample)
-
This compound certified reference standard (>99.8% purity)
-
Potential impurity reference standards (2,3-Dimethylbenzaldehyde, 3,5-Dimethylbenzaldehyde, 3,4-Dimethylbenzoic acid)
-
Dichloromethane (HPLC grade or equivalent)
-
Internal Standard (IS): Naphthalene or other suitable non-interfering aromatic hydrocarbon.
-
Calibrated micropipettes and volumetric flasks.
3. Instrumentation:
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
Capillary Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
4. Preparation of Solutions:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Naphthalene in 100 mL of Dichloromethane.
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of Dichloromethane.
-
Impurity Stock Solutions (1 mg/mL each): Prepare individual stock solutions of each potential impurity in Dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the reference standard and impurity stock solutions with Dichloromethane to cover a range of concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample, dissolve in 100 mL of Dichloromethane, and spike with the internal standard at the same concentration as the calibration standards.
5. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
6. Data Analysis and Purity Calculation:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of the reference standards and a spectral library (e.g., NIST).[12][13][14][15][16]
-
Calculate the response factor for this compound and each impurity relative to the internal standard from the calibration curve.
-
Quantify the amount of this compound and each impurity in the sample solution.
-
Calculate the purity of the this compound sample as a percentage area normalization or by using the internal standard method for more accurate quantification.
Visualizing the Workflow and Data Interpretation
To ensure clarity and reproducibility, the analytical workflow can be visualized.
Caption: Workflow for GC-MS Purity Analysis of this compound.
The logical relationship for validating such an analytical method, ensuring its trustworthiness, follows established guidelines like those from the International Conference on Harmonisation (ICH).[17][18][19]
Caption: Interrelation of Method Validation Parameters.
Conclusion
The Certificate of Analysis for a high-purity reagent like this compound is the culmination of meticulous synthesis and rigorous analytical validation. For professionals in drug development and scientific research, understanding the data presented on a CoA, the methods used to generate it, and the implications of purity on their work is paramount. Opting for a higher purity grade is not an additional cost but an investment in the integrity and success of the research and development process. By employing robust and well-validated analytical methods, such as the GC-MS protocol detailed here, scientists can be confident in the quality of their starting materials, paving the way for more reliable and efficient discovery.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. datainsightsmarket.com [datainsightsmarket.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. 2,3-Dimethylbenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3,5-Dimethylbenzaldehyde 97 5779-95-3 [sigmaaldrich.com]
- 6. britiscientific.com [britiscientific.com]
- 7. This compound, 98% (5973-71-7) - this compound, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 8. 2,3-Dimethylbenzaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 9. scbt.com [scbt.com]
- 10. benthamscience.com [benthamscience.com]
- 11. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 12. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Benzaldehyde, 2,5-dimethyl- [webbook.nist.gov]
- 16. ez.restek.com [ez.restek.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 3,4-Dimethylbenzaldehyde and Its Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing synthetic routes and predicting molecular behavior. This guide provides an in-depth comparative analysis of the chemical reactivity of 3,4-dimethylbenzaldehyde against its structural isomers. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in key chemical transformations, supported by established theoretical principles and detailed experimental protocols for empirical validation.
Theoretical Framework: The Influence of Methyl Substitution
The reactivity of the aldehyde functional group in dimethylbenzaldehyde isomers is fundamentally governed by the electronic and steric effects exerted by the two methyl substituents on the benzene ring.[1] These effects modulate the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack in many of the characteristic reactions of aldehydes.
Electronic Effects: Methyl groups are weakly electron-donating through induction (+I effect). This donation increases the electron density on the benzene ring, which can be relayed to the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack.[1] The position of the methyl groups dictates the magnitude of this deactivating effect. Generally, electron-donating groups at the ortho and para positions have a more pronounced effect on the carbonyl group's reactivity due to the interplay of inductive and hyperconjugation effects, whereas meta substitution primarily exerts an inductive effect.
Steric Effects: The spatial arrangement of the methyl groups, particularly in the ortho positions (2- and 6- positions), introduces steric hindrance around the aldehyde functionality. This physical obstruction can impede the approach of nucleophiles to the carbonyl carbon, thereby decreasing the reaction rate. The 2,6-dimethylbenzaldehyde isomer is a classic example where steric shielding significantly diminishes reactivity.
Based on these principles, a predicted order of reactivity for various dimethylbenzaldehyde isomers can be proposed. While comprehensive kinetic data for all isomers is not extensively documented in the literature, we can construct a qualitative comparison.
Table 1: Predicted Relative Reactivity of Dimethylbenzaldehyde Isomers in Nucleophilic Addition Reactions
| Isomer | Methyl Positions | Dominant Effects | Predicted Reactivity |
| Benzaldehyde | (Unsubstituted) | (Reference) | Highest |
| 3,5-Dimethylbenzaldehyde | meta, meta | Inductive (+I) | High |
| This compound | meta, para | Inductive & Hyperconjugation (+I, +H) | Moderate |
| 2,4-Dimethylbenzaldehyde | ortho, para | Inductive, Hyperconjugation & Steric | Moderate to Low |
| 2,5-Dimethylbenzaldehyde | ortho, meta | Inductive & Steric | Moderate to Low |
| 2,3-Dimethylbenzaldehyde | ortho, meta | Inductive & Steric | Low |
| 2,6-Dimethylbenzaldehyde | ortho, ortho | Significant Steric Hindrance | Lowest |
Note: This table represents a qualitative prediction based on fundamental organic chemistry principles. Actual reaction rates may vary depending on the specific reaction conditions and the nature of the nucleophile.
Comparative Reactivity in Key Chemical Transformations
To empirically validate the predicted reactivity trends, a series of comparative experiments can be conducted. Below are detailed protocols for evaluating the relative reactivity of this compound and its isomers in fundamental organic reactions.
Oxidation to Carboxylic Acids
The oxidation of an aldehyde to a carboxylic acid is a common transformation sensitive to the electronic environment of the carbonyl group. A competitive oxidation experiment can provide a quantitative measure of the relative ease with which each isomer undergoes this reaction.
Experimental Protocol: Competitive Oxidation
This protocol outlines a method to compare the rate of oxidation of dimethylbenzaldehyde isomers to their corresponding benzoic acids using potassium permanganate (KMnO₄) as the oxidizing agent.
Materials:
-
An equimolar mixture of all dimethylbenzaldehyde isomers
-
Standardized potassium permanganate (KMnO₄) solution
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., naphthalene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: Prepare a solution containing equimolar concentrations of all dimethylbenzaldehyde isomers and a known concentration of an internal standard in a suitable organic solvent (e.g., dichloromethane).
-
Initiation of Oxidation: To the isomer mixture, add a limiting amount of standardized KMnO₄ solution acidified with dilute H₂SO₄. Start a timer immediately.
-
Reaction Quenching: At predetermined time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of sodium bisulfite solution until the purple color of the permanganate disappears.
-
Product Extraction: Acidify the quenched mixture and extract the organic components with dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
-
GC-MS Analysis: Analyze the organic extracts by GC-MS to determine the concentration of the unreacted aldehydes and the formed benzoic acids relative to the internal standard.
-
Data Analysis: Plot the concentration of each reactant consumed or product formed against time. The initial rates of reaction will provide a quantitative comparison of their relative reactivity towards oxidation.
Expected Outcome for this compound: Due to the electron-donating nature of the two methyl groups, this compound is expected to be more susceptible to oxidation than benzaldehyde itself, as the increased electron density can stabilize the transition state leading to the carboxylate. However, its reactivity will be influenced by the combined electronic effects of the meta and para methyl groups.
Caption: Workflow for the competitive oxidation of dimethylbenzaldehyde isomers.
Reduction to Benzyl Alcohols
The reduction of aldehydes to primary alcohols is a fundamental reaction often carried out with hydride reagents like sodium borohydride (NaBH₄). The rate of this reaction is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance around it.
Experimental Protocol: Competitive Reduction
This protocol evaluates the relative rates of reduction of the dimethylbenzaldehyde isomers to their corresponding benzyl alcohols using NaBH₄.
Materials:
-
An equimolar mixture of all dimethylbenzaldehyde isomers
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Internal standard (e.g., biphenyl)
-
Dichloromethane
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: Prepare a stock solution containing equimolar amounts of all dimethylbenzaldehyde isomers and a known concentration of the internal standard in methanol.
-
Initiation of Reduction: Cool the stock solution in an ice bath. Add a freshly prepared solution of a limiting amount of NaBH₄ in methanol to initiate the reduction.
-
Monitoring the Reaction: Withdraw aliquots from the reaction mixture at regular intervals. Quench each aliquot by adding it to a vial containing saturated ammonium chloride solution and dichloromethane.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous MgSO₄.
-
GC-MS Analysis: Analyze the organic extracts by GC-MS to determine the concentration of the unreacted aldehydes relative to the internal standard.
-
Data Analysis: The relative disappearance rates of the aldehyde peaks will indicate the relative reactivity of the isomers towards reduction.
Expected Outcome for this compound: The electron-donating methyl groups in this compound decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack by the hydride from NaBH₄ compared to unsubstituted benzaldehyde. Its reactivity will be intermediate among the isomers, being less reactive than 3,5-dimethylbenzaldehyde but more reactive than the sterically hindered ortho-substituted isomers.
Caption: Generalized mechanism for the reduction of an aldehyde with sodium borohydride.
Nucleophilic Addition: The Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[2] The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon.
Given that all dimethylbenzaldehyde isomers lack α-hydrogens, they are all candidates for the Cannizzaro reaction. A comparative study would involve running the reaction for each isomer under identical conditions and monitoring the reaction progress, for instance, by measuring the disappearance of the aldehyde or the appearance of the alcohol and carboxylate products over time.
Expected Reactivity of this compound: The electron-donating methyl groups in this compound decrease the electrophilicity of the carbonyl carbon, which would slow down the initial nucleophilic attack by the hydroxide ion compared to benzaldehyde. Therefore, this compound is expected to undergo the Cannizzaro reaction at a slower rate than unsubstituted benzaldehyde. Its reactivity would likely be lower than that of 3,5-dimethylbenzaldehyde and higher than that of the ortho-substituted isomers.
Condensation Reactions: The Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid to produce an α,β-unsaturated carboxylic acid.[3][4][5][6] This reaction is a type of aldol condensation.[5][6]
The reactivity of the aromatic aldehyde in the Perkin reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methyl groups in this compound, would decrease the electrophilicity of the carbonyl carbon, thereby slowing down the initial nucleophilic attack by the enolate of the anhydride. Consequently, this compound would be expected to be less reactive in the Perkin reaction compared to benzaldehyde.
Olefination Reactions: The Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[7][8] The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon.
Kinetic studies of the Wittig reaction with substituted benzaldehydes have shown that electron-withdrawing groups on the aromatic ring accelerate the reaction, while electron-donating groups retard it.[9] This is consistent with the nucleophilic nature of the ylide. Therefore, this compound, with its two electron-donating methyl groups, would be expected to react more slowly in the Wittig reaction than benzaldehyde. The reactivity would be influenced by the combined electron-donating effects of the meta and para methyl groups.
Conclusion
The reactivity of this compound is a delicate balance of the electronic and steric influences of its methyl substituents. In general, the two electron-donating methyl groups decrease the electrophilicity of the carbonyl carbon, rendering it less reactive towards nucleophiles compared to unsubstituted benzaldehyde. Its reactivity is generally intermediate among the dimethylbenzaldehyde isomers, being more reactive than the sterically hindered ortho-substituted counterparts but less reactive than isomers with less deactivating electronic effects, such as 3,5-dimethylbenzaldehyde.
For researchers and drug development professionals, this understanding is crucial for designing synthetic strategies. When utilizing this compound as a substrate in reactions involving nucleophilic attack on the carbonyl group, harsher reaction conditions or longer reaction times may be necessary compared to reactions with benzaldehyde. Conversely, the increased electron density on the aromatic ring may enhance its reactivity in electrophilic aromatic substitution reactions. The provided experimental protocols offer a framework for quantifying these reactivity differences and enabling the rational selection of reaction conditions for desired synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. longdom.org [longdom.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. adichemistry.com [adichemistry.com]
- 9. arkat-usa.org [arkat-usa.org]
Electronic and steric effects in dimethylbenzaldehyde isomers
A Comprehensive Guide to the Electronic and Steric Effects in Dimethylbenzaldehyde Isomers
Authored by a Senior Application Scientist
For professionals in chemical synthesis and drug development, understanding the nuanced interplay of electronic and steric effects is paramount for predicting molecular reactivity and designing efficient synthetic routes. The dimethylbenzaldehyde (DMBA) isomers serve as a classic textbook case, offering a clear and demonstrable example of how the simple repositioning of two methyl groups on a benzene ring can profoundly alter the chemical behavior of an aldehyde functional group. This guide provides an in-depth comparison of the common DMBA isomers, supported by quantitative data and detailed experimental protocols for empirical validation.
Theoretical Framework: The Duality of Steric and Electronic Influences
The reactivity of the aldehyde in dimethylbenzaldehyde isomers is dictated by a delicate balance between two primary factors: the electronic influence of the methyl groups on the carbonyl's electrophilicity and the steric hindrance they impose on the reaction center.
Electronic Effects: Modulating Electrophilicity
Methyl groups are weakly electron-donating through a combination of the inductive effect (+I) and hyperconjugation. This donation increases the electron density on the aromatic ring, which is relayed to the carbonyl carbon.[1] An increase in electron density makes the carbonyl carbon less electrophilic and, consequently, less susceptible to nucleophilic attack. The magnitude of this deactivating effect is position-dependent:
-
Ortho and Para Positions: Methyl groups at these positions exert both inductive and resonance (hyperconjugation) effects, leading to a more pronounced increase in electron density at the carbonyl group.
-
Meta Position: A methyl group at the meta position primarily exerts its influence through the weaker inductive effect.[1]
The cumulative electronic effect of two methyl groups can be estimated using the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on a reaction center.[1][2]
Steric Effects: The Ortho Position's Dominance
The presence of a substituent at the ortho position (C2 or C6) relative to the aldehyde group introduces steric hindrance. This physical obstruction can impede the trajectory of an incoming nucleophile, slowing down or even preventing a reaction.[1][3] In the case of dimethylbenzaldehyde isomers, this effect is most dramatic in the 2,6-disubstituted isomer, where the aldehyde is flanked by two methyl groups, creating a highly congested environment.[1][4]
Caption: Steric hindrance at the carbonyl group.
Comparative Spectroscopic Analysis
Spectroscopy provides direct insight into the chemical environment of the aldehyde group, reflecting the electronic and steric influences of the methyl substituents. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly revealing.
| Isomer | Aldehyde ¹H NMR (δ, ppm) | Carbonyl ¹³C NMR (δ, ppm) | C=O Stretch (cm⁻¹) | Primary Differentiating Factor |
| 2,4-Dimethylbenzaldehyde | ~10.17 | ~192.6 | ~1695 | Single ortho-group causes moderate steric hindrance and electronic donation.[5][6] |
| 2,5-Dimethylbenzaldehyde | ~10.20 | ~192.5 | ~1698 | Single ortho-group; electronic effects differ slightly from 2,4-isomer.[7] |
| 2,6-Dimethylbenzaldehyde | ~10.55 | ~193.5 | ~1700 | Significant steric hindrance from two ortho-groups forces the aldehyde out of the ring plane, altering its electronic environment.[4] |
| 3,4-Dimethylbenzaldehyde | ~9.90 | ~191.9 | ~1690 | Primarily electronic effects; both methyl groups donate electron density, shielding the aldehyde.[8][9] |
| 3,5-Dimethylbenzaldehyde | ~9.92 | ~192.2 | ~1692 | Primarily electronic effects; meta-positioning has a slightly weaker deactivating effect than the 3,4-isomer.[10] |
Note: Exact values may vary based on solvent and spectrometer frequency.
The downfield shift of the aldehyde proton in 2,6-dimethylbenzaldehyde is a key indicator of its unique conformation. Steric clash forces the C-CHO bond to twist out of the plane of the aromatic ring, reducing conjugation and altering the magnetic environment of the proton.[4]
Empirical Validation: Comparative Reactivity Protocols
To empirically quantify the differences in reactivity, a series of competitive experiments can be performed. The following protocols are designed to be self-validating by directly comparing the isomers under identical conditions.
Protocol 1: Nucleophilic Addition via Cyanohydrin Formation
This experiment directly probes the electrophilicity of the carbonyl carbon. The rate of reaction can be monitored by the disappearance of the carbonyl's n→π* absorption in the UV-Vis spectrum.[1]
Objective: To determine the relative rates of nucleophilic addition to the DMBA isomers.
Methodology:
-
Preparation: For each isomer, prepare a 1.0 x 10⁻⁴ M solution in a phosphate buffer (pH 7.0).
-
Spectroscopic Measurement: Record the initial UV-Vis spectrum for each solution in a quartz cuvette, identifying the λ_max of the n→π* transition (typically 280-320 nm).
-
Reaction Initiation: To each cuvette, inject an identical, standardized aliquot of aqueous potassium cyanide (KCN) solution to initiate the cyanohydrin formation.
-
Kinetic Monitoring: Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Data Analysis: Plot absorbance vs. time for each isomer. The initial rate of reaction is proportional to the negative slope of this curve. A faster decrease in absorbance indicates higher reactivity.
Expected Outcome: The reactivity is expected to follow the order: 3,5- > 3,4- > 2,5- > 2,4- >> 2,6-dimethylbenzaldehyde. The 2,6-isomer will show a significantly slower reaction rate due to profound steric hindrance.[1]
Caption: Workflow for monitoring cyanohydrin formation.
Protocol 2: Competitive Oxidation with Potassium Permanganate
This experiment evaluates the susceptibility of the aldehyde group to oxidation, a reaction sensitive to the electron density on the formyl group.
Objective: To determine the relative reactivity of DMBA isomers towards oxidation.
Methodology:
-
Reaction Setup: In separate, identical flasks, prepare equimolar solutions of each DMBA isomer in an acetone/water solvent mixture.
-
Initiation: To each flask, add an identical, limiting amount of standardized acidic potassium permanganate (KMnO₄) solution. Begin timing immediately.
-
Monitoring: At set time intervals (e.g., 2, 5, 10, 20 minutes), withdraw an aliquot from each reaction and quench it by adding it to a solution of sodium bisulfite to consume unreacted KMnO₄.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining aldehyde.
-
Data Analysis: Plot the percentage of unreacted aldehyde against time for each isomer. A faster rate of disappearance signifies greater reactivity.
Expected Outcome: Electron-donating methyl groups deactivate the aldehyde towards oxidation. However, steric hindrance can also play a role in the approach of the bulky permanganate ion. The least sterically hindered isomers (3,4- and 3,5-) are expected to react faster than the more hindered ones.
Protocol 3: Competitive Reduction with Sodium Borohydride
This protocol assesses the accessibility of the carbonyl carbon to a hydride nucleophile, making it an excellent probe for steric effects.
Objective: To determine the relative reactivity of DMBA isomers towards reduction.
Methodology:
-
Stock Solution: Prepare a single stock solution in methanol containing equimolar amounts of all DMBA isomers and a suitable internal standard (e.g., durene).
-
Initiation: Cool the stock solution in an ice bath. Add a freshly prepared solution of a limiting amount of sodium borohydride (NaBH₄) in methanol.
-
Monitoring: Withdraw aliquots at regular intervals, quenching each by adding it to a vial containing saturated ammonium chloride solution and an extraction solvent like dichloromethane.
-
Workup: Separate the organic layer from each quenched aliquot.
-
GC-MS Analysis: Analyze the organic samples by GC-MS to determine the relative consumption of each aldehyde isomer over time by comparing their peak areas to the internal standard.
-
Data Analysis: The relative rates of disappearance of the aldehyde peaks directly indicate the relative reactivity of the isomers towards reduction.[1]
Expected Outcome: This reaction is highly sensitive to steric hindrance. The expected order of reactivity will be: 3,5- ≈ 3,4- > 2,5- > 2,4- >>> 2,6-dimethylbenzaldehyde. The severe steric shielding in the 2,6-isomer will make it significantly less reactive towards the hydride donor.[1][4]
Summary and Conclusion
The substitution pattern in dimethylbenzaldehyde isomers provides a powerful and educational model for understanding the fundamental principles of organic reactivity.
| Isomer | Dominant Effect | Predicted Relative Reactivity | Rationale |
| 2,6- | Steric Hindrance | Lowest | The aldehyde group is severely shielded by two ortho-methyl groups, impeding nucleophilic attack.[1][4] |
| 2,4- | Steric + Electronic | Low | One ortho-methyl group provides steric hindrance, while both groups deactivate the ring electronically. |
| 2,5- | Steric + Electronic | Low-Medium | Similar to the 2,4-isomer, with one source of steric hindrance. |
| 3,4- | Electronic | Medium-High | No ortho-steric hindrance; reactivity is governed by the combined electron-donating effect of the methyl groups. |
| 3,5- | Electronic | Highest | No ortho-steric hindrance and a slightly less deactivating electronic effect compared to the 3,4-isomer.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR [m.chemicalbook.com]
- 6. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethylbenzaldehyde(5779-94-2) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
Validation of 3,4-Dimethylbenzaldehyde structure by X-ray crystallography
An Objective Guide to the Definitive Structural Validation of 3,4-Dimethylbenzaldehyde by X-ray Crystallography
Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In chemical synthesis and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. An incorrect structural assignment can invalidate research findings and derail drug discovery programs. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, a key intermediate in various industries.[1][2] We present single-crystal X-ray crystallography as the definitive "gold standard" method, offering atomic-level resolution that resolves the ambiguities inherent in other spectroscopic and spectrometric techniques. This document details the causality behind experimental choices, provides validated protocols, and compares the performance of X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to advocate for an integrated, multi-technique approach to structural validation.
The Challenge: Isomeric Ambiguity in Dimethylbenzaldehydes
The molecular formula for this compound, C₉H₁₀O, is shared by five other positional isomers (2,3-, 2,4-, 2,5-, 2,6-, and 3,5-dimethylbenzaldehyde). While techniques like NMR, MS, and IR provide crucial data on molecular weight, functional groups, and atomic connectivity, they can struggle to definitively distinguish between these closely related isomers. For instance, the proton NMR spectra of these isomers will all show an aldehyde singlet, three aromatic protons, and two methyl singlets, with only subtle differences in chemical shifts and coupling patterns that can be challenging to assign without ambiguity. Mass spectrometry will yield an identical molecular ion peak for all isomers.[3][4] This inherent potential for misinterpretation underscores the need for a technique that provides an unequivocal spatial map of the atoms—a role perfectly fulfilled by X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the absolute structure of a chemical compound.[5] It relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically decoded to produce a three-dimensional electron density map, from which the precise coordinates of every atom can be determined.[6][7] This method provides indisputable evidence of molecular connectivity, conformation, bond lengths, and bond angles.
Experimental Workflow: From Powder to Proof
The journey from a synthesized compound to a validated crystal structure is a multi-step process where each stage is critical for success.[5] The protocol described below is a self-validating system, where the quality of the outcome (a refined crystal structure) is directly dependent on the successful execution of each step.
Causality: The formation of a well-ordered single crystal requires a sample of exceptionally high purity (>98%). Impurities disrupt the crystal lattice, leading to poorly formed, small, or unusable crystals.
Protocol:
-
Synthesis: this compound can be synthesized via methods such as the Grignard formylation of 4-bromo-o-xylene.[8][9]
-
Initial Purification: The crude product, a colorless to pale yellow liquid, often contains unreacted starting materials or the corresponding carboxylic acid from oxidation.[10][11] An initial purification can be performed by washing the crude product in a separatory funnel with a 5% sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.[11]
-
Final Purification: For crystallographic-grade purity, vacuum distillation is highly effective.[11] Alternatively, for solid derivatives, purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate), where the compound is dissolved in a minimum of hot solvent and allowed to cool slowly.
Causality: The goal is to achieve a state of limited supersaturation, allowing molecules to slowly and methodically arrange themselves into a highly ordered crystal lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction.
Protocol: Slow Evaporation
-
Solvent Selection: Dissolve approximately 10-20 mg of purified this compound in 1-2 mL of a moderately volatile solvent (e.g., hexane or a mixture like dichloromethane/hexane). The ideal solvent is one in which the compound is soluble but not excessively so.
-
Setup: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes from a needle. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitoring: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form. The ideal crystal for diffraction is typically 0.1-0.3 mm in each dimension, with clear faces and no visible defects.
Causality: The crystal is cooled to cryogenic temperatures (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper, higher-resolution diffraction pattern.
Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas.[12]
-
Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly from a Mo Kα source) are directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[13]
-
Structure Solution: The collected data (a set of reflection intensities) are processed. The phase problem is solved using direct methods, which generates an initial electron density map.[13]
-
Structure Refinement: An atomic model is fitted to the electron density map. This model is then refined using a full-matrix least-squares method, which minimizes the difference between the observed diffraction data and the data calculated from the model.[13][14] The final quality of the structure is assessed by metrics like the R-factor; a value below 5% (R1 < 0.05) is indicative of a well-refined structure.
Workflow for X-ray Crystallographic Validation
Caption: General workflow for the X-ray crystal structure analysis of this compound.
Orthogonal Spectroscopic & Spectrometric Methods
While X-ray crystallography is definitive, other techniques are faster, require less sample, and provide complementary information about the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the connectivity and chemical environment of atoms in a molecule.[6]
-
Strengths: For this compound, ¹H NMR can confirm the presence of the key functional groups: an aldehyde proton (~10 ppm), aromatic protons (7-8 ppm), and two distinct methyl groups (~2.3 ppm).[15] 2D NMR techniques like COSY and HMBC can establish the connectivity between these protons and their adjacent carbons.
-
Limitations: While powerful, distinguishing this compound from its isomers (e.g., 2,4-dimethylbenzaldehyde) can be challenging.[16] The differentiation relies on subtle variations in chemical shifts and the analysis of complex splitting patterns in the aromatic region, which can be ambiguous without authentic reference standards for all possible isomers.
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio of ionized molecules, providing the molecular weight and, through fragmentation, clues about the molecule's structure.[17][18]
-
Strengths: High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound (C₉H₁₀O) with high accuracy. The mass spectrum shows a clear molecular ion (M⁺) peak at m/z 134.[3][19] A prominent M-1 peak at m/z 133, corresponding to the loss of the aldehydic hydrogen, is also characteristic.[4]
-
Limitations: MS cannot distinguish between isomers. All dimethylbenzaldehyde isomers have the exact same molecular weight (134.18 g/mol ) and are likely to exhibit very similar fragmentation patterns, making unambiguous identification based on MS alone impossible.[20]
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of bonds within a molecule, which is useful for identifying the presence of specific functional groups.
-
Strengths: The IR spectrum of this compound will show a strong, characteristic carbonyl (C=O) stretch for the aldehyde at approximately 1700 cm⁻¹. It will also display C-H stretches for the aromatic ring and the methyl groups.[21]
-
Limitations: Like MS, IR is poor at distinguishing positional isomers. While minor differences in the "fingerprint region" (below 1500 cm⁻¹) exist between isomers, these are often too subtle and complex to allow for confident structural assignment without reference spectra.[22][23]
Comparative Analysis & Integrated Workflow
The most robust approach to structure elucidation uses these techniques synergistically. Spectroscopic and spectrometric methods provide rapid, crucial preliminary data, while X-ray crystallography delivers the final, definitive validation.
Performance Comparison of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystal lattice[24] | Absorption of radiofrequency by nuclei in a magnetic field[25] | Measurement of mass-to-charge ratio of ions[18] | Absorption of infrared light causing bond vibration |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution (ionizable) | Solid, Liquid, Gas |
| Information | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration[5][24] | Atomic connectivity, relative stereochemistry, solution-state conformation[26] | Molecular weight, elemental formula, fragmentation patterns[17] | Presence of functional groups |
| Isomer ID | Unambiguous. Directly visualizes the substitution pattern. | Possible but can be ambiguous. Relies on subtle spectral differences. | Poor. Cannot distinguish positional isomers. | Very Poor. Unreliable for distinguishing isomers. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow.[5] | Can be complex for large molecules; ambiguity between similar structures.[25] | Cannot differentiate isomers; provides limited connectivity data. | Provides only functional group information. |
Integrated Workflow for Structural Elucidation
Caption: An integrated workflow combining multiple analytical techniques for robust structure validation.
Conclusion
For the structural validation of this compound and its analogs, a multi-technique approach is essential for ensuring scientific rigor. While NMR, MS, and IR spectroscopy are indispensable tools for initial characterization—confirming molecular formula, functional groups, and probable connectivity—they retain a degree of inherent ambiguity when differentiating between closely related positional isomers.
Single-crystal X-ray crystallography stands alone in its ability to transcend these limitations. By providing a direct visualization of the atomic arrangement in three-dimensional space, it offers unequivocal, high-resolution proof of structure. For researchers, scientists, and drug development professionals, relying on this gold-standard technique for final validation is the most trustworthy and authoritative method to ensure the integrity of their chemical entities and the research built upon them.
References
- 1. nbinno.com [nbinno.com]
- 2. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 3. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. people.bu.edu [people.bu.edu]
- 8. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. This compound | 5973-71-7 | FD71225 | Biosynth [biosynth.com]
- 11. reddit.com [reddit.com]
- 12. Purification, crystallization and preliminary X-ray analysis of recombinant betaine aldehyde dehydrogenase 2 (OsBADH2), a protein involved in jasmine aroma, from Thai fragrant rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR spectrum [chemicalbook.com]
- 17. scispace.com [scispace.com]
- 18. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 20. hovione.com [hovione.com]
- 21. spectrabase.com [spectrabase.com]
- 22. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 23. spectrabase.com [spectrabase.com]
- 24. benchchem.com [benchchem.com]
- 25. news-medical.net [news-medical.net]
- 26. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Purity Assessment of 3,4-Dimethylbenzaldehyde by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Chemical Synthesis
3,4-Dimethylbenzaldehyde is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, such as transparent nucleating agents for polyolefins.[1] The purity of this reagent is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of the final product, and overall process efficiency. The presence of isomers (e.g., 2,3- and 2,5-dimethylbenzaldehyde), oxidation products (3,4-dimethylbenzoic acid), or residual starting materials from its synthesis can introduce significant complications in downstream applications.[1]
This guide provides a detailed, field-tested protocol for the purity assessment of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It further contextualizes the HPLC method by comparing it with alternative analytical techniques, offering researchers and drug development professionals a comprehensive framework for making informed decisions on quality control.
The Primary Method: Reversed-Phase HPLC for Robust Purity Profiling
RP-HPLC is the cornerstone of quality control in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and reproducibility.[2] For a moderately polar aromatic compound like this compound, RP-HPLC offers an ideal balance of retention and separation from both more polar and less polar impurities.
Principle of Separation
In this method, the analyte and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase (a mixture of water and an organic solvent). Compounds with higher polarity elute earlier, while less polar compounds are retained longer by the stationary phase. The separated components are then detected by a UV detector, as the benzaldehyde moiety provides a strong chromophore.[3]
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis, a requirement stipulated by guidelines like those from the International Council for Harmonisation (ICH).[2][4][5]
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard Analytical HPLC with UV/PDA Detector | Provides the necessary precision and detection capabilities. |
| Column | C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) | The industry standard for separating moderately nonpolar compounds. The dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This composition provides optimal retention and separation for this compound. Acetonitrile is often preferred over methanol for its lower viscosity and wider UV transparency window.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing high sensitivity for the analyte and related impurities. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the Acetonitrile:Water (60:40, v/v) mixture. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath to prevent pump cavitation and baseline noise.
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard (purity ≥99.5%) into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution serves as the benchmark for purity calculation and system suitability.
-
Sample Solution (1 mg/mL): Prepare samples from different suppliers (e.g., Supplier A and Supplier B) in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.[7]
Workflow for HPLC Purity Assessment:
Caption: A streamlined workflow for HPLC purity assessment.
System Suitability Test (SST):
Before analyzing samples, perform five replicate injections of the standard solution. The system is deemed suitable for analysis if the following criteria are met, ensuring the method's precision and reliability.[4][5]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; values outside this range indicate potential column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision and reproducibility of the injector and detector. |
Data Interpretation and Comparative Analysis
Purity is typically determined using the area percent method, which assumes that all components have a similar UV response at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Comparative Data:
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| Reference Standard | 5.21 | 99.9 | This compound |
| Supplier A | 5.22 | 99.8 | This compound |
| 4.50 | 0.1 | Unknown Impurity 1 | |
| 6.80 | 0.1 | Unknown Impurity 2 | |
| Supplier B | 5.20 | 98.5 | This compound |
| 3.15 | 1.2 | 3,4-Dimethylbenzoic acid (Potential) | |
| 7.55 | 0.3 | Unknown Impurity 3 |
Analysis:
-
Supplier A provides high-purity material (99.8%), comparable to the reference standard, with only minor unknown impurities.
-
Supplier B's material shows a lower purity of 98.5%. A significant impurity is observed at an earlier retention time (3.15 min), suggesting it is more polar than the main compound. This is characteristic of the corresponding carboxylic acid (3,4-dimethylbenzoic acid), a common oxidation by-product. This level of a known impurity could be detrimental in sensitive applications.
Alternative Purity Assessment Methodologies: A Comparative Overview
While HPLC is the preferred method, other techniques can be employed, each with distinct advantages and limitations.
References
- 1. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 3,4-Dimethylbenzaldehyde in High-Performance Polymer Applications
In the continuous pursuit of advanced polymeric materials with tailored properties, the judicious selection of monomeric building blocks is paramount. This guide provides an in-depth technical comparison of 3,4-Dimethylbenzaldehyde, a versatile aromatic aldehyde, against other common alternatives in the synthesis of high-performance polymers such as polyimides and Schiff bases. We will explore the causal relationships between molecular structure and macroscopic properties, supported by established experimental data from analogous systems, to provide a predictive performance benchmark for researchers and material scientists.
Introduction: The Role of Aromatic Aldehydes in Polymer Synthesis
Aromatic aldehydes are fundamental precursors in the synthesis of a wide array of polymers, including polyimides, Schiff bases (polyimines), and polybenzoxazines. The reactivity of the aldehyde functional group allows for polycondensation reactions with primary amines and other nucleophiles, forming the backbone of these robust materials.[1][2] The substituents on the aromatic ring of the aldehyde play a critical role in defining the final properties of the polymer, such as thermal stability, solubility, and mechanical strength.[3][4]
This compound, with its two electron-donating methyl groups, presents an intriguing candidate for modifying polymer properties.[5] These methyl groups can influence polymer chain packing, solubility, and thermal characteristics. This guide will benchmark the expected performance of polymers derived from this compound against those synthesized from unsubstituted benzaldehyde, 4-methoxybenzaldehyde (another electron-donating aldehyde), and 4-chlorobenzaldehyde (an electron-withdrawing aldehyde).
Comparative Performance Analysis
The introduction of methyl groups on the benzaldehyde ring is anticipated to have a multi-faceted impact on the resulting polymer's properties.
The thermal stability of a polymer is often assessed by thermogravimetric analysis (TGA), which determines the decomposition temperature (Td). The presence of methyl groups can have a dual effect. On one hand, they can increase the electron density of the aromatic ring, potentially strengthening the bonds within the polymer backbone. On the other hand, the C-H bonds in methyl groups can be susceptible to oxidative degradation at high temperatures. However, studies on substituted polymers have shown that aromatic aldehydes generally enhance thermal stability. For instance, the modification of chitosan with aromatic aldehydes led to an increase in decomposition temperature from 220 °C for pure chitosan to 250-256 °C for the modified Schiff bases.[6]
Table 1: Predicted Thermal Properties of Polyimides Derived from Various Aldehydes
| Aldehyde Monomer | Substituent Effect | Expected Glass Transition Temp. (Tg) | Expected 5% Weight Loss Temp. (Td5) | Rationale |
| Benzaldehyde | Unsubstituted (Reference) | High | High | Rigid aromatic backbone provides good thermal stability. |
| This compound | Electron-donating (Inductive) | Moderately High | High | Methyl groups may slightly decrease Tg by disrupting chain packing, but the overall aromatic nature maintains high Td. |
| 4-Methoxybenzaldehyde | Strong Electron-donating (Resonance) | Moderate | Moderately High | The flexible ether linkage can lower the Tg compared to the unsubstituted analog. |
| 4-Chlorobenzaldehyde | Electron-withdrawing (Inductive) | High | High | The polar C-Cl bond can increase intermolecular forces, potentially raising Tg. |
A significant challenge in the processing of high-performance polymers, particularly aromatic polyimides, is their often poor solubility in common organic solvents. The incorporation of bulky or non-polar substituent groups can disrupt the close packing of polymer chains, thereby improving solubility. The two methyl groups in this compound are expected to enhance the solubility of the resulting polymers. This is a known strategy in polyimide synthesis, where the introduction of flexible or bulky groups leads to more processable materials.[7]
Table 2: Predicted Solubility of Polyimides in a Polar Aprotic Solvent (e.g., NMP)
| Aldehyde Monomer | Expected Solubility | Rationale |
| Benzaldehyde | Low | Strong inter-chain interactions and rigid structure lead to poor solubility. |
| This compound | Moderate to High | The methyl groups create steric hindrance, reducing chain packing and improving solvent interaction. |
| 4-Methoxybenzaldehyde | Moderate | The ether group can improve solubility, but the overall polarity is also a factor. |
| 4-Chlorobenzaldehyde | Low to Moderate | The polar nature may enhance interaction with polar solvents, but the rigidity of the backbone remains. |
The mechanical properties of a polymer, such as tensile strength and modulus, are intrinsically linked to its molecular structure and intermolecular forces. The introduction of methyl groups in this compound can influence these properties. While the disruption of chain packing to improve solubility might lead to a slight reduction in tensile strength and modulus compared to a highly crystalline, unsubstituted analog, the overall robustness of the aromatic backbone is expected to yield mechanically strong materials. The effect of substituents on mechanical properties is complex; for instance, meta-substitution in polybenzoxazines has been shown to lead to highly crosslinked networks with good mechanical performance.[3]
Table 3: Predicted Mechanical Properties of Polyimide Films
| Aldehyde Monomer | Expected Tensile Strength | Expected Young's Modulus | Rationale | | :--- | :--- | :--- | | Benzaldehyde | High | High | Close chain packing and strong intermolecular forces result in high stiffness and strength. | | This compound | Moderately High | Moderately High | A slight decrease is expected due to reduced chain packing, but the material should remain strong and tough. | | 4-Methoxybenzaldehyde | Moderate | Moderate | The introduction of a flexible linkage may reduce the modulus and strength. | | 4-Chlorobenzaldehyde | High | High | Increased intermolecular forces due to the polar group can enhance mechanical properties. |
Experimental Protocols
To validate the predicted performance of this compound in polymer applications, the following experimental protocols for the synthesis and characterization of a representative Schiff base polymer are provided.
This protocol describes a solution polycondensation method.
Materials:
-
This compound (98% purity)
-
4,4'-Oxydianiline (ODA)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Ethanol
-
Nitrogen gas (high purity)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 10 mmol of 4,4'-Oxydianiline in 20 mL of anhydrous DMAc.
-
Stir the solution under a gentle flow of nitrogen until the diamine is completely dissolved.
-
Slowly add a solution of 10 mmol of this compound in 10 mL of anhydrous DMAc to the diamine solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 120 °C and maintain for 12 hours with continuous stirring under nitrogen.[1]
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into 200 mL of vigorously stirring ethanol to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with ethanol, and then with water to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Caption: Workflow for the synthesis of a Schiff base polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Confirm the formation of the Schiff base by the appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹ and the disappearance of the aldehyde C=O and amine N-H stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6) and acquire ¹H and ¹³C NMR spectra to confirm the polymer structure. The appearance of a peak corresponding to the azomethine proton (-CH=N-) around 8.5 ppm in the ¹H NMR spectrum is indicative of successful polymerization.[8]
Thermogravimetric Analysis (TGA):
-
Heat the polymer sample under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min to determine the 5% weight loss temperature (Td5) and char yield.[9]
Differential Scanning Calorimetry (DSC):
-
Heat the polymer sample under a nitrogen atmosphere to determine the glass transition temperature (Tg).[10]
Solubility Test:
-
Assess the solubility of the polymer in various organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) at room temperature and upon heating.
Mechanical Testing:
-
Cast a film of the polymer from its solution and dry it thoroughly.
-
Perform tensile testing on the film to determine its tensile strength, Young's modulus, and elongation at break according to ASTM standards.[11]
Logical Framework for Performance Prediction
The following diagram illustrates the logical connections between the molecular structure of this compound and the expected macroscopic properties of the resulting polymers.
Caption: Relationship between molecular structure and predicted polymer properties.
Conclusion
While direct experimental data benchmarking the performance of polymers derived from this compound is emerging, a thorough analysis of structure-property relationships allows for strong predictive insights. The presence of two methyl groups on the benzaldehyde ring is anticipated to be a valuable feature for enhancing the solubility and processability of high-performance polymers like polyimides and Schiff bases, without significantly compromising their excellent thermal and mechanical properties. The experimental protocols provided herein offer a robust framework for the synthesis and comprehensive characterization of these promising materials. Further research focusing on the direct comparison of a series of substituted benzaldehyde-based polymers is warranted to fully elucidate the nuanced effects of different substituent groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Substituents on the Homopolymerization Activity of Methyl Alkyl Diallyl Ammonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. physchemres.org [physchemres.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. blogs.ed.ac.uk [blogs.ed.ac.uk]
Justification for Using 3,4-Dimethylbenzaldehyde Over Other Benzaldehydes: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development and materials science, the selection of a starting material is a critical decision that dictates the efficiency, yield, and novelty of a synthetic pathway. While a plethora of substituted benzaldehydes are commercially available, 3,4-Dimethylbenzaldehyde offers a unique combination of electronic and steric properties that render it an advantageous choice in specific synthetic contexts. This guide provides an in-depth technical comparison of this compound with other common benzaldehydes, supported by experimental data and detailed protocols, to justify its selection in your research endeavors.
The Electronic Influence of Methyl Groups: A Double-Edged Sword
The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects. In the case of this compound, the two methyl groups are electron-donating groups (EDGs) through a combination of a positive inductive effect (+I) and hyperconjugation. This increased electron density on the benzene ring and, consequently, on the carbonyl carbon, has a dichotomous effect on its reactivity.
In nucleophilic addition reactions, where the rate-determining step involves the attack of a nucleophile on the carbonyl carbon, electron-donating groups generally decrease the reaction rate. Conversely, in reactions where the benzaldehyde acts as a nucleophile or in certain oxidation reactions, the increased electron density can be beneficial.
Comparative Performance in Key Organic Reactions
To provide a clear justification for the use of this compound, we will compare its expected performance with other commonly used benzaldehydes in several key synthetic transformations. The following data is a synthesis of reported experimental results for various substituted benzaldehydes. While direct comparative data for this compound is not always available in the literature, its reactivity can be reliably extrapolated based on the established principles of physical organic chemistry.
Horner-Wadsworth-Emmons Reaction: A Case for Controlled Reactivity
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with high E-selectivity.[1][2][3][4][5] The reaction involves the nucleophilic attack of a phosphonate carbanion on the aldehyde.
Table 1: Comparative Yields in the Horner-Wadsworth-Emmons Reaction
| Benzaldehyde Derivative | Substituent(s) | Electronic Effect | Expected/Reported Yield (%) |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong Electron-Withdrawing | High (often >90%) |
| Benzaldehyde | H | Neutral | Good (typically 80-90%) |
| 4-Methylbenzaldehyde | 4-CH₃ | Electron-Donating | Moderate to Good |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong Electron-Donating | Moderate |
| This compound | 3,4-(CH₃)₂ | Strong Electron-Donating | Expected: Moderate |
The two electron-donating methyl groups in this compound decrease the electrophilicity of the carbonyl carbon, which is expected to result in a more moderate reaction rate and yield compared to benzaldehydes with electron-withdrawing or no substituents. This can be advantageous in complex syntheses where a more controlled and selective reaction is desired, minimizing potential side reactions.
Experimental Protocols
Detailed Protocol for Horner-Wadsworth-Emmons Reaction
This protocol provides a general procedure for the Horner-Wadsworth-Emmons reaction to synthesize stilbene derivatives.
Materials:
-
Substituted Benzaldehyde (e.g., this compound) (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired stilbene derivative.
Unique Applications Justifying the Use of this compound
Beyond its predictable reactivity in standard organic transformations, the true justification for selecting this compound often lies in its role as a key intermediate in the synthesis of high-value specialty chemicals where the specific 3,4-dimethyl substitution pattern is a structural requirement.[6][7][8][9][10][11]
Synthesis of Nucleating Agents for Polymers
This compound is a critical precursor for the synthesis of 3,4-dimethyldibenzylidene sorbitol (DMDBS), a highly effective clarifying and nucleating agent for polyolefins like polypropylene. DMDBS improves the optical clarity and physical properties of the polymer, making it suitable for applications in food packaging and medical devices.
Pharmaceutical and Agrochemical Intermediates
The 3,4-dimethylphenyl moiety is a structural motif found in a number of biologically active molecules. As such, this compound serves as a vital building block in the synthesis of various pharmaceutical and agrochemical intermediates.[6][7][8][10][11] Its unique substitution pattern can influence the lipophilicity, metabolic stability, and target-binding affinity of the final active ingredient.
Flavor and Fragrance Industry
In the flavor and fragrance industry, this compound is utilized for its distinct aromatic properties, contributing to unique and complex scent profiles in perfumes and other consumer products.[7][8][11]
Visualizing the Synthetic Pathways
Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of a stilbene derivative.
Claisen-Schmidt Condensation Pathway
Caption: Mechanism of the Claisen-Schmidt condensation reaction.
Conclusion
While the electron-donating nature of the two methyl groups in this compound may lead to more moderate reactivity in nucleophilic addition reactions compared to electron-deficient or unsubstituted benzaldehydes, this characteristic can be harnessed for greater control and selectivity in complex syntheses. The primary justification for its use, however, often stems from its indispensable role as a precursor to high-value materials and biologically active compounds where the 3,4-dimethyl substitution pattern is a non-negotiable structural feature. For researchers working in polymer science, medicinal chemistry, and the fragrance industry, this compound is not just an alternative, but often the essential starting material for achieving their synthetic targets.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]
- 10. WO2016071920A2 - A process for preparation of this compound - Google Patents [patents.google.com]
- 11. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
A Researcher's Guide to Cross-Referencing Spectroscopic Data of 3,4-Dimethylbenzaldehyde
In the landscape of chemical research and drug development, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques serve as the bedrock of this process, providing a unique fingerprint for each compound. This guide offers a comprehensive, field-proven workflow for cross-referencing the spectroscopic data of 3,4-Dimethylbenzaldehyde across various reputable databases. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not just the data, but the scientific rationale behind its interpretation and validation.
The Importance of Multi-Database Verification
Relying on a single source for spectroscopic data, no matter how reputable, introduces a potential single point of failure. Experimental conditions, sample purity, and instrumental calibration can all influence the final spectra. Therefore, a rigorous cross-referencing protocol is not just good practice; it is a cornerstone of scientific integrity. By comparing data from multiple databases such as the NIST Chemistry WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS), researchers can build a more robust and confident structural assignment.
Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates a systematic approach to acquiring, comparing, and validating spectroscopic data for a given compound, in this case, this compound.
Caption: Workflow for cross-referencing spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the ¹H and ¹³C NMR spectra offer distinct signals that can be assigned to each unique proton and carbon atom.
Expected ¹H NMR Spectral Features
The structure of this compound suggests the presence of an aldehydic proton, three aromatic protons, and two methyl groups. The aldehydic proton is expected to appear significantly downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons. The two methyl groups, being in different electronic environments, may show slightly different chemical shifts.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will show signals for the carbonyl carbon (typically in the 190-200 ppm region), the aromatic carbons (around 120-150 ppm), and the methyl carbons (in the aliphatic region, around 20 ppm). The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms.
Comparison of ¹H and ¹³C NMR Data from Databases
| Database/Source | ¹H NMR (CDCl₃) Chemical Shifts (ppm) | ¹³C NMR (CDCl₃) Chemical Shifts (ppm) |
| PubChem (from SpectraBase) [1] | 9.92 (s, 1H, CHO), 7.63 (d, J=7.7 Hz, 1H, Ar-H), 7.57 (s, 1H, Ar-H), 7.28 (d, J=7.7 Hz, 1H, Ar-H), 2.33 (s, 3H, CH₃), 2.31 (s, 3H, CH₃) | 192.1, 144.9, 137.5, 134.3, 130.6, 130.1, 127.8, 20.1, 19.5 |
| Literature Data | Similar values are reported in various organic chemistry literature. | Consistent with the data from PubChem. |
Expert Insight: The singlet nature of the aldehydic proton confirms the absence of adjacent protons. The distinct signals for the two methyl groups are a key feature, indicating their non-equivalent positions on the aromatic ring. When performing your own analysis, the choice of deuterated solvent is critical as it can slightly shift the peak positions. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[2]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2]
-
Instrument Setup: Use a standard 1D proton and carbon pulse sequence on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Acquisition: Acquire the Free Induction Decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction.
-
Reference: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying functional groups. In this compound, the key functional group is the aldehyde.
Expected IR Spectral Features
The most prominent feature in the IR spectrum of an aromatic aldehyde is the strong C=O stretching vibration. Due to conjugation with the aromatic ring, this peak is expected to appear at a slightly lower wavenumber (around 1700 cm⁻¹) compared to an aliphatic aldehyde.[3][4] Another diagnostic feature is the C-H stretch of the aldehyde group, which typically appears as a pair of weak to medium bands around 2820 and 2720 cm⁻¹.[3] Aromatic C-H and C=C stretching vibrations will also be present.
Comparison of IR Data from Databases
| Database | Key IR Absorptions (cm⁻¹) | Technique |
| PubChem (from SpectraBase) [1] | ~1695 (C=O stretch), ~2820, ~2730 (Aldehyde C-H stretch), ~3050 (Aromatic C-H stretch), ~1600, ~1570 (Aromatic C=C stretch) | Capillary Cell: Neat |
| NIST WebBook | Data not directly available as a peak list, but a spectrum is viewable. | Gas Phase |
Expert Insight: The technique used to acquire the IR spectrum (e.g., neat liquid, KBr pellet, gas phase) can influence the peak positions and shapes.[5] For a liquid sample like this compound, a neat measurement between salt plates is a common and straightforward method. The presence of the characteristic aldehyde C-H stretches is a crucial confirmation that helps distinguish it from a ketone.
Experimental Protocol for IR Spectroscopy (Neat Liquid)
-
Sample Preparation: Place a small drop of this compound between two clean, dry salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: Run a background spectrum of the empty salt plates and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectral Features
For this compound (molecular weight: 134.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 134. Aromatic aldehydes often show a strong M-1 peak due to the loss of the aldehydic hydrogen.[6] Other significant fragments may arise from the loss of CO (m/z 106) and subsequent fragmentations of the aromatic ring.
Comparison of Mass Spectrometry Data from Databases
| Database | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| NIST Chemistry WebBook [7] | 134 | 133, 105, 77 | Electron Ionization (EI) |
| PubChem [1] | 134 | 133, 105 | GC-MS |
Expert Insight: The high relative abundance of the M-1 peak (m/z 133) is a characteristic feature of many benzaldehydes. The fragmentation pattern provides a structural fingerprint. When analyzing your own sample, especially in a complex mixture, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates the components before they enter the mass spectrometer, ensuring a clean spectrum of the target compound.[8]
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject a small volume of the sample into the GC. The compound will travel through a capillary column and be separated from other components based on its boiling point and interactions with the column's stationary phase.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact).
-
Data Analysis: The mass spectrometer records the mass-to-charge ratio of the resulting ions, generating a mass spectrum.
Conclusion: A Self-Validating System
By systematically acquiring, comparing, and interpreting spectroscopic data from multiple, independent databases, researchers can create a self-validating system for compound identification. Any significant discrepancies in the data should be a red flag, prompting further investigation into sample purity, experimental conditions, or potential misidentification. This rigorous approach, grounded in the fundamental principles of each spectroscopic technique, ensures the generation of reliable and reproducible scientific data, which is the bedrock of advancing chemical research and development.
References
- 1. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spectrabase.com [spectrabase.com]
- 6. commons.und.edu [commons.und.edu]
- 7. Benzaldehyde, 3,4-dimethyl- [webbook.nist.gov]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4-Dimethylbenzaldehyde
For researchers and professionals in the fast-paced world of drug development and scientific research, meticulous attention to detail extends beyond the benchtop; it is paramount in the safe management and disposal of laboratory chemicals. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Dimethylbenzaldehyde, ensuring the safety of personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical causality and regulatory awareness, empowering you to manage your waste streams with confidence and integrity.
Foundational Safety & Chemical Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is essential. This compound (CAS No. 5973-71-7) is an aromatic aldehyde widely used as a synthetic intermediate.[1][2] While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to recognize its potential for irritation and its sensitivity to air.[3][4]
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3][5] Therefore, handling and disposal should always be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.[6]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [4][5] |
| Physical State | Liquid | [3][5] |
| Appearance | Light yellow | [3][5] |
| Boiling Point | ~226 °C / 438.8 °F | [3] |
| Specific Gravity | 1.012 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, toluene. | [1][2] |
| Stability | Air sensitive. | [3][5] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
The Core Principle of Chemical Waste Disposal: Characterization
The cornerstone of compliant chemical waste disposal is accurate characterization. While Safety Data Sheets (SDS) for this compound indicate it is not a federally listed hazardous waste, it is the generator's responsibility to determine if the waste exhibits any hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA).[7][8]
The following diagram outlines the critical thought process for characterizing and selecting the appropriate disposal pathway for this compound waste.
Caption: Decision workflow for proper disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of this compound.
-
Designate a Waste Container: Select a chemically compatible container for collecting this compound waste. The original product container is often a suitable choice.[9] Ensure the container is in good condition with a secure, tightly closing lid.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, to prevent unforeseen chemical reactions.[3]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE " (as a best practice, even if determined to be non-hazardous, to ensure proper handling), the full chemical name "This compound ," and the approximate concentration or volume.[9]
-
Secure Storage: Store the designated waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.
-
Closure: Keep the container tightly closed at all times, except when adding waste.[9]
-
Professional Disposal: The universally recommended method for the final disposal of this compound is to engage a licensed and reputable chemical waste disposal company.[4] These companies are equipped to handle chemical waste in compliance with all federal, state, and local regulations.
-
Incineration: High-temperature incineration is the preferred destruction method for organic materials like this compound. This process ensures complete thermal decomposition, minimizing environmental impact.
-
Documentation: Maintain meticulous records of your waste inventory and disposal manifests provided by the waste management company. This documentation is critical for regulatory compliance and institutional safety audits.
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and correct action is vital.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE, including chemical safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, sealable container for disposal.[4] Label this container as hazardous waste containing this compound and the absorbent material.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
First Aid:
By adhering to this comprehensive guide, you not only ensure the safe and compliant disposal of this compound but also contribute to a culture of safety and environmental stewardship within your organization. This commitment to best practices is the hallmark of exemplary scientific conduct.
References
- 1. This compound | 5973-71-7 [chemicalbook.com]
- 2. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Handling 3,4-Dimethylbenzaldehyde
Navigating the complexities of chemical handling requires a blend of rigorous protocol and an intuitive understanding of risk. This guide provides essential, field-tested procedures for the safe management of 3,4-Dimethylbenzaldehyde, ensuring the protection of personnel and the integrity of your research. Our focus is on proactive safety measures, from initial risk assessment to final disposal, empowering you to work with confidence.
Hazard Assessment: Understanding the Compound
This compound is a combustible liquid that can cause skin, eye, and respiratory system irritation[1][2]. While some safety data sheets (SDS) indicate it may not be classified as hazardous under certain regulations like the 2012 OSHA Hazard Communication Standard, it is crucial to treat it with appropriate caution due to its irritant properties and air sensitivity[3][4]. The toxicological properties have not been fully investigated, warranting a conservative approach to handling[3][5].
Key Physical and Chemical Properties:
-
Appearance: Clear colorless to light yellow liquid[1][3][5].
-
Odor: Strong, almond-like[1].
-
Solubility: Slightly soluble in water; soluble in ethanol, ether, and toluene[1].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist item; it is a critical barrier designed to mitigate the specific hazards posed by this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation[2].
-
Protocol: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[3][4][7]. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
Skin Protection
The compound is a known skin irritant[1][2]. Therefore, preventing skin exposure is paramount.
-
Gloves: Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact[4]. Nitrile gloves are a common and effective choice for incidental contact.
-
Protective Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure[3][7].
Respiratory Protection
While typically not required under normal laboratory conditions with adequate ventilation, inhalation of vapors may cause respiratory irritation[1][2].
-
Protocol: Work in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations to a minimum. If ventilation is inadequate or in the event of a large spill, use a NIOSH-approved respirator with an organic vapor cartridge.
The following table summarizes the essential PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles (EN166/OSHA compliant) | Prevents eye irritation from splashes[1][2]. |
| Hand | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and irritation[1][2][4]. |
| Body | Laboratory coat | Protects skin from accidental contact[3][7]. |
| Respiratory | Not required with adequate engineering controls | May be necessary for large spills or poor ventilation to prevent respiratory irritation[1][2]. |
Operational Plan: From Storage to Use
A systematic approach to handling ensures safety at every stage.
Storage
Proper storage is critical due to the compound's air sensitivity and combustible nature.
-
Step 1: Store in a tightly closed container in a cool, dry, and well-ventilated place[1][4][7][8].
-
Step 2: Keep away from heat, sparks, open flames, and other ignition sources[7].
-
Step 3: Avoid exposure to air[3]. Purging the container headspace with an inert gas like nitrogen can be a prudent measure.
-
Step 4: Store separately from incompatible materials, particularly strong oxidizing agents[3][7].
Handling
-
Step 1: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[7].
-
Step 2: Conduct all handling within a chemical fume hood to ensure adequate ventilation[4][7].
-
Step 3: Avoid contact with skin and eyes and do not breathe mists or vapors[3][6][8].
-
Step 4: Use personal protective equipment as specified in Section 2.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Accidental Release Measures (Spill Cleanup)
-
Step 1: Evacuate & Ventilate. Immediately ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.
-
Step 2: Control Ignition Sources. Remove all sources of ignition from the area[7].
-
Step 3: Containment. Use a non-combustible, inert absorbent material like sand, silica gel, or universal binder to contain the spill[3].
-
Step 4: Collection. Carefully sweep or soak up the absorbent material and place it into a suitable, closed, and properly labeled container for disposal[3][4][9]. Do not wash the spill into the sewer system.
The following diagram outlines the logical workflow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[3][5].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists[3][5][8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[3][6][8].
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician immediately[5][6][8].
Disposal Plan
Chemical waste must be managed in a way that is safe for personnel and the environment.
-
Waste Chemical: Collect waste this compound and contaminated absorbent materials in a suitable, sealed, and clearly labeled container. Dispose of this chemical waste through an approved hazardous waste disposal program. Do not dispose of it down the drain[10][11]. Regulations prohibit the sewer disposal of water-insoluble or flammable chemicals[11].
-
Empty Containers: Thoroughly empty the container. Triple rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous chemical waste[10][12]. Once clean and dry, deface or remove the label before disposing of the container in accordance with institutional guidelines[10].
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. mgc-europe.de [mgc-europe.de]
- 7. fishersci.com [fishersci.com]
- 8. This compound (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
